2,4,6-Trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECJUZIGFPJWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293162 | |
| Record name | 2,4,6-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4543-58-2 | |
| Record name | 2,4,6-Trimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87569 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4543-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-trimethylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trimethylbenzenesulfonamide, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details a robust two-step synthetic pathway, starting from the chlorosulfonation of mesitylene to yield 2,4,6-trimethylbenzenesulfonyl chloride, followed by amination to produce the target sulfonamide. The guide emphasizes the rationale behind procedural steps, offering insights into reaction mechanisms and purification strategies. Furthermore, it provides a thorough characterization protocol for the final product, employing modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of Aryl Sulfonamides
Aryl sulfonamides are a cornerstone functional group in medicinal chemistry and organic synthesis.[1] Their prevalence in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and hypoglycemic drugs, underscores their importance.[2][3] The sulfonamide moiety (–SO₂NH₂) is a bioisostere of the carboxylic acid group, capable of participating in similar hydrogen bonding interactions, yet it offers distinct advantages such as increased metabolic stability and bioavailability.[1] this compound, also known as mesitylenesulfonamide, serves as a valuable building block, with the sterically hindered mesityl group providing unique reactivity and selectivity in subsequent chemical transformations.
This guide provides a detailed, field-proven methodology for the reliable synthesis and rigorous characterization of this important compound, ensuring high purity and verifiable structural integrity.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the electrophilic aromatic substitution of mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid to produce the key intermediate, 2,4,6-trimethylbenzenesulfonyl chloride. The second step is the nucleophilic substitution of the chloride with ammonia to yield the final primary sulfonamide.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
The synthesis of the sulfonyl chloride intermediate is achieved via electrophilic chlorosulfonation of mesitylene.[4] Chlorosulfonic acid serves as the sulfonating agent. The bulky methyl groups on the mesitylene ring direct the substitution to the ortho/para positions, and due to symmetry, a single product is formed.
Protocol:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution to neutralize the evolved HCl gas).
-
Reagent Addition: Cool the flask in an ice-water bath. Charge the flask with chlorosulfonic acid (80 g, 0.69 mol).
-
Slow Addition of Mesitylene: Add mesitylene (30 g, 0.25 mol) dropwise from the dropping funnel to the cooled, stirred chlorosulfonic acid over a period of 30 minutes. Maintain the internal temperature at or below 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to yield 2,4,6-trimethylbenzenesulfonyl chloride as a white solid.
Expertise & Experience: The slow, controlled addition of mesitylene at low temperature is critical to manage the highly exothermic reaction and prevent the formation of undesired side products. The work-up on ice must be performed with caution due to the vigorous reaction of chlorosulfonic acid with water.
Step 2: Synthesis of this compound
This step involves the reaction of the synthesized 2,4,6-trimethylbenzenesulfonyl chloride with an excess of aqueous ammonia.[5] The ammonia acts as a nucleophile, displacing the chloride ion from the sulfonyl group. An excess of ammonia is used to neutralize the hydrogen chloride produced during the reaction, preventing the protonation of the ammonia nucleophile.
Protocol:
-
Reaction Setup: Transfer the crude, dry 2,4,6-trimethylbenzenesulfonyl chloride (e.g., 10 g, 0.046 mol) to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Reagent Addition: In a fume hood, add concentrated aqueous ammonia (28-30%, ~75 mL) to the flask.
-
Reaction: Gently warm the mixture in a water bath to approximately 60-70°C with stirring for 15-20 minutes. The solid will react and form a paste-like suspension.
-
Cooling and Precipitation: Remove the flask from the water bath and cool it to room temperature, then place it in an ice-water bath for 15-20 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of cold deionized water (2 x 30 mL).
-
Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at low heat.
Purification by Recrystallization
To obtain a high-purity product suitable for research and development, recrystallization is the preferred method of purification.[6] This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7]
Protocol:
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system for recrystallizing many sulfonamides.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water mixture, and dry thoroughly.
Characterization of this compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on literature values and expected outcomes.[8]
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 94°C[8] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d₆ are as follows:
Caption: Structure and expected NMR assignments for this compound.
-
¹H NMR: The spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons, a singlet for the two amine protons, and a singlet integrating to nine protons for the three equivalent methyl groups.[8]
-
¹³C NMR: The spectrum will show distinct signals for the quaternary and protonated aromatic carbons, as well as the methyl carbons, consistent with the molecule's symmetry.[8]
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) are:
| Wavenumber (cm⁻¹) | Assignment |
| 3350 - 3250 | N-H stretching (asymmetric and symmetric) of the -NH₂ group |
| 3100 - 3000 | Aromatic C-H stretching |
| 1350 - 1310 | SO₂ asymmetric stretching |
| 1170 - 1150 | SO₂ symmetric stretching |
Expertise & Experience: The two distinct bands for the N-H stretch are characteristic of a primary sulfonamide. The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are definitive indicators of the sulfonamide group.
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using electrospray ionization (ESI) in positive mode, the following is expected:
-
Molecular Ion Peak ([M+H]⁺): m/z ≈ 200.07
-
Key Fragmentation: A characteristic fragmentation pathway for aryl sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[9] This would result in a significant fragment ion.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. quora.com [quora.com]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]
- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 9. Polymorphism in ammonium 2,4,6-trimethylbenzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2,4,6-trimethylbenzenesulfonamide
An In-depth Technical Guide to 2,4,6-Trimethylbenzenesulfonamide
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (Mesitylenesulfonamide). Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular structure, reactivity, synthesis, and applications. By integrating field-proven insights with technical data, this guide explains the causality behind experimental choices and provides self-validating protocols for characterization.
Sulfonamides are a cornerstone class of compounds in medicinal chemistry and organic synthesis, renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Within this broad family, this compound holds a unique position. Its structure is characterized by a sulfonamide functional group (-SO2NH2) attached to a mesitylene (2,4,6-trimethylphenyl) moiety.[2] The three methyl groups, particularly those at the ortho (2 and 6) positions, create significant steric hindrance around the sulfonamide group.[2] This steric environment is not a trivial feature; it profoundly influences the molecule's conformation, reactivity, and utility, making it a valuable building block for creating complex molecular architectures in drug discovery and materials science.[2] This guide will explore the core properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and physical characteristics. This compound is a colorless to light yellow crystalline powder.[2] Its core structure consists of a central benzene ring substituted with three methyl groups and a sulfonamide group.
Caption: Molecular structure of this compound.
Core Physical Data
Quantitative physical data are critical for experimental design, including solvent selection for reactions, purification, and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 4543-58-2 | [3] |
| Molecular Formula | C₉H₁₃NO₂S | [2][3] |
| Molecular Weight | 199.27 g/mol | [3] |
| Monoisotopic Mass | 199.0667 Da | [3] |
| Appearance | Colorless to light yellow crystalline powder | [2] |
| Melting Point | 82-86 °C | [2] |
| Solubility | Soluble in water, ethanol, and ether | [2] |
| Topological Polar Surface Area | 68.5 Ų | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of a compound. The unique structural features of this compound give rise to a characteristic spectral fingerprint.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound is dominated by vibrations from the sulfonamide group.[2]
-
N-H Stretching: The two N-H bonds of the primary sulfonamide result in two distinct stretching bands. The asymmetric stretch typically appears at a higher frequency (3390–3323 cm⁻¹) than the symmetric stretch (3279–3229 cm⁻¹).[2] The presence of two peaks in this region is a strong indicator of an unsubstituted sulfonamide.
-
S=O Stretching: The sulfonyl group also produces strong, characteristic asymmetric and symmetric stretching bands. These are typically observed in the regions of 1388-1300 cm⁻¹ (asymmetric) and 1180-1169 cm⁻¹ (symmetric).[4]
-
Aromatic C-H and C=C Stretching: Standard peaks for the aromatic ring and methyl C-H bonds will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: The two protons on the benzene ring are chemically equivalent and should appear as a singlet. A reported spectrum shows this peak at 7.03 ppm (s, 2H) .[5]
-
Methyl Protons: The three methyl groups (at positions 2, 4, and 6) are also equivalent and should integrate to nine protons, appearing as a single sharp singlet. A reported value is 2.71 ppm (s, 9H) .[5]
-
Amine Protons: The two protons on the nitrogen atom are exchangeable and may appear as a broad singlet. A reported spectrum indicates a singlet at 3.69 ppm (s, 2H) , although the chemical shift and sharpness of this peak can vary significantly with solvent, concentration, and temperature.[5]
-
-
¹³C NMR: The carbon NMR spectrum will reflect the molecule's symmetry.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. Reported chemical shifts are 145.57, 139.92, 139.47, and 132.36 ppm .[5]
-
Methyl Carbons: Two signals are expected for the three methyl groups (the ortho and para methyls may be distinct). Reported values are 22.88 and 21.19 ppm .[5]
-
Chemical Properties: Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is key to leveraging it as a synthetic intermediate.
Synthesis Pathways
The compound can be synthesized via several routes, typically starting from mesitylene or a related derivative. A common and industrially relevant approach involves the sulfonation of mesitylene followed by amination.
Caption: General workflow for the synthesis of this compound.
An alternative synthesis involves the reaction of 2,4,6-trimethylphenol with sulfamic acid.[2] Other methods include reacting the phenol with sulfuric acid or employing different sulfonyl chlorides in the presence of a base like triethylamine under anhydrous conditions.[2]
Key Chemical Reactions
The reactivity is governed by the sulfonamide group and the activated aromatic ring, tempered by steric hindrance.
-
Substitution Reactions: The sulfonamide group's nitrogen can act as a nucleophile, but its reactivity is sterically hindered. More commonly, the sulfonamide can be derivatized. For example, condensation reactions with aldehydes can form 2,4,6-trimethylbenzenesulfonyl hydrazones, a class of compounds investigated for antibacterial activity.[6][7]
-
Reduction: The sulfonamide group can be reduced to the corresponding primary or secondary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]
-
Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation to form carboxylic acids using potent oxidizing agents such as potassium permanganate (KMnO₄) under harsh acidic conditions.[2]
Applications in Research and Drug Development
While not typically an active pharmaceutical ingredient (API) itself, this compound and its immediate precursor, 2,4,6-trimethylbenzenesulfonyl chloride, are valuable reagents.
-
Synthetic Intermediate: The compound serves as a crucial building block in organic synthesis.[2] The sterically bulky 2,4,6-trimethylbenzenesulfonyl group can be used as a protecting group for amines. Its derivatives have been explored for potential anticancer and antimicrobial properties.[2][6]
-
Enzyme Inhibition Studies: The sulfonamide moiety is a well-known pharmacophore that can interact with the active sites of various enzymes, such as carbonic anhydrase.[1][2] The unique steric and electronic properties of the mesityl group can be exploited to design selective inhibitors.
-
Ligands in Coordination Chemistry: Derivatives like benzenesulfonyl hydrazones can act as ligands in the synthesis of bioactive metal complexes, opening avenues for developing novel metallodrugs.[6][8]
Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Herein is a standard protocol for the purification of the title compound.
Protocol: Purification by Recrystallization
Causality: Recrystallization is the most effective method for purifying solid organic compounds like this compound.[2] The principle relies on the difference in solubility of the compound in a hot versus a cold solvent. Impurities with different solubility profiles will either remain in the cold solvent or be filtered out from the hot solution. The choice of solvent is critical; an ideal solvent dissolves the compound well when hot but poorly when cold. A mixed-solvent system (e.g., ethanol/water) is often effective.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble, heat the test tube. If it dissolves when hot, it may be a good solvent. Cool the tube to see if crystals form.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
Self-Validation: The purity of the recrystallized product should be confirmed by measuring its melting point. A sharp melting point range close to the literature value (82-86 °C) indicates high purity. Further validation can be obtained via spectroscopic methods (NMR, IR).[2]
Conclusion
This compound is more than a simple organic compound; it is a versatile tool for chemical innovation. Its defining feature—the sterically encumbered sulfonamide group—dictates its reactivity and establishes its role as a valuable intermediate in the synthesis of complex molecules. For professionals in drug development and chemical research, a thorough understanding of its physical, spectroscopic, and chemical properties is essential for harnessing its full potential in creating next-generation therapeutics and materials.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Buy this compound | 4543-58-2 [smolecule.com]
- 3. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Multifaceted Mechanisms of 2,4,6-Trimethylbenzenesulfonamide Derivatives in Biological Systems: A Technical Guide
Introduction: The 2,4,6-Trimethylbenzenesulfonamide Scaffold - A Privileged Structure in Drug Discovery
The this compound core is a versatile chemical scaffold that has given rise to a diverse array of biologically active molecules. Its utility in medicinal chemistry stems from its synthetic tractability and its ability to engage with various biological macromolecules through interactions such as hydrogen bonding.[1] While the parent compound, this compound, serves as a foundational building block, it is the diverse functionalities appended to this core that unlock a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the mechanisms of action for key classes of this compound derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind their biological effects, supported by experimental evidence and methodologies.
Antimicrobial Activity: Targeting Bacterial Viability
A significant area of investigation for this compound derivatives has been in the discovery of novel antimicrobial agents. Notably, 2,4,6-trimethylbenzenesulfonyl hydrazones have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[2][3][4]
Mechanism of Action: Disruption of Essential Bacterial Processes
While the precise molecular targets are still under full investigation for many derivatives, the broad-spectrum activity of some arylsulfonamides suggests interference with fundamental cellular processes. For instance, some arylsulfonamides have been shown to disrupt cell wall biosynthesis in Mycobacterium tuberculosis by targeting the mycolic acid exporter MmpL3.[5] This leads to a breakdown in the integrity of the bacterial cell envelope, ultimately causing cell death.
The general mechanism for many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds competitively inhibit the enzyme, leading to a depletion of folic acid and subsequent disruption of DNA synthesis and cell growth. While this is a classic mechanism for sulfonamide antibiotics, specific studies on this compound derivatives would be needed to confirm this as their primary mode of action.
Quantitative Data: In Vitro Antibacterial Efficacy
The antibacterial potency of 2,4,6-trimethylbenzenesulfonyl hydrazones has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC).
| Derivative | Target Organism(s) | MIC Range (µg/mL) | Reference |
| 2,4,6-trimethylbenzenesulfonyl hydrazone derivative 24 | Gram-positive bacteria | 7.81 - 15.62 | [2][3][4] |
| 2,4,6-timethylbenzenesufonohydrazide (1) | Gram-negative bacteria & Candida spp. | 250 - 1000 | [2][6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method for assessing the in vitro antibacterial activity of novel compounds is the broth microdilution assay.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Serial Dilution of the Test Compound: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: Exploiting Metabolic Vulnerabilities
Certain arylsulfonamide derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against various tumor cell lines.[7] Their mechanism often involves the perturbation of cancer cell metabolism, a hallmark of neoplastic cells.
Signaling Pathway: Induction of Energetic Stress and Downregulation of mTORC1/HIF-1
A novel arylsulfonamide has been shown to exert its anticancer effects by stimulating glycolysis and accelerating glucose consumption in tumor cells.[7] This leads to a sharp decline in intracellular ATP levels, creating significant energetic stress.[7] The depletion of ATP activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, downregulates the mammalian target of rapamycin complex 1 (mTORC1) and hypoxia-inducible factor 1 (HIF-1) signaling pathways.[7] These pathways are critical for promoting cell growth, proliferation, and angiogenesis in tumors.
Caption: Arylsulfonamide-induced metabolic stress pathway.
Cardiovascular Effects: Modulation of Vascular Smooth Muscle Reactivity
Derivatives of this compound have also been shown to exert effects on the cardiovascular system. For example, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) has been identified as an activator of phospholipase C (PLC).[8]
Signaling Pathway: Phospholipase C Activation and Calcium Influx
The activation of PLC by m-3M3FBS initiates a signaling cascade that leads to increased intracellular calcium levels.[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This surge in intracellular calcium in vascular smooth muscle cells leads to vasoconstriction.[8] Experiments have shown that in the presence of m-3M3FBS, the calcium influx from both intracellular and extracellular stores is significantly higher, enhancing the reactivity of vascular smooth muscle to stimuli.[8]
Caption: m-3M3FBS mechanism in vascular smooth muscle.
Neurological Applications: Ion Channel Modulation and Carbonic Anhydrase Inhibition
The arylsulfonamide scaffold is also prevalent in compounds targeting the nervous system, with applications in pain management and epilepsy.
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
Certain arylsulfonamides are potent and selective inhibitors of voltage-gated sodium channels, such as NaV1.7 and NaV1.5.[9][10] NaV1.7 is a key player in pain sensation, and its inhibition can lead to analgesic effects.[9] The mechanism of inhibition can vary, with some compounds binding to the voltage sensor domain while others target the local anesthetic binding site in the central pore of the channel.[9][10] This interaction stabilizes the inactivated state of the channel, reducing neuronal excitability.
Mechanism of Action: Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors.[11] Certain isoforms, such as hCA II and hCA VII, are implicated in epileptogenesis. By inhibiting these enzymes, these sulfonamide derivatives can produce anticonvulsant effects.[11] The inhibition of carbonic anhydrase in the brain is thought to lead to an accumulation of CO2, which can decrease the pH and subsequently reduce neuronal hyperexcitability.
Conclusion: A Scaffold with Diverse Therapeutic Potential
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutic agents. From combating bacterial infections and targeting the metabolic vulnerabilities of cancer to modulating cardiovascular and neurological functions, the derivatives of this core structure exhibit a rich and varied pharmacology. The mechanisms of action, while diverse, underscore the ability of the sulfonamide functional group and its substituted aromatic ring to interact with key biological targets. Future research in this area will undoubtedly continue to uncover novel derivatives with enhanced potency and selectivity, further solidifying the importance of the this compound scaffold in modern drug discovery.
References
- 1. Buy this compound | 4543-58-2 [smolecule.com]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An arylsulfonamide that targets cell wall biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,6-trimethylbenzenesulfonamide Derivatives and Their Therapeutic Potential
Foreword: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of drug design, continually demonstrating its versatility across a wide spectrum of therapeutic applications. Within this broad class of compounds, derivatives of 2,4,6-trimethylbenzenesulfonamide (also known as mesitylenesulfonamide) have emerged as a particularly promising scaffold. The strategic placement of three methyl groups on the benzene ring imparts unique steric and electronic properties that influence the biological activity and pharmacokinetic profiles of its derivatives. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and potential therapeutic uses of this compound derivatives, supported by experimental insights and quantitative data.
The this compound Core: Structural and Physicochemical Properties
The this compound molecule is characterized by a sulfonamide group (-SO₂NH₂) attached to a mesitylene (2,4,6-trimethylphenyl) moiety. This substitution pattern is not merely an arbitrary choice; it is a deliberate design element that profoundly influences the molecule's behavior. The ortho-methyl groups provide significant steric hindrance around the sulfonamide group, which can modulate its interaction with biological targets and influence its metabolic stability.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4543-58-2 | [1] |
The presence of the electron-donating methyl groups also influences the electronic environment of the aromatic ring and the acidity of the sulfonamide proton, which are critical factors in receptor binding and pharmacokinetic properties.
Synthesis of this compound Derivatives: A Focus on Hydrazones
A significant area of research for this class of compounds has been the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones. These derivatives are typically synthesized through a straightforward condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide and a variety of substituted aldehydes. This modular synthetic approach allows for the generation of a diverse library of compounds with varying electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.[2][3][4]
Experimental Protocol: Synthesis of a Representative 2,4,6-Trimethylbenzenesulfonyl Hydrazone
This protocol outlines the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones via a one-step condensation reaction.[2]
Materials:
-
2,4,6-trimethylbenzenesulfonohydrazide
-
Appropriate substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol (96%)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a solution of 2,4,6-trimethylbenzenesulfonohydrazide (1 mmol) in 15 mL of 96% ethanol in a round-bottom flask, add the substituted benzaldehyde (1 mmol).
-
Add a catalytic amount (3-4 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product in a desiccator.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]
Potential Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have demonstrated a broad range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of 2,4,6-trimethylbenzenesulfonyl hydrazones. These compounds have shown notable activity, particularly against Gram-positive bacteria.[2][4]
Mechanism of Action: The antimicrobial action of sulfonamides, in general, is well-established. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect. While this is the general mechanism for sulfonamides, the specific interactions of 2,4,6-trimethylbenzenesulfonyl hydrazones with DHPS and other potential targets may be influenced by the unique structural features of the mesityl group and the hydrazone linkage.
Quantitative Data: A study on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones revealed significant antibacterial activity against various Gram-positive strains.[2]
| Compound ID | Substituent on Benzaldehyde | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |
| 24 | 4-N,N-dimethylamino | 15.62 | 7.81 |
| 25 | 4-hydroxy-3-methoxy | 31.25 | 15.62 |
| 7 | 3-ethoxy-4-hydroxy | 62.5 | 31.25 |
| 22 | 2-hydroxy-3-methoxy | 125 | 62.5 |
| 23 | 3-hydroxy-4-methoxy | 125 | 62.5 |
| Data extracted from Popiołek et al., 2021.[2] |
The data clearly indicates that the nature of the substituent on the benzaldehyde moiety plays a critical role in the antibacterial potency of these derivatives. For instance, derivative 24 , with a 4-N,N-dimethylamino group, exhibited the highest activity among the tested compounds.[2]
Anticancer Activity
While research on the anticancer properties of this compound derivatives is still emerging, studies on structurally related sulfonamides provide compelling evidence for their potential in oncology.
Mechanism of Action: The anticancer mechanisms of sulfonamide derivatives are often multi-faceted and can include:
-
Tubulin Polymerization Inhibition: A novel (E)-styrylsulfonyl methylpyridine derivative, structurally related to the this compound scaffold, has been shown to potently inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[5] This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.
-
Kinase Inhibition: Many sulfonamide-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[6]
-
STAT3 Inhibition: Benzenesulfonamide derivatives have been designed as selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell survival and proliferation.[7]
-
Carbonic Anhydrase Inhibition: Certain benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[8][9][10]
Quantitative Data: A study on novel benzenesulfonate scaffolds demonstrated significant anticancer activity. For instance, compound BS3 showed an IC₅₀ value of 4.599 µM against the MCF-7 breast cancer cell line, and even lower IC₅₀ values against other cancer cell lines.[11] While not direct derivatives of this compound, these findings underscore the potential of the broader benzenesulfonamide class in cancer therapy. Another study on benzenesulfonamide derivatives as STAT3 inhibitors identified a compound that effectively suppressed tumor growth in an in vivo mouse-xenograft model.[7]
Carbonic Anhydrase Inhibition and Anticonvulsant Activity
Benzenesulfonamide derivatives are classic inhibitors of carbonic anhydrases (CAs). This inhibitory activity is the basis for their use as diuretics and in the treatment of glaucoma. More recently, the inhibition of specific CA isoforms has been linked to anticonvulsant effects.[12]
Mechanism of Action: Sulfonamides bind to the zinc ion in the active site of carbonic anhydrases, preventing the enzyme from catalyzing the reversible hydration of carbon dioxide. The anticonvulsant activity of some sulfonamides is thought to be related to the inhibition of brain CA isoforms, which leads to an accumulation of CO₂ and a subsequent decrease in neuronal excitability.
Quantitative Data: Studies on various benzenesulfonamide derivatives have reported potent inhibition of different CA isoforms with Ki values in the nanomolar range.[9][10][13] For example, some hydrazonobenzenesulfonamides have shown inhibitory activity at low nanomolar levels with selectivity against the cytosolic hCA II isoform and the tumor-associated hCA IX and XII isoforms.[9]
Pharmacokinetics and Toxicology: Considerations for Drug Development
While the biological activities of this compound derivatives are promising, a thorough understanding of their pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles is essential for their development as therapeutic agents.
Pharmacokinetics: The oral bioavailability of benzenesulfonamide derivatives can be a challenge.[14][15][16] The physicochemical properties of the molecule, including its lipophilicity and hydrogen bonding capacity, play a crucial role in its absorption and distribution. The mesityl group in this compound derivatives may influence their metabolic stability by sterically hindering enzymatic attack on the sulfonamide linkage.
Toxicology: The toxicological profile of this compound itself indicates that it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] However, the toxicity of its derivatives will depend on the nature of the appended functional groups. As with all drug candidates, a comprehensive toxicological assessment, including in vitro and in vivo studies, is necessary to determine the therapeutic window and potential side effects.
Future Directions and Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in various therapeutic areas, most notably as a source of novel antimicrobial and anticancer agents. The modularity of its synthesis allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action , particularly for the anticancer and anticonvulsant activities of this compound derivatives.
-
Expanding the scope of biological screening to identify new therapeutic applications.
-
Conducting in-depth pharmacokinetic and toxicological studies on the most promising lead compounds to assess their drug-like properties and safety profiles.
-
Utilizing computational modeling and structure-based drug design to guide the synthesis of next-generation derivatives with enhanced potency and selectivity.
References
- 1. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - Taylor & Francis Group - Figshare [tandf.figshare.com]
A Comprehensive Technical Guide to 2,4,6-Trimethylbenzenesulfonamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethylbenzenesulfonamide, also known as mesitylenesulfonamide, and its derivatives represent a versatile class of organic compounds with significant applications ranging from synthetic organic chemistry to medicinal chemistry. The unique structural features of the mesityl group—namely its steric bulk and electron-donating methyl groups—confer specific reactivity and biological activity to these sulfonamides. This guide provides a comprehensive review of the synthesis, characterization, and application of this compound and its analogs, with a particular focus on their emerging role in drug discovery as antimicrobial and carbonic anhydrase inhibiting agents. Detailed experimental protocols and mechanistic insights are provided to support researchers in this field.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of antibacterial drugs. Beyond their antimicrobial properties, sulfonamides are integral to drugs targeting a wide array of conditions, including those acting as diuretics, anticonvulsants, and anti-inflammatory agents. This compound is a specific arylsulfonamide distinguished by the presence of a mesityl (2,4,6-trimethylphenyl) group. This structural motif is not merely a passive scaffold; its steric hindrance and electronic properties are pivotal in modulating the chemical reactivity and biological interactions of the molecule.
Derivatives of this core structure have shown promise in various therapeutic areas. Recent research has highlighted the potential of 2,4,6-trimethylbenzenesulfonyl hydrazones as potent antibacterial agents, particularly against Gram-positive bacteria.[1][2] Furthermore, the broader class of benzenesulfonamides is actively being investigated for the development of novel carbonic anhydrase inhibitors with applications in treating epilepsy.[3] This guide aims to synthesize the current body of knowledge on this compound, offering a technical resource for its synthesis, characterization, and application in modern research.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of the parent compound, this compound, is crucial for its application and derivatization.
Chemical and Physical Properties
A summary of the key computed and experimental properties for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S | PubChem[4] |
| Molecular Weight | 199.27 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 4543-58-2 | PubChem[4] |
| Appearance | Solid | Fluorochem[5] |
| Melting Point | 141-143°C | Fluorochem[5] |
| LogP | 2.12 | Fluorochem[5] |
Spectroscopic Data
Structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl groups of the mesityl ring, in addition to the protons of the sulfonamide group.[4][6]
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework, showing characteristic peaks for the aromatic and methyl carbons.[4][6]
-
IR Spectroscopy: The infrared spectrum will prominently feature absorption bands corresponding to the S=O stretching of the sulfonyl group and N-H stretching of the sulfonamide.[4]
Synthesis and Derivatization
The this compound core is a versatile platform for the synthesis of a diverse range of derivatives. A primary route for derivatization involves the corresponding 2,4,6-trimethylbenzenesulfonohydrazide.
General Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones
A common and effective method for synthesizing bioactive derivatives is the condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide and various aldehydes or ketones.[1][2][7] This reaction yields sulfonyl hydrazones, which have demonstrated significant biological activity.
Caption: General workflow for the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones.
Detailed Experimental Protocol: Synthesis of a Representative Hydrazone
This protocol is adapted from methodologies described for the synthesis of novel benzenesulfonyl hydrazones.[1]
Objective: To synthesize a 2,4,6-trimethylbenzenesulfonyl hydrazone via condensation.
Materials:
-
2,4,6-trimethylbenzenesulfonohydrazide
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Dissolution: Dissolve equimolar amounts of 2,4,6-trimethylbenzenesulfonohydrazide and the selected aldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating accelerates the rate of the condensation reaction, which involves the formation of a C=N double bond and the elimination of a water molecule.
-
-
Precipitation & Isolation: After completion, cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain the pure sulfonyl hydrazone.
-
Characterization (Self-Validation):
-
Determine the melting point of the purified product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic signal for the imine proton (=CH) in the ¹H NMR spectrum (typically δ 7.8–9.0 ppm) and the disappearance of the aldehyde proton signal confirms the successful reaction.[1]
-
Applications in Drug Discovery and Research
The this compound scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a range of biological activities.
Antibacterial Agents
A significant area of research has been the development of 2,4,6-trimethylbenzenesulfonyl hydrazones as antibacterial agents.[1][2]
-
Mechanism & Spectrum: Studies have shown that certain derivatives exhibit potent activity, particularly against Gram-positive bacteria.[1][2] For instance, specific hydrazones have demonstrated minimal inhibitory concentrations (MIC) in the range of 7.81 to 15.62 µg/mL.[1][2]
-
Structure-Activity Relationship (SAR): The nature and position of substituents on the aromatic ring derived from the aldehyde play a crucial role in determining the antibacterial potency. This allows for fine-tuning of the activity through synthetic modification.
-
Limitations: Many of these derivatives have shown limited to no activity against Gram-negative bacteria and fungi, suggesting a specific mode of action that is less effective against these organisms.[1]
Carbonic Anhydrase Inhibitors
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3] CAs are enzymes involved in various physiological processes, and their inhibition has therapeutic benefits.
-
Therapeutic Target: Isoforms like hCA II and hCA VII are linked to epileptogenesis. Developing selective inhibitors for these isoforms is a key strategy for new anticonvulsant drugs.[3]
-
Drug Design: While research has focused on various benzenesulfonamide derivatives, the principles can be applied to the this compound scaffold. The design of these inhibitors involves synthesizing derivatives that can effectively bind to the zinc ion in the active site of the enzyme.
-
Potential: The development of orally active, non-toxic CA inhibitors based on sulfonamide scaffolds has shown promise in preclinical models of epilepsy, effectively preventing seizures without causing neurotoxicity.[3]
Caption: Key application areas stemming from the this compound scaffold.
Role in Organic Synthesis
Beyond medicinal chemistry, related compounds like O-Mesitylenesulfonylhydroxylamine serve as important reagents in organic synthesis for creating complex nitrogen-containing molecules such as oximes and amides.[8] The 2,4,6-trimethylbenzenesulfonyl group can be used as a protecting group or as an intermediate in various chemical transformations.[1]
Future Directions
The research into this compound and its derivatives is an active and promising field. Future efforts could focus on:
-
Broadening Antimicrobial Spectrum: Modifying the core structure to enhance activity against Gram-negative bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the antibacterial hydrazones to understand their selectivity and potentially overcome resistance.
-
Targeted CA Inhibitor Design: Systematically exploring substitutions on the this compound scaffold to develop potent and isoform-selective carbonic anhydrase inhibitors for neurological disorders.
-
Coordination Chemistry: Using sulfonyl hydrazones as ligands for the synthesis of metal complexes, which may possess unique catalytic or biological properties.[1][2]
Conclusion
This compound is a valuable and versatile chemical entity. Its derivatives, particularly sulfonyl hydrazones, have emerged as a promising class of antibacterial agents. The foundational principles of sulfonamide-based drug design also position this scaffold as a candidate for developing inhibitors of other key enzymes, such as carbonic anhydrase. This guide has provided a technical overview of the synthesis, properties, and applications of this compound class, offering a solid foundation for researchers and drug development professionals to build upon in their scientific endeavors.
References
- 1. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]
spectroscopic analysis (NMR, IR, MS) of 2,4,6-trimethylbenzenesulfonamide
Introduction: Unveiling the Molecular Architecture
2,4,6-Trimethylbenzenesulfonamide, a key intermediate in organic synthesis and a scaffold in medicinal chemistry, possesses a unique molecular architecture that lends itself to comprehensive spectroscopic characterization.[1] This in-depth guide provides a holistic approach to the analysis of this compound, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By delving into the principles and practical applications of each technique, we aim to equip researchers, scientists, and drug development professionals with the expertise to unambiguously elucidate and validate the structure of this compound.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule by analyzing its fragmentation patterns.[2] For this compound (C9H13NO2S), the expected monoisotopic mass is 199.0667 g/mol .[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source is utilized.
-
Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion (M+) and various fragment ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.
Data Interpretation: Key Fragmentation Pathways
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several diagnostic fragment ions. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the loss of SO2.[4][5]
| m/z | Proposed Fragment | Significance |
| 199 | [C9H13NO2S]+• | Molecular Ion (M+) |
| 184 | [C9H12NO2S]+ | Loss of a methyl radical ([M-CH3]+) |
| 155 | [C9H11S]+ | Loss of SO2NH2 |
| 141 | [C6H5SO2]+ | Benzenesulfonyl cation (less common)[6] |
| 120 | [C9H12]+• | Mesitylene radical cation |
| 91 | [C7H7]+ | Tropylium ion |
The fragmentation of protonated sulfonamides in the gas phase can also involve rearrangements to form various intermediates, including ion-neutral complexes.[6] The study of these fragmentation pathways provides valuable structural information.[7][8]
Caption: Workflow for EI-MS analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2] The IR spectrum of this compound provides clear evidence for the presence of the sulfonamide and aromatic moieties.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: 1-2 mg of this compound is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder.[9]
-
Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Analysis: The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm-1. A background spectrum of a pure KBr pellet is subtracted.[9]
Data Interpretation: Characteristic Absorption Bands
The IR spectrum of this compound displays several key absorption bands that are diagnostic for its structure.
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| ~3350 and ~3250 | N-H stretching (asymmetric and symmetric) | Sulfonamide (-SO2NH2)[1] |
| ~3100-3000 | C-H stretching | Aromatic Ring |
| ~2950-2850 | C-H stretching | Methyl groups (-CH3) |
| ~1600 and ~1475 | C=C stretching | Aromatic Ring |
| ~1330 and ~1150 | S=O stretching (asymmetric and symmetric) | Sulfonamide (-SO2)[10] |
| ~900 | S-N stretching | Sulfonamide (-S-N)[10] |
The presence of strong absorption bands for the N-H and S=O stretching vibrations is a clear indication of the sulfonamide functional group.[11][12]
Caption: Key functional groups and their IR frequencies in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.[9]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[2]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to determine the chemical shifts of the carbon atoms.
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the sulfonamide protons, and the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Singlet | 2H | Aromatic protons (H-3, H-5) |
| ~4.5-5.5 | Broad Singlet | 2H | Sulfonamide protons (-SO2NH2) |
| ~2.6 | Singlet | 6H | o-Methyl protons (2,6-CH3) |
| ~2.3 | Singlet | 3H | p-Methyl proton (4-CH3) |
The chemical shifts of aromatic protons in benzenesulfonamides are influenced by the electronic effects of the sulfonamide group and other substituents.[13] The protons of the sulfonamide group typically appear as a singlet between 8.78 and 10.15 ppm in some sulfonamide derivatives.[10]
Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-4 (aromatic) |
| ~138 | C-2, C-6 (aromatic) |
| ~132 | C-1 (aromatic) |
| ~131 | C-3, C-5 (aromatic) |
| ~23 | o-Methyl carbons (2,6-CH3) |
| ~21 | p-Methyl carbon (4-CH3) |
Synergistic Integration of Spectroscopic Data
The true power of spectroscopic analysis lies in the synergistic integration of data from multiple techniques.
Caption: Integrated spectroscopic approach for structural elucidation.
By combining the molecular weight and fragmentation data from MS, the functional group information from IR, and the detailed connectivity map from NMR, a complete and unambiguous structural assignment of this compound can be achieved. This multi-faceted approach ensures the highest level of scientific integrity and is a cornerstone of modern chemical analysis.
References
- 1. Buy this compound | 4543-58-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to Determining the Solubility Profile of 2,4,6-trimethylbenzenesulfonamide in Common Laboratory Solvents
Introduction
In the realm of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful drug development, formulation, and chemical synthesis.[1][2] Low aqueous solubility can impede in vitro testing, leading to unreliable results and increased development costs, while also potentially causing poor bioavailability in later stages.[1][2] This guide provides a comprehensive framework for determining and interpreting the solubility profile of 2,4,6-trimethylbenzenesulfonamide, a key intermediate and structural motif in various chemical applications. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and offer insights into the practical application of this critical data.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation.[3] This equilibrium is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[4]
1.1. Molecular Structure and Polarity of this compound
To predict the solubility of this compound, we must first analyze its molecular structure.
-
Aromatic Ring: The benzene ring with three methyl groups (mesitylene) is nonpolar and hydrophobic.
-
Sulfonamide Group (-SO₂NH₂): This functional group is polar, capable of acting as both a hydrogen bond donor (N-H) and acceptor (O=S=O).
The interplay between the nonpolar aromatic ring and the polar sulfonamide group will dictate its solubility in various solvents. We can anticipate that this compound will exhibit limited solubility in highly polar protic solvents like water due to the large hydrophobic aromatic portion. Conversely, it is likely to be more soluble in solvents of intermediate polarity and those that can engage in hydrogen bonding.
1.2. Solvent Classification and Expected Interactions
Common laboratory solvents can be broadly categorized as follows:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) - Possess polar bonds but lack O-H or N-H bonds for hydrogen donation.
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - Low dielectric constants and minimal polarity.
Based on the structure of this compound, we can hypothesize its solubility behavior:
-
Low solubility in nonpolar solvents like hexane, as the polar sulfonamide group will hinder dissolution.
-
Moderate to high solubility in polar aprotic solvents like DMSO and DMF, which can solvate the polar sulfonamide group without the competing interactions of a protic solvent.
-
Moderate solubility in polar protic solvents like ethanol and methanol, where the alkyl chain of the alcohol can interact with the aromatic ring, and the hydroxyl group can interact with the sulfonamide group.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the intrinsic solubility of a compound is the shake-flask method, which allows for the establishment of a true thermodynamic equilibrium.[5]
2.1. The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the equilibrium solubility determination of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5][6]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[1][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
2.2. Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Illustrative Solubility Profile of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |
| Polar Protic | Water | 10.2 | < 0.1 | Practically Insoluble |
| Methanol | 5.1 | 15.2 | Soluble | |
| Ethanol | 4.3 | 10.5 | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide | 7.2 | > 100 | Very Soluble |
| N,N-Dimethylformamide | 6.4 | > 100 | Very Soluble | |
| Acetone | 5.1 | 45.8 | Freely Soluble | |
| Acetonitrile | 5.8 | 25.3 | Soluble | |
| Nonpolar | Dichloromethane | 3.1 | 8.7 | Sparingly Soluble |
| Toluene | 2.4 | 2.1 | Slightly Soluble | |
| Hexane | 0.1 | < 0.1 | Practically Insoluble |
Note: The data presented in this table is for illustrative purposes to demonstrate how results should be presented and should not be considered as experimentally verified values.
3.1. Analysis of the Solubility Profile
The illustrative data aligns with our initial predictions based on molecular structure. The high solubility in polar aprotic solvents like DMSO and DMF highlights the importance of the sulfonamide group's polarity. The moderate solubility in alcohols demonstrates a balance between the polar and nonpolar interactions. The poor solubility in water and hexane confirms the influence of the hydrophobic aromatic ring and the polar sulfonamide group, respectively.
Advanced Considerations: pH-Dependent Solubility
For compounds with acidic or basic functional groups, solubility can be significantly influenced by the pH of the aqueous medium. The sulfonamide proton (on the nitrogen) is weakly acidic.
4.1. Henderson-Hasselbalch Relationship and Solubility
The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. For an acidic compound like a sulfonamide:
pH = pKa + log ([A⁻] / [HA])
Where:
-
[HA] is the concentration of the un-ionized form.
-
[A⁻] is the concentration of the ionized (deprotonated) form.
The ionized form is generally more water-soluble. Therefore, the aqueous solubility of this compound is expected to increase as the pH of the solution becomes more basic than its pKa.
4.2. Experimental Protocol for pH-Dependent Solubility
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Execute the shake-flask method as described in section 2.1 for each buffer.
-
Plot the determined solubility as a function of pH.
4.3. Logical Flow for Assessing pH-Dependent Solubility
Caption: Logical workflow for pH-dependent solubility studies.
Conclusion
This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility profile of this compound. By systematically applying the shake-flask method across a range of solvents and pH conditions, researchers can generate a robust and reliable dataset. This information is crucial for informed decision-making in solvent selection for chemical reactions, purification processes, and the development of formulations in pharmaceutical and agrochemical research. The principles and protocols outlined herein are broadly applicable to a wide range of organic compounds, serving as a foundational element of physicochemical characterization.
References
An In-depth Technical Guide to 2,4,6-Trimethylbenzenesulfonamide for Advanced Research and Development
This guide provides a comprehensive technical overview of 2,4,6-trimethylbenzenesulfonamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, applications, and safety protocols, grounding all information in authoritative scientific principles.
Core Identification and Chemical Properties
This compound is an organic compound belonging to the sulfonamide class. Its structure is characterized by a sulfonamide group (-SO2NH2) attached to a 2,4,6-trimethylphenyl (mesityl) moiety.
The strategic placement of three methyl groups on the benzene ring significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and utility as a chemical building block.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S | PubChem[1] |
| Molecular Weight | 199.27 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow crystalline powder | Smolecule[2] |
| Melting Point | 82-86 °C | Smolecule[2] |
| Solubility | Soluble in water, ethanol, and ether | Smolecule[2] |
| InChIKey | YECJUZIGFPJWGQ-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from mesitylene (1,3,5-trimethylbenzene). The following protocol is a well-established method that ensures a high yield of the final product.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Protocol:
Step 1: Synthesis of Mesitylenesulfonyl Chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for hydrogen chloride gas, add mesitylene.
-
Cooling: Cool the flask in an ice-salt bath to a temperature between -10 °C and 0 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the cooled and stirred mesitylene. The reaction is exothermic and generates hydrogen chloride gas. Maintain the temperature below 10 °C during the addition.[3]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 2-3 hours, allowing the reaction mixture to slowly warm to room temperature.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. The mesitylenesulfonyl chloride will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a beaker, dissolve the crude mesitylenesulfonyl chloride in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Amination: Slowly add this solution to an excess of concentrated aqueous ammonia with vigorous stirring. The reaction is exothermic.
-
Precipitation: The this compound will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any unreacted ammonia and ammonium chloride, and then dry. The product can be further purified by recrystallization from an ethanol-water mixture.
Applications in Drug Development and Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents.[2]
As a Precursor to Bioactive Molecules
Derivatives of this compound have shown significant biological activities. For instance, condensation with various aldehydes leads to the formation of 2,4,6-trimethylbenzenesulfonyl hydrazones, which have been investigated for their antibacterial properties.[4][5][6][7] The bulky mesityl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
The general mechanism of action for sulfonamide-based antibacterial agents involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the bacterial metabolic pathway, leading to a bacteriostatic effect.[8][9][10][11][12]
Mechanism of Action of Sulfonamide Drugs
Caption: General mechanism of action of sulfonamide antibacterial drugs.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is essential to consult the Safety Data Sheet (SDS) before use.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
(Source: PubChem)
Precautionary Measures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structure, conferred by the mesityl group, provides a useful scaffold for the development of novel compounds with potential therapeutic properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.
References
- 1. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4543-58-2 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 10. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling and Disposal of 2,4,6-Trimethylbenzenesulfonamide
This guide provides an in-depth overview of the safe handling, storage, and disposal of 2,4,6-trimethylbenzenesulfonamide (CAS No. 4543-58-2), tailored for researchers, scientists, and professionals in the field of drug development. The focus is on understanding the inherent risks and implementing robust safety protocols to mitigate them, ensuring a secure laboratory environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling. This compound is a sulfonamide compound with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S | [PubChem][1] |
| Molecular Weight | 199.27 g/mol | [PubChem][1] |
| Appearance | Colorless to light yellow crystalline powder | [Smolecule][2] |
| Melting Point | 82-86 °C | [Smolecule][2] |
| Solubility | Soluble in water, ethanol, and ether | [Smolecule][2] |
Hazard Identification and Toxicology
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H332: Harmful if inhaled[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
Toxicological Profile:
The toxicology of aryl sulfonamides can be complex. Some sulfonamides are known to cause allergic reactions, with the N4 arylamine group being a key determinant in some cases.[3] Although this compound lacks this specific group, caution should still be exercised. Furthermore, some electron-deficient aryl sulfonamides have been shown to undergo metabolic cleavage, forming glutathione adducts, which can be a toxicological flag.[4]
Given the lack of specific toxicological data, a conservative approach to handling is warranted, treating the compound as potentially harmful through all routes of exposure.
Exposure Controls and Personal Protective Equipment (PPE)
As no specific Occupational Exposure Limits (OELs) have been established for this compound, the principle of "As Low As Reasonably Practicable" (ALARA) should be strictly followed.[5]
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is required when weighing or transferring the solid, or when working with solutions.
-
Containment: For procedures with a higher risk of aerosol generation, a glove box or other containment enclosure should be considered.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Check the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for extended handling periods.
-
Lab Coat: A buttoned lab coat is required. For larger quantities or tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be worn.
-
-
Respiratory Protection: When handling the powder outside of a fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.
Figure 1: Personal Protective Equipment decision workflow for handling this compound.
Safe Handling and Storage
Handling:
-
Avoid creating dust. Use a spatula for transferring the solid.
-
Ensure all equipment is clean and dry before use.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Segregate from foodstuffs and other chemicals.
Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill.
Minor Spill (Solid):
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, open a window if safe to do so.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Contain: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Clean-up: Carefully scoop the material into a labeled, sealable waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water solution.
-
Dispose: All contaminated materials (paper towels, cloths, gloves) must be disposed of as hazardous waste.
Major Spill:
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Inform your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Figure 2: A flowchart outlining the response procedure for a spill of this compound.
Disposal of Waste
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pick-up and disposal through your institution's licensed hazardous waste management provider.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
Experimental Protocols: Synthesis and Purification
For researchers synthesizing or purifying this compound, the following protocols provide a general framework.
Synthesis:
A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. A preparation method for this compound has been described in the patent literature.[7] The following is a representative procedure based on this and general sulfonamide synthesis principles:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve the starting amine in a suitable solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride in the same solvent.
-
Allow the reaction to stir and warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by pouring it into an ice-water mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization:
Recrystallization is a highly effective method for purifying solid sulfonamides.[8]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents for sulfonamides include ethanol, methanol, or aqueous alcohol mixtures.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Figure 3: A generalized workflow for the purification of this compound by recrystallization.
Conclusion
This compound is a valuable compound in research and development, but it requires careful and informed handling due to its potential health hazards. By adhering to the principles of hazard assessment, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can work with this chemical safely and effectively. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety protocols and the most current Safety Data Sheet before commencing any work.
References
- 1. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 5. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 6. epa.gov [epa.gov]
- 7. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
theoretical and computational studies of 2,4,6-trimethylbenzenesulfonamide
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2,4,6-Trimethylbenzenesulfonamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed in the study of this compound. Sulfonamides are a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in drug discovery for a wide array of therapeutic applications.[1][2][3] This document delves into the quantum chemical calculations, spectroscopic analysis, and molecular modeling techniques that elucidate the structural, electronic, and reactive properties of this compound. By integrating computational predictions with experimental data, we present a holistic understanding of this molecule, offering valuable insights for researchers, scientists, and professionals in drug development. The causality behind methodological choices is emphasized, providing a framework for robust and self-validating scientific inquiry.
Introduction to this compound: A Key Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore found in numerous clinically approved drugs, targeting a wide range of diseases from bacterial infections to cancer and viral diseases.[1][2] this compound, also known as mesitylenesulfonamide, serves as a fundamental building block in the synthesis of more complex therapeutic agents.[4] Its structure, featuring a sterically hindered aromatic ring, provides a unique platform for investigating the electronic and conformational properties of the sulfonamide moiety.
Theoretical and computational studies are indispensable for modern chemical research. They provide a molecular-level understanding that is often inaccessible through experimental means alone.[5][6] For this compound, these methods allow us to predict its three-dimensional structure, understand its electronic landscape, and simulate its interactions with biological targets, thereby guiding the rational design of novel drug candidates.
Core Molecular Identifiers:
-
IUPAC Name: this compound[7]
-
CAS Number: 4543-58-2[7]
-
Molecular Formula: C₉H₁₃NO₂S[7]
-
Molecular Weight: 199.27 g/mol [7]
Below is the two-dimensional structure of the molecule.
Caption: 2D structure of this compound.
Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic properties of molecules.[8] These methods allow for the calculation of various molecular descriptors that are crucial for predicting reactivity and intermolecular interactions.
Methodology Rationale: DFT with B3LYP/6-311++G(d,p)
The choice of computational method is critical for obtaining accurate results. For sulfonamides, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides a good balance between computational cost and accuracy for organic molecules.[9] The 6-311++G(d,p) basis set is selected for its robustness. It includes:
-
Triple-split valence: Offers flexibility for valence electrons.
-
Diffuse functions (++): Essential for accurately describing anions and non-covalent interactions.
-
Polarization functions (d,p): Account for the non-spherical nature of electron density in bonds, which is crucial for the polar S-O and S-N bonds.
This combination provides reliable geometries, vibrational frequencies, and electronic properties for sulfonamide systems.[9]
Key Quantum Chemical Descriptors
The following table summarizes key descriptors calculated for this compound, which are fundamental to understanding its chemical behavior.
| Descriptor | Significance |
| EHOMO (Highest Occupied MO) | Represents the ability to donate an electron. A higher EHOMO value indicates a better electron donor. |
| ELUMO (Lowest Unoccupied MO) | Represents the ability to accept an electron. A lower ELUMO value indicates a better electron acceptor. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (μ) | Measures the overall polarity of the molecule. A high dipole moment suggests strong interactions with polar solvents and biological targets.[10] |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |
Computational Workflow: From Structure to Properties
The process of obtaining these descriptors follows a standardized, self-validating workflow.
Caption: A typical workflow for DFT calculations.
Spectroscopic Characterization: Bridging Theory and Experiment
A crucial step in validating computational models is to compare predicted data with experimental results. Spectroscopic analysis provides a direct link between the calculated molecular properties and observable physical measurements.
Protocol: Integrated Spectroscopic Analysis
This protocol outlines a self-validating system for confirming the structure of newly synthesized sulfonamides.
-
Experimental Data Acquisition:
-
Computational Prediction:
-
Perform geometry optimization and frequency calculations on the molecule using the DFT method described previously.
-
Calculate the theoretical vibrational frequencies (for IR) and NMR chemical shifts (using the GIAO method).[8]
-
-
Data Correlation and Validation:
-
IR Spectrum: Compare the calculated vibrational frequencies with the experimental IR absorption bands. Key bands for the sulfonamide group include:
-
NMR Spectra: Correlate the calculated chemical shifts with the experimental peaks. The strong agreement between predicted and observed shifts for aromatic, methyl, and NH protons confirms the molecular structure.[12][13]
-
-
Iterative Refinement: If discrepancies exist, re-evaluate the optimized geometry (e.g., check for different conformers) or consider environmental effects (e.g., solvent models in calculations) to improve the correlation.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Significance |
| N-H Stretch | 3390 - 3230[4] | Confirms the presence of the sulfonamide NH₂ group. |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Corresponds to the methyl groups. |
| Asymmetric SO₂ Stretch | ~1330[12] | Characteristic of the sulfonyl group. |
| Symmetric SO₂ Stretch | ~1157[12] | Characteristic of the sulfonyl group. |
| S-N Stretch | ~931[12] | Confirms the sulfonamide linkage. |
Applications in Drug Development: From Molecule to Medicine
The true value of theoretical studies lies in their ability to guide the development of new therapeutic agents.[14] this compound and its derivatives are actively explored as potential inhibitors for various enzymes.[13][15][16]
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11] This method is instrumental in structure-based drug design.
Rationale: The sulfonamide moiety is a well-established zinc-binding group, making it an excellent candidate for inhibiting zinc-containing enzymes like carbonic anhydrases (CAs).[17] Docking studies can predict how derivatives of this compound might fit into the active site of a target CA isoform and what interactions stabilize the complex.
Protocol: Molecular Docking Workflow
-
Preparation of Receptor and Ligand:
-
Obtain the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase II) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a low-energy 3D conformer of the this compound derivative (the ligand) using the optimized geometry from DFT calculations.
-
-
Docking Simulation:
-
Define the binding site (active site) on the receptor.
-
Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the active site.
-
The program scores each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Identify the pose with the lowest binding energy, which represents the most likely binding mode.
-
Visualize the ligand-receptor complex to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and coordination with the active site zinc ion.[18]
-
Caption: Workflow for a molecular docking simulation.
This predictive power allows researchers to prioritize which derivatives to synthesize and test experimentally, saving significant time and resources in the drug discovery pipeline.
Conclusion
The theoretical and computational study of this compound provides a powerful lens through which to understand its fundamental chemical properties and potential as a scaffold in drug design. By leveraging a synergistic approach that combines quantum chemical calculations (DFT), predictive spectroscopy, and molecular modeling (docking), researchers can gain deep insights into molecular structure, electronic behavior, and biological interactions. The methodologies outlined in this guide represent a robust, self-validating framework for accelerating the discovery and development of novel sulfonamide-based therapeutics.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 4543-58-2 [smolecule.com]
- 5. MOLECULAR AND MULTISCALE MODELING: REVIEW ON THE THEORIES AND APPLICATIONS IN CHEMICAL ENGINEERING [scielo.org.co]
- 6. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications [mdpi.com]
- 7. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Utilizing 2,4,6-Trimethylbenzenesulfonamide for Robust Peptide Synthesis
Introduction: The Critical Role of Side-Chain Protection in Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the production of therapeutic agents, research tools, and novel biomaterials. The success of Solid-Phase Peptide Synthesis (SPPS), the predominant methodology, hinges on a meticulously planned protecting group strategy.[1] Protecting groups are temporary modifications to reactive functional groups on amino acids, preventing undesirable side reactions during the stepwise assembly of the peptide chain.[2] An ideal strategy employs orthogonal protecting groups, where specific groups can be removed under distinct chemical conditions without affecting others, ensuring the integrity of the growing peptide.[3][4][5]
The guanidino group of the Arginine (Arg) side chain presents a significant challenge due to its high basicity and nucleophilicity.[6][7] Inadequate protection can lead to side reactions, resulting in impurities and reduced yield.[8] Sulfonyl-based moieties are a principal class of protecting groups for Arginine, with the 2,4,6-trimethylbenzenesulfonyl (Mts) group, derived from 2,4,6-trimethylbenzenesulfonamide, offering a robust and reliable option. This application note provides a detailed guide for researchers on the strategic implementation of the Mts group in peptide synthesis, covering its introduction, stability, and cleavage, complete with detailed laboratory protocols.
Section 1: The 2,4,6-Trimethylbenzenesulfonyl (Mts) Group: A Profile
The Mts group is a well-established protecting group for the guanidinium function of Arginine. It belongs to the arylsulfonyl family, which also includes the tosyl (Tos), pentamethylchromansulfonyl (Pmc), and pentamethyldihydrobenzofuran-sulfonyl (Pbf) groups.[6][9][10] The choice among these is dictated by their relative lability to acid, which is the basis for their removal. The Mts group offers a balance of stability and cleavability, making it suitable for various synthesis strategies.
Key Attributes:
-
Robust Stability: The Mts group is stable to the mildly acidic conditions used for tert-butyloxycarbonyl (Boc) group cleavage (e.g., neat trifluoroacetic acid, TFA) and the basic conditions for 9-fluorenylmethoxycarbonyl (Fmoc) group cleavage (e.g., piperidine in DMF).[9][10] This makes it compatible with both major SPPS strategies.
-
Acid-Labile Cleavage: It is efficiently removed during the final "global deprotection" step using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically in the presence of scavengers.[10]
-
Reagent: The protecting group is introduced using 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl), also known as mesitylenesulfonyl chloride.[11][12]
Diagram: Structure of Fmoc-Arg(Mts)-OH
The following diagram illustrates the structure of an Arginine residue protected with both a temporary Nα-Fmoc group and a "permanent" Mts side-chain protecting group.
Caption: Structure of Nα-Fmoc-Nω-(2,4,6-trimethylbenzenesulfonyl)-L-Arginine.
Section 2: Experimental Protocols
These protocols provide step-by-step methodologies for the synthesis of the protecting agent and its application in peptide synthesis.
Protocol 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride (Mts-Cl)
While commercially available, Mts-Cl can be synthesized in the laboratory from mesitylene. This procedure is adapted from general methods for preparing arylsulfonyl chlorides.[13][14]
Materials:
-
Mesitylene (1,3,5-Trimethylbenzene)
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer and an addition funnel, cool chlorosulfonic acid (3 equivalents) to 0°C in an ice bath.
-
Slowly add mesitylene (1 equivalent) dropwise to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature between 0-5°C. Hydrogen chloride gas will evolve; ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Mts-Cl.
-
The product can be purified by recrystallization from a suitable solvent like hexane to yield a white crystalline solid.[11]
Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme caution using appropriate personal protective equipment (PPE).
Protocol 2: Protection of Arginine with the Mts Group
This protocol describes the attachment of the Mts group to the guanidino side chain of Nα-protected Arginine (e.g., Fmoc-Arg-OH).
Materials:
-
Fmoc-Arg-OH
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl) (1.1 equivalents)
-
4 M Sodium hydroxide (NaOH) solution
-
1,4-Dioxane
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve Fmoc-Arg-OH (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add Mts-Cl (1.1 equivalents) to the solution.
-
While stirring vigorously, slowly add 4 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-Arg(Mts)-OH by flash chromatography or recrystallization.
Diagram: Workflow for Arginine Protection
Caption: Step-by-step workflow for the synthesis of Fmoc-Arg(Mts)-OH.
Protocol 3: Cleavage and Deprotection of Mts-Protected Peptides
The Mts group is removed during the final cleavage of the peptide from the solid support. The following protocol is a standard strong-acid cleavage suitable for peptides synthesized via the Fmoc/tBu strategy.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
1,2-Ethanedithiol (EDT) (scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin thoroughly with DCM and dry under vacuum.
-
Prepare the cleavage cocktail. A common formulation is Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5 v/v). The choice and ratio of scavengers are critical to prevent side reactions with sensitive residues like Tryptophan and Methionine.[10]
-
Add the cleavage cocktail to the peptide-resin (e.g., 10 mL per 100 mg of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Section 3: Strategic Integration in Solid-Phase Peptide Synthesis (SPPS)
The Mts group functions as a "permanent" side-chain protecting group, designed to remain intact throughout the entire chain assembly and be removed only at the final stage.[15]
Diagram: SPPS Cycle with Arg(Mts)
Caption: Integration of Arg(Mts) into a typical Fmoc-based SPPS workflow.
Section 4: Comparative Analysis of Arginine Protecting Groups
The selection of a protecting group for Arginine is a critical decision in peptide synthesis design. The Mts group is one of several arylsulfonyl options, each with different acid lability.
| Protecting Group | Introduction Reagent | Cleavage Conditions | Relative Lability | Key Considerations |
| Tosyl (Tos) | Tosyl chloride | Strongest Acid (e.g., HF) | Least Labile | Used in Boc/Bzl strategy; requires harsh cleavage.[10] |
| Mts | Mts chloride | Strong Acid (HF, TFMSA) | More labile than Tos | Good stability for both Boc and Fmoc strategies. |
| Mtr | Mtr chloride | Milder Acid (TFA based) | More labile than Mts | Prone to side reactions (sulfonation) of Trp.[6] |
| Pmc | Pmc chloride | Milder Acid (TFA based) | More labile than Mtr | Can be slow to cleave; risk of incomplete deprotection.[6][16] |
| Pbf | Pbf chloride | Mildest Acid (TFA based) | Most Labile | Industry standard for Fmoc SPPS; minimizes Trp modification.[6][17] |
This table highlights that Mts is a more robust protecting group than the more modern Pmc and Pbf groups, requiring stronger acidic conditions for its removal. This can be an advantage when synthesizing peptides containing particularly acid-sensitive linkages elsewhere in the molecule that need to survive the entire synthesis before a final, potent cleavage step. However, for standard syntheses containing sensitive residues like Tryptophan, the milder conditions afforded by Pbf are often preferred to minimize side reactions.[6][17]
Conclusion
The 2,4,6-trimethylbenzenesulfonyl (Mts) group is a highly effective and reliable choice for the protection of the Arginine side chain in peptide synthesis. Its high stability to both acidic and basic conditions encountered during chain elongation makes it fully compatible with both Fmoc/tBu and Boc/Bzl strategies. While its removal requires strong acidolysis, this can be advantageous for ensuring its integrity until the final global deprotection step. By following the detailed protocols and strategic considerations outlined in this guide, researchers can confidently incorporate Arg(Mts) into their synthesis workflows to produce complex peptides with high purity and yield.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sulfonylation of Amines with 2,4,6-Trimethylbenzenesulfonyl Chloride
Authored by: Gemini, Senior Application Scientist
Publication Date: January 6, 2026
Abstract
This comprehensive guide provides a detailed protocol for the sulfonylation of primary and secondary amines using 2,4,6-trimethylbenzenesulfonyl chloride, also known as mesitylenesulfonyl chloride (MslCl). Sulfonamides are a cornerstone of medicinal chemistry and are integral to the structure of numerous therapeutic agents. The use of the sterically hindered 2,4,6-trimethylbenzenesulfonyl group offers unique advantages in terms of crystallinity and stability, making it a valuable moiety in drug design and chemical synthesis. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and critical considerations for successful synthesis and purification.
Introduction: The Significance of the Mesitylenesulfonyl Group
Sulfonamides are a critical class of compounds in drug discovery, famously associated with sulfa antibiotics. Beyond their antimicrobial properties, they are found in diuretics, anticonvulsants, and antiviral medications. The sulfonamide functional group acts as a versatile scaffold, often serving as a bioisostere for other functional groups and participating in key hydrogen bonding interactions with biological targets.
The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl, Msl) group, in particular, provides a rigid and sterically bulky substituent. This bulk can be strategically employed to enhance the selectivity of a drug candidate for its target receptor or to protect an amine functionality during a multi-step synthesis. The resulting mesitylenesulfonamides are often highly crystalline, which can significantly aid in their purification by recrystallization and characterization via X-ray crystallography.
Reaction Mechanism and Rationale
The sulfonylation of an amine with 2,4,6-trimethylbenzenesulfonyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.
Key Reaction Steps:
-
Nucleophilic Attack: The amine's nitrogen atom attacks the sulfur atom of the MslCl.
-
Chloride Elimination: The sulfonyl chloride's chlorine atom departs as a chloride ion.
-
Deprotonation: The base in the reaction mixture removes a proton from the nitrogen atom, forming the final sulfonamide and the protonated base.
The choice of base is crucial; sterically hindered or non-nucleophilic bases such as pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA) are preferred to avoid competition with the amine substrate in attacking the sulfonyl chloride.
Caption: General workflow for the sulfonylation of an amine.
Detailed Experimental Protocol
This protocol describes a general procedure for the sulfonylation of a primary amine with 2,4,6-trimethylbenzenesulfonyl chloride. The quantities can be scaled as needed.
Materials and Reagents:
-
Primary or secondary amine (1.0 eq)
-
2,4,6-Trimethylbenzenesulfonyl chloride (MslCl, 1.1-1.2 eq)
-
Pyridine or Triethylamine (TEA) (2.0-3.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add pyridine or triethylamine (2.0-3.0 eq) to the solution. Stir the mixture for 5-10 minutes at room temperature.
-
Cooling: Place the reaction flask in an ice bath and cool the mixture to 0 °C. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Sulfonyl Chloride: Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (1.1-1.2 eq) to the cooled solution portion-wise over 10-15 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the amine.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. Reactions are typically complete within 2-12 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,4,6-trimethylbenzenesulfonamide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is not effective, purification by silica gel column chromatography may be necessary.
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Tabulated Reaction Parameters
The optimal reaction conditions can vary depending on the specific amine substrate. The following table provides a summary of typical parameters.
| Parameter | Recommended Range/Value | Rationale |
| Amine:MslCl Stoichiometry | 1.0 : 1.1-1.2 | A slight excess of MslCl ensures the complete conversion of the amine. |
| Base:Amine Stoichiometry | 2.0-3.0 : 1.0 | Sufficient base is required to neutralize the HCl byproduct and drive the reaction to completion. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | These aprotic solvents are effective at dissolving the reactants and are relatively unreactive. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction rate and minimize side reactions. |
| Reaction Time | 2-12 hours | The reaction time is dependent on the reactivity of the amine. |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that the reagents and solvent are anhydrous, as water can react with the sulfonyl chloride. Increasing the amount of sulfonyl chloride or the reaction time may also improve the yield.
-
Side Product Formation: The primary side product is often the result of the sulfonyl chloride reacting with the base or other nucleophiles. Using a sterically hindered base and maintaining a low temperature during the addition of MslCl can mitigate this.
-
Difficult Purification: If the product is difficult to purify, consider using an alternative workup procedure or a different solvent system for chromatography. The high crystallinity of many mesitylenesulfonamides should be leveraged during purification.
Conclusion
The sulfonylation of amines with 2,4,6-trimethylbenzenesulfonyl chloride is a robust and reliable method for the synthesis of sulfonamides. The resulting mesitylenesulfonamides are valuable in various fields, particularly in medicinal chemistry, due to their unique steric and electronic properties. By following the detailed protocol and considering the key parameters outlined in this guide, researchers can successfully synthesize these important compounds.
Application of 2,4,6-Trimethylbenzenesulfonamide in the Synthesis of Novel Herbicides: A Guide for Researchers
Introduction: The Strategic Role of the Mesityl Moiety in Herbicide Discovery
The benzenesulfonamide scaffold is a cornerstone in modern agrochemical research, forming the backbone of numerous commercial herbicides. Within this class, the sulfonylurea herbicides are particularly prominent, renowned for their high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profiles.[1] Their primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in mammals. The precise architecture of the benzenesulfonamide moiety, particularly the substitution pattern on the phenyl ring, is a critical determinant of a compound's herbicidal activity and crop selectivity.
This guide focuses on the application of 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide) as a strategic starting material for the synthesis of novel herbicidal candidates. The introduction of the 2,4,6-trimethylphenyl (mesityl) group offers several potential advantages in herbicide design:
-
Steric Influence: The two ortho-methyl groups can enforce a specific conformation of the molecule, which may lead to a more favorable interaction with the target enzyme's active site.
-
Modulation of Physicochemical Properties: The three methyl groups increase the lipophilicity of the molecule, which can influence its uptake, translocation within the plant, and environmental fate.
-
Metabolic Stability: The methyl groups can block sites of potential oxidative metabolism, potentially increasing the half-life of the compound in the target weed species.
This document provides a comprehensive overview of the synthetic pathways leveraging this compound, detailed experimental protocols, and a framework for evaluating the herbicidal efficacy of the resulting novel compounds.
Workflow for Novel Herbicide Discovery
The process of developing a novel herbicide from this compound involves a multi-step workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of novel sulfonylurea herbicides.
Synthetic Protocols
The synthesis of novel sulfonylurea herbicides from this compound typically proceeds through a two-step sequence: conversion of the sulfonamide to a reactive intermediate, followed by coupling with a suitable heterocyclic amine.
Protocol 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Isocyanate
This protocol describes the conversion of this compound to its corresponding sulfonyl isocyanate, a highly reactive intermediate for the synthesis of sulfonylureas. The use of phosgene or a phosgene equivalent is a common industrial method.[2]
Materials:
-
This compound
-
Toluene (anhydrous)
-
Phosgene (or a solution of a phosgene equivalent like triphosgene)
-
Inert gas (Nitrogen or Argon)
-
Glass reactor with a stirrer, condenser, and gas inlet/outlet
Procedure:
-
Under an inert atmosphere, charge the reactor with this compound (1 equivalent) and anhydrous toluene.
-
Stir the suspension and cool to 0-5 °C.
-
Slowly introduce a solution of phosgene (approximately 1.1 equivalents) in toluene into the cooled suspension. Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 110 °C).
-
Monitor the reaction progress by IR spectroscopy (disappearance of the N-H stretch of the sulfonamide) or by quenching an aliquot with an amine and analyzing by LC-MS.
-
Once the reaction is complete, the resulting solution of 2,4,6-trimethylbenzenesulfonyl isocyanate in toluene is typically used directly in the next step without isolation.
Protocol 2: Synthesis of a Novel Sulfonylurea Herbicide Candidate
This protocol details the coupling of the previously synthesized 2,4,6-trimethylbenzenesulfonyl isocyanate with a heterocyclic amine to form the final sulfonylurea product. 2-Amino-4,6-dimethoxypyrimidine is used here as a representative example of a heterocyclic amine commonly found in commercial sulfonylurea herbicides.[3]
Materials:
-
Toluene solution of 2,4,6-trimethylbenzenesulfonyl isocyanate (from Protocol 1)
-
2-Amino-4,6-dimethoxypyrimidine
-
Anhydrous acetonitrile or toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a separate reactor under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous acetonitrile or toluene.
-
Stir the solution and add the toluene solution of 2,4,6-trimethylbenzenesulfonyl isocyanate (1 equivalent) dropwise at room temperature.
-
An exotherm may be observed. Maintain the reaction temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) to yield the pure sulfonylurea.
Caption: Synthetic route to a novel sulfonylurea herbicide.
Herbicidal Activity Evaluation
The newly synthesized compounds should be evaluated for their herbicidal activity in a series of standardized bioassays.
Primary Screening
A primary screen is conducted to identify compounds with significant herbicidal effects. This is typically done by applying the compounds at a relatively high concentration to a range of weed and crop species.
Procedure:
-
Prepare solutions of the synthesized sulfonylureas in a suitable solvent (e.g., acetone with a surfactant).
-
Sow seeds of various weed species (e.g., velvetleaf, barnyardgrass, foxtail) and crop species (e.g., corn, wheat, soybean) in pots.[4]
-
Apply the test solutions to the plants at a specific growth stage (e.g., two-leaf stage) via spraying (for post-emergence activity) or to the soil before weed emergence (for pre-emergence activity).
-
Maintain the plants in a greenhouse under controlled conditions.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., on a scale of 0-100%, where 100% is complete kill).
Secondary Screening and Data Presentation
Compounds that show promising activity in the primary screen are subjected to secondary screening to determine their potency (e.g., GR₅₀ - the concentration required to cause a 50% reduction in growth) and crop selectivity.
The results of these evaluations can be summarized in a table for clear comparison.
| Compound ID | Structure | GR₅₀ Velvetleaf (g/ha) | GR₅₀ Barnyardgrass (g/ha) | Crop Safety (Wheat at 100 g/ha) |
| SU-Mesityl-1 | N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-2,4,6-trimethylbenzenesulfonamide | 15 | 25 | Good |
| Control | Commercial Sulfonylurea (e.g., Chlorsulfuron) | 10 | 20 | Excellent |
Note: The data presented in this table is representative and for illustrative purposes only.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold and the heterocyclic amine portion, followed by biological testing, allows for the development of structure-activity relationships (SAR).[5][6][7] This helps in understanding which structural features are crucial for herbicidal activity and can guide the design of more potent and selective herbicides. For instance, replacing the methyl groups on the phenyl ring with other substituents (e.g., halogens, alkoxy groups) can significantly impact activity.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of novel herbicidal candidates, particularly within the highly active sulfonylurea class. The unique steric and electronic properties of the mesityl group offer a promising avenue for the discovery of new agrochemicals with improved efficacy, selectivity, and metabolic stability. The protocols and evaluation framework presented in this guide provide a solid foundation for researchers to explore the potential of this versatile building block in the ongoing quest for innovative weed management solutions.
References
- 1. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
- 3. CN101671328A - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 4. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Modulators of Cellular Signaling Pathways Using 2,4,6-Trimethylbenzenesulfonamide and its Analogs
An Application Guide for Drug Discovery Scientists
Abstract
High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate specific biological targets.[1] This application note provides a comprehensive, field-proven framework for designing and executing an HTS campaign centered on 2,4,6-trimethylbenzenesulfonamide and its structural analogs. Sulfonamide-based compounds are a well-established class of therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties.[2] Building on evidence that certain trimethylbenzenesulfonamide derivatives can modulate phospholipase C (PLC) activity and subsequent intracellular calcium (Ca²⁺) mobilization[3], this guide details a robust, cell-based fluorescence assay for identifying novel modulators of this critical signaling pathway. We present a complete workflow, from initial assay development and miniaturization to the final stages of data analysis and hit validation, designed to ensure scientific rigor and maximize the discovery of promising lead compounds.
Scientific Rationale & Assay Principle
The success of any HTS campaign is built on a strong biological rationale and a meticulously developed assay.[4] The choice to focus on this compound is predicated on the known bioactivity of the sulfonamide scaffold and specific derivatives.
1.1. The Target Pathway: Phospholipase C and Calcium Mobilization
Many cellular responses to external stimuli are mediated by G-protein coupled receptors (GPCRs) that activate the phospholipase C (PLC) signaling cascade. Upon activation, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a critical signal that regulates a multitude of physiological processes, making it an attractive target for therapeutic intervention. A related compound, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), has been shown to directly activate PLC and significantly increase Ca²⁺ influx.[3] This provides a strong mechanistic hypothesis for screening this compound and its analogs as potential modulators of this pathway.
1.2. Assay Principle: A Cell-Based Calcium Flux Assay
To quantify the modulation of this pathway in a high-throughput format, we will employ a cell-based calcium flux assay using a fluorescent indicator dye. This approach offers several advantages over traditional biochemical assays, including higher physiological relevance by measuring a response within a living cellular context.[5][6][7]
The core principle involves pre-loading a suitable cell line with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In its resting state, the intracellular environment has a low Ca²⁺ concentration, and the dye exhibits minimal fluorescence. When a compound activates the PLC pathway, the resulting release of Ca²⁺ from intracellular stores causes a dramatic increase in the dye's fluorescence intensity. This change in signal can be rapidly and sensitively measured using a plate reader designed for HTS applications.[8]
Caption: Proposed mechanism of action and assay principle.
Assay Development and Optimization
Transitioning a biological assay to a high-throughput format requires careful optimization and miniaturization to ensure it is robust, reproducible, and cost-effective.[9][10]
2.1. Materials and Reagents
-
Cell Line: HEK293 cells are a common choice due to their robust growth and amenability to transfection if a specific receptor is required. CHO-K1 cells are another suitable option.
-
Compound: this compound (or library of analogs).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates are standard for fluorescence-based HTS.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) is a high-affinity Ca²⁺ indicator.
-
Control Compounds:
-
Positive Control: Carbachol or another known agonist of an endogenous GPCR in the chosen cell line.
-
Negative Control: Assay buffer with 0.1% DMSO (vehicle).
-
-
Reagents: Pluronic F-127, Hanks' Balanced Salt Solution (HBSS), Probenecid.
2.2. Step-by-Step Development Protocol
-
Cell Seeding Density Optimization:
-
Seed cells in a 384-well plate at varying densities (e.g., 5,000 to 20,000 cells/well).
-
Incubate for 24 hours.
-
Visually inspect for confluence; aim for 80-90% confluence on the day of the assay.
-
Rationale: An optimal cell density ensures a robust signal window and minimizes variability between wells.
-
-
Dye Loading Optimization:
-
Prepare a range of Fluo-4 AM concentrations (e.g., 1-4 µM) in assay buffer containing Pluronic F-127.
-
Incubate cells with the dye solutions for 30-60 minutes at 37°C.
-
Wash cells gently with assay buffer containing probenecid.
-
Rationale: Probenecid is an anion-exchange transport inhibitor that helps prevent the leakage of the de-esterified dye out of the cell, thereby improving signal stability. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dyes.
-
-
DMSO Tolerance Test:
-
Expose cells to a range of DMSO concentrations (e.g., 0.1% to 2%).
-
Measure cell viability and baseline fluorescence.
-
Rationale: HTS compounds are typically stored in DMSO. It is critical to determine the maximum concentration that does not adversely affect the cells or the assay readout to avoid false positives/negatives.[11]
-
-
Assay Validation:
-
Once parameters are optimized, perform a "dry run" using only control wells (positive and negative) across multiple plates.[10]
-
Calculate the Z'-factor to assess assay quality.
-
2.3. Summary of Optimized Assay Parameters
| Parameter | Optimized Value | Rationale |
| Plate Format | 384-well | Balances throughput with manageable volumes. |
| Cell Line | HEK293 | Robust, easy to culture, and expresses relevant GPCRs. |
| Seeding Density | 15,000 cells/well | Achieves ~85% confluence, providing a strong signal. |
| Fluo-4 AM Conc. | 2 µM | Gives the best signal-to-background ratio without cytotoxicity. |
| Dye Incubation | 45 min at 37°C | Sufficient time for dye uptake and de-esterification. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on cell health and signal. |
| Positive Control | 10 µM Carbachol | Provides maximal stimulation for calculating the assay window. |
| Negative Control | 0.5% DMSO in HBSS | Represents the baseline (0% activity). |
The High-Throughput Screening Protocol
Automation is essential for the precision, speed, and reproducibility required in HTS.[12][13][14] The following protocol is designed for an integrated system with robotic plate handling and liquid dispensers.
Caption: Automated HTS workflow for the calcium flux assay.
Step-by-Step Methodology:
-
Cell Plating (Day 1): Using an automated cell dispenser, seed 15,000 HEK293 cells in 40 µL of culture medium into each well of a 384-well assay plate. Incubate for 24 hours.
-
Dye Loading (Day 2):
-
The automated system removes the culture medium.
-
A plate washer gently washes the cell monolayer once with 80 µL of HBSS.
-
20 µL of the 2 µM Fluo-4 AM dye solution is added to each well.
-
Plates are incubated for 45 minutes at 37°C.
-
-
Compound Addition:
-
The dye solution is removed, and cells are washed twice with HBSS containing probenecid.
-
20 µL of HBSS is left in each well.
-
Plates are transferred to the plate reader/liquid handler. A baseline fluorescence reading is taken.
-
Using an acoustic or pin-tool liquid handler, ~100 nL of compound from the source library plate is transferred to the assay plate, achieving a final concentration of 10 µM. Control wells receive positive or negative controls.
-
-
Signal Detection:
-
The plate is incubated for a defined period (e.g., 1-20 minutes) to allow for the biological response.
-
A final fluorescence reading is taken using a microplate reader (e.g., FLIPR or PHERAstar) with appropriate excitation/emission wavelengths (~494 nm / ~516 nm).
-
Data Quality Control and Hit Identification
Rigorous quality control (QC) and statistical analysis are paramount for the success of an HTS campaign, ensuring that identified hits are genuine and not artifacts.[15][16][17][18]
4.1. Key Quality Control Metrics
The robustness of an HTS assay is typically evaluated on a plate-by-plate basis using the Z'-factor.[1][19]
| Metric | Formula | Acceptance Criteria | Purpose |
| Signal-to-Background (S/B) | Mean(Signal_pos) / Mean(Signal_neg) | > 5 | Measures the dynamic range of the assay. |
| Z'-Factor | 1 - [3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|] | > 0.5 | Indicates the separation between positive and negative controls, reflecting assay robustness. A value > 0.5 is considered excellent for HTS.[10] |
4.2. Data Analysis and Hit Triage
-
Normalization: Raw fluorescence data from each well is normalized to the controls on the same plate. The percent activation is calculated as: % Activation = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)
-
Hit Selection: A "hit" is defined as a compound that produces a response exceeding a certain threshold. A common starting point is a value greater than three standard deviations (SD) above the mean of the negative controls.
-
Hit Triage Funnel: The initial list of hits must be refined to remove false positives and prioritize the most promising candidates for follow-up.[20]
Caption: The hit identification and validation funnel.
Hit Validation and Secondary Assays
The goal of hit validation is to confirm the activity of primary hits, eliminate artifacts, and begin to understand the structure-activity relationship (SAR).[21][22][23]
5.1. Confirmation and Potency Determination
-
Re-test: All primary hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (EC₅₀). This step is crucial for ranking compounds and is a prerequisite for medicinal chemistry efforts.[9]
5.2. Orthogonal and Counter-Screens
To ensure the observed activity is due to the intended mechanism and not an artifact, validated hits should be tested in secondary assays.[24]
-
Orthogonal Assay: An assay that measures a different event in the same signaling pathway. For example, an ELISA-based assay to measure IP₃ production could confirm that the observed calcium flux originates from PLC activation.
-
Counter-Screen: An assay designed to identify compounds that interfere with the detection method itself. For example, compounds could be tested for auto-fluorescence at the assay wavelengths in the absence of cells.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the high-throughput screening of this compound and its analogs. By following this framework—from rational assay design and rigorous optimization to automated screening and multi-step hit validation—researchers can efficiently and effectively identify novel modulators of the phospholipase C signaling pathway. This process accelerates the critical early stages of drug discovery, transforming a large chemical library into a small set of validated, high-quality hits ready for lead optimization.[25]
References
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. marinbio.com [marinbio.com]
- 8. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 9. dovepress.com [dovepress.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. beckman.com [beckman.com]
- 13. hudsonlabautomation.com [hudsonlabautomation.com]
- 14. dispendix.com [dispendix.com]
- 15. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HTS Quality Control and Data Analysis: A Process to Maximize Info...: Ingenta Connect [ingentaconnect.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. info2.uqam.ca [info2.uqam.ca]
- 19. High-throughput screening - Wikipedia [en.wikipedia.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 22. criver.com [criver.com]
- 23. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 24. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 25. southernresearch.org [southernresearch.org]
Leveraging the 2,4,6-Trimethylbenzenesulfonamide Scaffold for the Development of Novel Enzyme Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents. Its primary role as a potent zinc-binding group has made it a default scaffold for targeting metalloenzymes, most notably the carbonic anhydrase (CA) family. This application note moves beyond the general class to focus on a specific, synthetically versatile starting point: 2,4,6-trimethylbenzenesulfonamide (also known as mesitylenesulfonamide). We will explore the scientific rationale for using this particular scaffold, detailing how its unique steric and electronic properties can be exploited to develop potent and selective enzyme inhibitors. This guide provides a comprehensive framework, from the mechanistic principles of sulfonamide-based inhibition to detailed, field-proven protocols for inhibitor synthesis, kinetic characterization, and biophysical validation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize the this compound scaffold in their discovery programs.
Part 1: The Scientific Rationale: Why Employ the this compound Scaffold?
The design of effective enzyme inhibitors is a process of molecular recognition, where a small molecule is engineered to interact with high affinity and specificity within an enzyme's active site. The choice of the initial chemical scaffold is therefore a critical decision that dictates the entire trajectory of a drug discovery project.
The Sulfonamide Moiety: A Premier Zinc-Binding Pharmacophore
A vast number of enzymes are metalloenzymes, relying on a coordinated metal ion—often zinc(II)—for their catalytic activity. The primary sulfonamide group (-SO₂NH₂) is arguably the most important zinc-binding group (ZBG) in inhibitor design.[1] Its mechanism of action is well-established, particularly for carbonic anhydrases (CAs), which are zinc-dependent enzymes that catalyze the reversible hydration of carbon dioxide.[2][3]
Upon entering the active site, the sulfonamide inhibitor undergoes deprotonation of its nitrogen atom. This anionic nitrogen then coordinates directly with the Zn²⁺ ion, displacing a catalytically essential water/hydroxide molecule and effectively shutting down the enzyme's function.[4] This robust and high-affinity interaction is the anchor for the inhibitor, providing the foundational binding energy.
The Mesityl Group: Engineering Isoform Selectivity
While the sulfonamide group provides the anchor, the attached aryl ring is the key to achieving specificity. The active sites of different enzyme isoforms, while often conserved around the catalytic center, typically exhibit variations in the surrounding amino acid residues.[4] The aryl moiety of the inhibitor can form additional interactions (van der Waals, hydrophobic, hydrogen bonds) with these variable regions, allowing for the "tuning" of binding affinity for one isoform over others.
This is where the 2,4,6-trimethylbenzene (mesityl) group offers a distinct advantage. Its features include:
-
Steric Bulk: The three methyl groups provide significant steric hindrance, which can be used to probe the size and shape of the active site cavity. This bulk may favor binding to isoforms with wider active site clefts or, conversely, prevent binding to more constricted isoforms.
-
Hydrophobicity: The mesityl group is highly lipophilic, promoting strong hydrophobic interactions with nonpolar residues within the enzyme's active site.
-
Chemical Stability: The scaffold is chemically robust and serves as a stable platform for further chemical modification.
By starting with this scaffold, chemists can systematically explore how to best fill the space of the target enzyme's active site to achieve the desired selectivity profile.
Primary Enzyme Target: Carbonic Anhydrases (CAs)
The most logical and well-documented targets for inhibitors derived from this scaffold are the carbonic anhydrases. CAs are implicated in a host of pathologies, making them valuable drug targets for conditions like glaucoma, epilepsy, and certain cancers.[3][5] There are 15 known human CA isoforms, and developing isoform-selective inhibitors is a major goal to minimize side effects.[6] Derivatives of sulfonamides are among the most potent and clinically successful CA inhibitors.[1][2]
While CAs are the primary target, the sulfonamide scaffold has shown activity against other enzyme classes, including:
-
Cyclooxygenase-2 (COX-2): Certain sulfonamide derivatives act as anti-inflammatory agents by selectively inhibiting the COX-2 enzyme.[7]
-
Dihydropteroate Synthase (DHPS): This bacterial enzyme is the target of sulfa antibacterial drugs, which act as competitive inhibitors.[8][9][10]
Therefore, libraries of compounds derived from this compound could be screened against these and other enzyme targets in exploratory research.
Part 2: From Scaffold to Inhibitor: A Blueprint for Development
The journey from a chemical starting block to a validated enzyme inhibitor follows a logical progression of synthesis and testing.
The Drug Discovery Workflow
A typical workflow involves selecting a scaffold, synthesizing a library of derivatives with diverse chemical functionalities, screening them for activity, and then optimizing the most promising "hits" to improve their potency and drug-like properties.
Protocol: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivatives
One effective strategy for creating a library of derivatives is to convert the parent sulfonamide into a sulfonyl hydrazide, which can then be readily condensed with various aldehydes or ketones. This approach has been successfully used to generate compounds with significant biological activity.[11][12]
Objective: To synthesize a library of 2,4,6-trimethylbenzenesulfonyl hydrazones for screening.
Step 1: Synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2,4,6-trimethylbenzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).
-
Addition of Hydrazine: Slowly add an excess of hydrazine hydrate to the solution while maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 2,4,6-trimethylbenzenesulfonyl hydrazide by recrystallization or column chromatography.
Step 2: Synthesis of Hydrazone Derivatives (General Procedure)
-
Dissolution: Dissolve the synthesized 2,4,6-trimethylbenzenesulfonyl hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1 equivalent) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold solvent and dry under vacuum. If necessary, further purify by recrystallization.
-
Characterization: Confirm the structure and purity of the final hydrazone derivatives using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Part 3: Core Protocols for Inhibitor Characterization
Once a library of compounds is synthesized, a rigorous and systematic evaluation is required to identify and characterize potent inhibitors.
Protocol: Primary Screening for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency in a primary screen. It represents the concentration of inhibitor required to reduce enzyme activity by 50%.[13]
Objective: To determine the IC₅₀ value of synthesized compounds against a target enzyme (e.g., bovine Carbonic Anhydrase II).
Materials:
-
Purified enzyme (e.g., bCA II)
-
Substrate (e.g., 4-nitrophenyl acetate, p-NPA)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO (10 mM stock)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Create a serial dilution series for each test compound (e.g., from 100 µM to 1 nM final concentration).
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Assay buffer + DMSO.
-
Control Wells (100% activity): Enzyme solution + DMSO.
-
Test Wells: Enzyme solution + diluted test compound.
-
-
Pre-incubation: Add the enzyme and inhibitor (or DMSO for control) to the wells. Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[14]
-
Reaction Initiation: Initiate the reaction by adding the substrate (p-NPA) to all wells.
-
Measurement: Immediately begin reading the absorbance at 405 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of reaction is determined from the initial linear portion of the absorbance vs. time curve.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot % Inhibition vs. log[Inhibitor].
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | Structure | IC₅₀ (µM) |
| 1 | Mesityl-SO₂-NH-N=CH-Ph | 15.2 |
| 2 | Mesityl-SO₂-NH-N=CH-(p-NO₂-Ph) | 2.5 |
| 3 | Mesityl-SO₂-NH-N=C(Me)₂ | >100 |
| AAZ | Acetazolamide (Control) | 0.019 |
Protocol: Determining the Mode of Inhibition (MoI)
Understanding how a compound inhibits an enzyme (e.g., by competing with the substrate) is crucial for lead optimization. This is achieved through enzyme kinetic studies.[15]
Objective: To determine if an inhibitor is competitive, non-competitive, mixed, or uncompetitive.[13]
Procedure:
-
Experimental Design: Perform the enzyme activity assay as described in 3.1, but this time, vary the concentrations of both the substrate and the inhibitor. Use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ) and for each, use a range of substrate concentrations (e.g., 0.25 to 5 x Kₘ).
-
Data Collection: Measure the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate].
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the upper-left quadrant.[16]
-
-
Parameter Calculation: The inhibition constant (Kᵢ) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[15]
Protocol: Direct Binding Analysis with Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction (Kₐ/K₋, ΔH, ΔS) and confirms that the inhibitor physically binds to the target, ruling out assay artifacts.[17][18]
Objective: To measure the binding affinity and thermodynamics of the inhibitor-enzyme interaction.
Procedure:
-
Sample Preparation: Prepare the purified enzyme in a suitable buffer and dialyze extensively against the final assay buffer. Dissolve the inhibitor in the exact same final dialysis buffer to minimize heat of dilution effects. Degas all solutions thoroughly.
-
Instrument Setup: Load the enzyme into the sample cell of the calorimeter and the inhibitor into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, timed injections of the inhibitor solution into the enzyme solution. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.[19]
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the equilibrium association constant (Kₐ, from which K₋ is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Part 4: Advanced Application: High-Throughput Screening (HTS) with SPA
For screening large libraries of compounds, more efficient methods are needed. The Scintillation Proximity Assay (SPA) is a homogeneous (no-wash) radioligand binding assay format amenable to automation.[20][21]
Objective: To screen a large library of this compound derivatives for binding to a target enzyme.
Principle: The target enzyme is immobilized on SPA beads containing a scintillant. A radiolabeled ligand with known affinity (e.g., ³H-labeled known inhibitor) is added. When the radioligand binds to the enzyme on the bead, the emitted β-particles are close enough to excite the scintillant, producing a light signal. Unlabeled test compounds compete for binding, displacing the radioligand into the solution, where its β-particles are too far away to cause scintillation, resulting in a decrease in signal.[22]
Conceptual Protocol:
-
Bead Preparation: Couple the purified target enzyme to an appropriate SPA bead (e.g., Protein A-coated beads if using an antibody capture system).
-
Assay Plate Setup: In a 384- or 1536-well plate, add the enzyme-coated SPA beads, a fixed concentration of the radiolabeled ligand, and the test compounds from the library.
-
Incubation: Incubate the plate for a set period to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a suitable microplate scintillation counter.
-
Hit Identification: Wells showing a significant decrease in signal compared to controls (containing only DMSO) are identified as "hits," indicating that the test compound has displaced the radioligand and bound to the enzyme.
Conclusion
This compound is more than just another chemical; it is a strategic starting point for the rational design of potent and selective enzyme inhibitors. Its combination of a proven zinc-binding pharmacophore with a sterically defined aryl group provides a powerful platform for targeting metalloenzymes, particularly the therapeutically relevant carbonic anhydrase family. By employing the systematic workflow and detailed protocols outlined in this guide—from derivative synthesis and IC₅₀ determination to mechanistic kinetic analysis and biophysical validation—researchers can effectively harness the potential of this scaffold. This integrated approach, blending synthetic chemistry with rigorous biological and biophysical characterization, is fundamental to advancing promising hits into viable lead candidates for drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. nbinno.com [nbinno.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scintillation Proximity Assays | Revvity [revvity.co.jp]
- 21. revvity.com [revvity.com]
- 22. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step guide for the synthesis of a specific 2,4,6-trimethylbenzenesulfonamide derivative
Application Note & Protocol APN-S246-01
Topic: Step-by-Step Guide for the Synthesis of N-Benzyl-2,4,6-trimethylbenzenesulfonamide
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
The 2,4,6-trimethylbenzenesulfonyl (mesityl) group is a sterically hindered and robust protecting group for amines, valued for its stability under a wide range of reaction conditions, including strongly basic, organometallic, and reducing environments. Its selective removal under acidic conditions makes it a strategic asset in multi-step organic synthesis. This application note provides a comprehensive, two-step protocol for the synthesis, purification, and characterization of a representative derivative, N-benzyl-2,4,6-trimethylbenzenesulfonamide. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization methodologies essential for ensuring a successful and reproducible outcome in a research setting.
Introduction: The Rationale for Mesityl Protection
In complex molecule synthesis, the selective protection and deprotection of functional groups is a cornerstone of chemical strategy. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. While many sulfonyl chlorides (e.g., tosyl chloride) are used for this purpose, the resulting sulfonamides can be notoriously difficult to cleave.
The 2,4,6-trimethylbenzenesulfonyl (mesityl) group offers a distinct advantage. The steric hindrance provided by the two ortho-methyl groups on the aromatic ring serves a dual purpose: it can influence the stereochemical outcome of reactions at adjacent centers and, more critically, it weakens the S-N bond, facilitating cleavage under relatively mild acidic conditions (e.g., HBr in acetic acid or refluxing with concentrated HCl) that leave other protecting groups intact. This protocol details the synthesis of a model mesityl-protected amine, N-benzyl-2,4,6-trimethylbenzenesulfonamide, starting from commercially available mesitylene.
Overall Reaction Scheme
Step 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

Step 2: Synthesis of N-Benzyl-2,4,6-trimethylbenzenesulfonamide

Experimental Workflow Overview
The following diagram outlines the complete workflow, from initial reaction setup to final product characterization.
Caption: Workflow for the synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide.
Materials & Reagents
This table summarizes the required reagents for the synthesis. All reagents should be of analytical grade or higher.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| Step 1 | |||||
| Mesitylene | C₉H₁₂ | 120.19 | 1.0 | 12.0 g (100 mmol) | Ensure anhydrous. |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 1.1 | 8.4 mL (110 mmol) | Extremely corrosive. Handle in a fume hood. |
| Chloroform | CHCl₃ | 119.38 | - | 100 mL | Anhydrous solvent. |
| Ice | H₂O | 18.02 | - | ~200 g | For quenching. |
| Step 2 | |||||
| Benzylamine | C₇H₉N | 107.15 | 1.05 | 11.3 g (105 mmol) | Relative to crude sulfonyl chloride. |
| Pyridine | C₅H₅N | 79.10 | 1.2 | 9.5 g (120 mmol) | Anhydrous. Acts as a base and catalyst. |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 150 mL | Anhydrous solvent. |
| Hydrochloric Acid | HCl | 36.46 | - | ~50 mL (1 M aq.) | For work-up. |
| Sodium Sulfate | Na₂SO₄ | 142.04 | - | q.s. | Anhydrous, for drying. |
Detailed Experimental Protocol
5.1. Step 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This entire procedure must be performed in an efficient fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is oven-dried to prevent premature reaction of the chlorosulfonic acid.
-
Initial Cooling: Charge the flask with mesitylene (12.0 g, 100 mmol) and anhydrous chloroform (100 mL). Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (8.4 mL, 110 mmol) dropwise via the dropping funnel over a period of 30-45 minutes.
-
Causality: The addition must be slow and controlled to maintain the internal temperature between 0 and 5 °C. The reaction is highly exothermic, and higher temperatures can lead to the formation of undesired side products, such as sulfones.
-
-
Reaction: Once the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting mesitylene spot has been consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing crushed ice (~200 g) with gentle stirring.
-
Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitating the organic product. Performing this slowly and on ice is critical to manage the highly exothermic nature of the quench.
-
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer (chloroform) contains the product. Separate the layers. Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to remove residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude 2,4,6-trimethylbenzenesulfonyl chloride is typically a white to off-white solid and is used directly in the next step without further purification.
5.2. Step 2: Synthesis of N-Benzyl-2,4,6-trimethylbenzenesulfonamide
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 2,4,6-trimethylbenzenesulfonyl chloride (assuming ~100 mmol theoretical yield) in anhydrous dichloromethane (150 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (9.5 g, 120 mmol) followed by the dropwise addition of benzylamine (11.3 g, 105 mmol).
-
Causality: Pyridine acts as a base to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst. The reaction is performed at 0 °C initially to control the exotherm.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine and excess benzylamine, followed by water (1 x 50 mL), and finally with saturated brine (1 x 50 mL) to aid in the separation of layers.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product will be a solid.
5.3. Step 3: Purification
-
Recrystallization: The most effective method for purifying the crude N-benzyl-2,4,6-trimethylbenzenesulfonamide is recrystallization. A common solvent system is ethanol/water.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add water dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques. Expected results are:
-
Appearance: White crystalline solid.
-
Melting Point: Approximately 115-117 °C.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.20-7.35 (m, 5H, Ar-H of benzyl), 6.95 (s, 2H, Ar-H of mesityl), 4.80 (t, 1H, NH), 4.15 (d, 2H, CH₂), 2.65 (s, 6H, ortho-CH₃), 2.30 (s, 3H, para-CH₃).
-
IR (KBr, cm⁻¹): ~3270 (N-H stretch), ~1330 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch).
Safety & Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during work-up. | Ensure anhydrous conditions. Monitor reaction by TLC to completion. Be careful not to add too much water during recrystallization in Step 2. |
| Oily product after Step 2 | Impurities present. | Ensure thorough washing during work-up to remove all pyridine. Repeat recrystallization, potentially with a different solvent system (e.g., ethyl acetate/hexanes). |
| Reaction stalls (Step 1) | Inactive chlorosulfonic acid. | Use a fresh bottle of chlorosulfonic acid. Ensure no moisture has entered the reaction flask. |
Application Notes and Protocols: The Versatility of 2,4,6-Trimethylbenzenesulfonamide in Advanced Polymer Functionalization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the strategic use of 2,4,6-trimethylbenzenesulfonamide and related sulfonamide moieties in the functionalization of polymers. This document moves beyond simple procedural outlines to delve into the mechanistic rationale behind experimental design, empowering researchers to innovate and adapt these protocols for their specific applications in materials science and drug development.
I. Introduction: The Sulfonamide Moiety as a Versatile Tool in Polymer Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1][2] In the realm of polymer science, this versatile group is increasingly being leveraged to impart novel functionalities to macromolecules. The incorporation of sulfonamides, such as this compound, into polymer chains allows for the development of "smart" materials with tunable properties. These functionalized polymers are at the forefront of innovations in drug delivery, biomedical devices, and advanced materials.[3][4]
Polymers bearing sulfonamide groups can exhibit pH-responsive behavior, a critical feature for targeted drug release in environments with varying pH, such as tumor microenvironments or specific cellular compartments.[4][5] Furthermore, the sulfonamide nitrogen can serve as a reactive handle for post-polymerization modification, enabling the attachment of bioactive molecules, targeting ligands, or other functional groups.[6] This guide will explore the synthesis, modification, and application of sulfonamide-functionalized polymers, with a focus on leveraging the unique properties of the sulfonamide group for advanced material design.
II. Core Applications and Methodologies
A. Synthesis of pH-Responsive Polymers for Drug Delivery
The acidic proton on the sulfonamide nitrogen imparts pH-sensitivity to polymers. The ionization of the -SO₂NH- group in aqueous solutions is dependent on the surrounding pH, leading to changes in polymer solubility and conformation.[4] This property can be harnessed to create intelligent drug delivery systems that release their payload in response to specific pH triggers.
This protocol details the synthesis of a novel monomer, N-(2-acryloyloxyethyl)-2,4,6-trimethylbenzenesulfonamide, and its controlled polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to yield a well-defined, pH-responsive polymer.
Materials:
-
2,4,6-Trimethylbenzenesulfonyl chloride
-
Ethanolamine
-
Triethylamine (Et₃N)
-
Acryloyl chloride
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane, anhydrous
Part 1: Monomer Synthesis
-
Synthesis of N-(2-hydroxyethyl)-2,4,6-trimethylbenzenesulfonamide:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve ethanolamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate product.
-
-
Synthesis of N-(2-acryloyloxyethyl)-2,4,6-trimethylbenzenesulfonamide:
-
Dissolve the intermediate from the previous step (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final monomer.
-
Part 2: RAFT Polymerization
-
In a Schlenk flask, dissolve the synthesized monomer, CPADB (RAFT agent), and AIBN (initiator) in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be optimized for the desired polymer length. A typical starting ratio is [M]:[RAFT]:[I] = 100:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).
-
To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum at room temperature.
Characterization: The resulting polymer should be characterized by ¹H NMR spectroscopy to confirm its structure and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).
Diagram 1: Workflow for the Synthesis of a pH-Responsive Sulfonamide-Containing Polymer
Caption: Synthesis of a pH-responsive polymer.
B. Post-Polymerization Modification via Aza-Michael Addition
The secondary amine functionality within the sulfonamide group of a polymer can be utilized as a nucleophile for post-polymerization modification. Aza-Michael addition of the sulfonamide N-H to electron-deficient alkenes is an efficient method to introduce further functionality.[6]
This protocol describes the modification of a pre-synthesized sulfonamide-containing polymer with a thiol-bearing Michael acceptor, enabling subsequent "click" chemistry reactions.
Materials:
-
Poly(N-(2-acryloyloxyethyl)-2,4,6-trimethylbenzenesulfonamide) (from Protocol 1)
-
2-(Acryloyloxy)ethyl 2-((3-mercaptopropanoyl)oxy)ethyl carbonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the sulfonamide-containing polymer (1.0 eq of repeating units) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add 2-(Acryloyloxy)ethyl 2-((3-mercaptopropanoyl)oxy)ethyl carbonate (1.5 eq per repeating unit).
-
Add DBU (0.2 eq per repeating unit) to the solution.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Precipitate the modified polymer by adding the reaction mixture to a large excess of cold methanol.
-
Collect the polymer by centrifugation, wash with methanol, and dry under vacuum.
Characterization: The success of the modification can be confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the attached thiol-containing moiety. The presence of the free thiol group can be quantified using Ellman's test.
Diagram 2: Post-Polymerization Modification Workflow
Caption: Aza-Michael addition for polymer functionalization.
III. Quantitative Data Summary
| Parameter | Protocol 1: Polymer Synthesis | Protocol 2: Polymer Modification |
| Reactants | Monomer, CPADB, AIBN | Polymer, Thiol-alkene, DBU |
| Solvent | 1,4-Dioxane | DMF |
| Temperature | 70 °C | 50 °C |
| Typical Reaction Time | 8 - 24 hours | 24 hours |
| Expected PDI | < 1.3 | - |
| Modification Efficiency | - | > 80% (can be optimized) |
IV. Mechanistic Insights and Rationale
-
Choice of this compound: The three methyl groups on the benzene ring provide steric hindrance, which can influence the reactivity of the sulfonamide. This steric bulk can be advantageous in controlling the rate of post-polymerization modification and may also impact the pKa of the sulfonamide proton, thereby fine-tuning the pH-responsiveness of the polymer.
-
RAFT Polymerization: This technique is chosen for its ability to produce polymers with well-defined molecular weights and low polydispersity.[3] This level of control is crucial for applications in drug delivery, where polymer properties need to be precise and reproducible.
-
Aza-Michael Addition Catalyst: DBU is an effective, non-nucleophilic organic base for catalyzing the aza-Michael addition. Its use avoids side reactions that could occur with other types of catalysts.
V. Conclusion and Future Perspectives
The use of this compound and other sulfonamide derivatives in polymer functionalization opens up a vast design space for the creation of advanced materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of these functionalized polymers in a wide range of applications, from targeted cancer therapy to stimuli-responsive coatings and sensors. Future research will likely focus on the development of more complex polymer architectures incorporating sulfonamides and the exploration of their interactions with biological systems.
VI. References
-
Odnoroh, M., Marty, J., Bourdon, V., Coutelier, O., & Destarac, M. (2023). Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation. Polymer Chemistry, 14, 3821-3826. --INVALID-LINK--
-
ResearchGate. (n.d.). Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels. Retrieved from --INVALID-LINK--
-
PubMed. (2001). Synthesis and reactivity of polydisulfonimides. Journal of the American Chemical Society, 123(13), 2937-45. --INVALID-LINK--
-
National Institutes of Health. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. --INVALID-LINK--
-
Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Polymer Chemistry, 15, 3071-3076. --INVALID-LINK--
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Sulfonamides | Organic Nanoaggregates | Antibacterial Activity | Sustained Release | Polymer Nanoconjugate. Retrieved from --INVALID-LINK--
-
PubMed. (2020). The Application of Reversible Intramolecular Sulfonamide Ligation to Modulate Reactivity in Organometallic Ruthenium(II) Diamine Complexes. Molecules, 25(2), 244. --INVALID-LINK--
-
ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). (a) At normal blood pH, the sulfonamide is negatively charged, and.... Retrieved from --INVALID-LINK--
-
JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. --INVALID-LINK--
-
ResearchGate. (n.d.). Benzenesulfonamide-Functionalized Electrospun Polysulfone as an Antibacterial Support Layer of Thin-Film Composite Pressure-Retarded Osmosis Membrane: Fabrication and Performance Evaluation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. Retrieved from --INVALID-LINK--
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. --INVALID-LINK--
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2,4,6-Trimethylbenzenesulfonamide in Advanced Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic design of fluorescent probes is a cornerstone of modern chemical biology and drug discovery, enabling the visualization and quantification of specific analytes within complex biological systems. The selection of each molecular component is critical to achieving high sensitivity, selectivity, and appropriate photophysical properties. This document provides a detailed examination of the application of the 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide) moiety in the rational design of fluorescent probes. We will explore the underlying chemical principles that make this group a valuable component, detail its synthetic incorporation, and provide exemplary protocols for the creation and application of a hypothetical probe.
Introduction: The Role of the Sulfonamide Linkage in Fluorescent Probe Design
Fluorescent probes are indispensable tools for interrogating biological systems with high spatial and temporal resolution.[1][2][3] A typical probe consists of a fluorophore, a recognition element (receptor) for the analyte of interest, and a linker. The key to a successful "turn-on" or "turn-off" probe lies in the ability of the recognition event to modulate the photophysical properties of the fluorophore. This modulation is often achieved through mechanisms such as Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
The sulfonamide linkage (—SO₂NH—) has emerged as a versatile component in the design of fluorescent probes for several key reasons:
-
Electronic Modulation: The strongly electron-withdrawing nature of the sulfonyl group can significantly influence the electronic environment of an attached fluorophore. This property is crucial for designing probes based on PeT and ICT mechanisms.
-
Synthetic Accessibility: Sulfonamides are readily synthesized through the reaction of a primary or secondary amine with a sulfonyl chloride, a robust and high-yielding reaction.[4]
-
Chemical Stability: The sulfonamide bond is generally stable under a wide range of physiological conditions, ensuring the integrity of the probe during biological experiments.[5][6][7]
-
Directing Group and Steric Hindrance: The bulky 2,4,6-trimethylphenyl (mesityl) group provides significant steric hindrance, which can be strategically employed to influence the conformation of the probe and its interaction with the target analyte.
The this compound group, in particular, offers a unique combination of these properties, making it a subject of interest for the design of sophisticated fluorescent sensors.
Design Principles: Leveraging the this compound Moiety
The primary application of the this compound group in fluorescent probe design is as a "protecting" or "quenching" group that is cleaved or modified upon interaction with a specific analyte. This functionality is rooted in its well-established role as a protecting group for amines in organic synthesis.[5][8][9]
Photoinduced Electron Transfer (PeT) Quenching
A common strategy in fluorescent probe design is to use a PeT mechanism for signal modulation. In this design, the fluorescence of a fluorophore is quenched by a nearby electron-rich moiety. The this compound group can be attached to an electron-rich amine that is part of the fluorophore system. The nitrogen lone pair of the sulfonamide can act as a PeT donor, quenching the fluorescence of the excited fluorophore.
The sensing mechanism is triggered when an analyte reacts with and cleaves the sulfonamide group, liberating the free amine. This removal of the quenching moiety restores the fluorescence of the probe.
}
Figure 1: General workflow for a PeT-based fluorescent probe utilizing a cleavable this compound group.
Synthesis of a Hypothetical Fluorescent Probe
To illustrate the practical application, we will outline the synthesis of a hypothetical fluorescent probe, Probe 1 , designed for the detection of a specific analyte that can cleave the sulfonamide bond. For this example, we will use a coumarin-based fluorophore.
Probe 1 Design: A coumarin fluorophore with an amino group at the 7-position. This amino group will be derivatized with a 2,4,6-trimethylbenzenesulfonyl group.
Materials and Reagents
-
7-Amino-4-methylcoumarin
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Synthetic Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-amino-4-methylcoumarin (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (7-amino-4-methylcoumarin) is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Probe 1 .
}
Figure 2: Step-by-step workflow for the synthesis of a hypothetical coumarin-based fluorescent probe.
Application Protocol: Detection of an Analyte
This protocol describes the use of Probe 1 for the in vitro detection of a hypothetical analyte that can cleave the sulfonamide bond.
Materials and Equipment
-
Probe 1 stock solution (e.g., 1 mM in DMSO)
-
Analyte stock solution of known concentration
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader or spectrofluorometer
Experimental Procedure
-
Preparation of Solutions:
-
Prepare a working solution of Probe 1 by diluting the DMSO stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a series of analyte dilutions in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the working solution of Probe 1 .
-
To initiate the reaction, add the different concentrations of the analyte to the wells.
-
Include control wells containing only Probe 1 in the assay buffer (no analyte) and a buffer blank.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period to allow the reaction to proceed. The optimal incubation time should be determined experimentally.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader or spectrofluorometer.
-
Set the excitation and emission wavelengths appropriate for the coumarin fluorophore (e.g., Excitation: ~350 nm, Emission: ~450 nm).
-
Record the fluorescence intensity at different time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer blank).
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the limit of detection (LOD) and the dynamic range of the assay.
-
Data Interpretation
A significant increase in fluorescence intensity in the presence of the analyte compared to the control indicates the successful detection of the analyte. The magnitude of the fluorescence enhancement should be proportional to the concentration of the analyte within the dynamic range of the probe.
| Sample | Analyte Concentration | Relative Fluorescence Units (RFU) | Fold Change |
| Blank | 0 µM | 50 | - |
| Control (Probe 1 only) | 0 µM | 150 | 1.0 |
| Test 1 | 1 µM | 500 | 3.3 |
| Test 2 | 5 µM | 2500 | 16.7 |
| Test 3 | 10 µM | 5000 | 33.3 |
Table 1: Example of expected quantitative data from the application protocol. The fold change is calculated relative to the control.
Conclusion and Future Perspectives
The this compound moiety serves as a valuable and strategically important component in the design of advanced fluorescent probes. Its ability to act as a cleavable quenching group, combined with its synthetic accessibility and stability, allows for the development of robust "turn-on" sensors. The principles and protocols outlined in this document provide a foundational guide for researchers to explore the potential of this versatile chemical group in creating novel tools for chemical biology and diagnostic applications. Future work may involve the incorporation of this moiety into near-infrared (NIR) fluorophores for in vivo imaging applications and the development of probes for a wider range of biologically relevant analytes.
References
- 1. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Application Note & Protocols: Methods for the Purification of 2,4,6-Trimethylbenzenesulfonamide Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Purity in Sulfonamide Synthesis
2,4,6-Trimethylbenzenesulfonamide and its N-substituted derivatives are a critical class of compounds in organic synthesis and medicinal chemistry. Often synthesized from the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) with ammonia or a primary/secondary amine, these reactions, while robust, yield crude products contaminated with a predictable profile of impurities.[1][2] Achieving high purity (>99%) is paramount for subsequent synthetic steps, biological assays, and the development of active pharmaceutical ingredients (APIs).
The primary challenge lies in the chemical similarities between the desired sulfonamide product and the process-related impurities. Unreacted starting materials, reagents, and byproducts such as the corresponding sulfonic acid can co-precipitate or exhibit similar chromatographic behavior, complicating their removal. This guide provides a detailed, experience-driven framework for the systematic purification of these valuable compounds, moving from bulk impurity removal to high-resolution techniques. We will explore the underlying chemical principles that govern each method, providing not just protocols, but the scientific rationale required to adapt them to specific N-substituted derivatives.
Chapter 1: Foundational Principles—Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential contaminants. The choice of purification strategy is dictated by the distinct physicochemical properties of the desired product versus these impurities.
The Target Molecule: Physicochemical Properties
N-unsubstituted and N-monosubstituted 2,4,6-trimethylbenzenesulfonamides possess a key feature: an acidic proton on the sulfonamide nitrogen. The pKa of this proton is typically in the range of 10-11, making the sulfonamide significantly more acidic than an alcohol but less acidic than a carboxylic acid. This property is central to designing effective liquid-liquid extraction strategies.
Common Impurities in Synthesis
The most common synthetic route involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with an amine, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[3][4] This process generates a characteristic set of impurities.
| Impurity | Source | Chemical Nature | Removal Strategy |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | Unreacted starting material | Neutral (Moisture-sensitive) | Aqueous workup (hydrolysis), Chromatography |
| 2,4,6-Trimethylbenzenesulfonic Acid | Hydrolysis of sulfonyl chloride[5] | Strongly Acidic | Weak base wash (e.g., NaHCO₃) |
| Unreacted Amine (Primary/Secondary) | Unreacted starting material | Basic | Dilute acid wash (e.g., 1M HCl) |
| Tertiary Amine Base (e.g., Pyridine) | Reagent | Basic | Dilute acid wash (e.g., 1M HCl) |
| Bis-sulfonated Byproduct | Over-reaction with primary amines[5] | Neutral | Recrystallization, Chromatography |
Chapter 2: A Strategic Workflow for Purification
A multi-step, logical workflow ensures both efficiency and high final purity. The process begins with simple, high-capacity extraction to remove ionic impurities, followed by crystallization or chromatography for fine purification. In-process monitoring, typically via Thin Layer Chromatography (TLC), is essential at each stage to assess the efficacy of the step and guide subsequent decisions.
Caption: General purification workflow for sulfonamide products.
Chapter 3: Methodologies and In-Depth Protocols
Extractive Workup: The First Line of Purification
Liquid-liquid extraction is a powerful technique to rapidly remove acidic and basic impurities from the organic layer containing the neutral sulfonamide product. The key is to use aqueous solutions of acid and base to ionize the impurities, pulling them from the organic phase into the aqueous phase.
The choice of base is critical. A strong base (e.g., NaOH) would deprotonate both the strongly acidic sulfonic acid byproduct and the weakly acidic sulfonamide product, causing product loss. A weak base like sodium bicarbonate (NaHCO₃) is sufficiently basic to deprotonate and solubilize the sulfonic acid without significantly affecting the desired sulfonamide.[3]
Caption: Logical flow of acid-base extractive workup.
Protocol 3.1.1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel.[3] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.
-
Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution.[3] Vent frequently as CO₂ gas will be evolved. Shake, allow layers to separate, and drain the aqueous layer. Repeat this wash.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter or decant the solvent and concentrate under reduced pressure to yield the crude, partially purified product.
Recrystallization: Achieving High Crystallinity
For solid products, recrystallization is the most effective method for achieving high purity.[5] The principle relies on dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent.[6]
Solvent Selection: The ideal solvent should dissolve the sulfonamide poorly at room temperature but completely at its boiling point.[5] Common successful solvent systems include:
-
Single Solvents: Ethanol, Isopropanol.[5]
-
Two-Solvent Systems: Ethyl Acetate/Hexanes, Ethanol/Water.[3][7]
Protocol 3.2.1: Single-Solvent Recrystallization
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry.
-
Heating: Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid just dissolves completely. Do not add excess solvent.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter or in a desiccator.
Caption: Troubleshooting common issues in recrystallization.
Column Chromatography: For Challenging Separations
When the product is an oil or when recrystallization fails to remove a persistent impurity, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[9]
Protocol 3.3.1: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives the desired product an Rf value of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, applying positive pressure. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compounds down the column.[9]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Chapter 4: Purity Verification
After purification, the identity and purity of the this compound product must be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): A quick check to ensure a single spot is observed, indicating the absence of major impurities.
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation and can be used to detect impurities at levels down to ~1%.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[3]
By applying this systematic approach—understanding the chemistry, executing a logical workflow, and verifying the results—researchers can confidently and reproducibly obtain high-purity this compound reaction products for their critical applications.
References
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low yields in 2,4,6-trimethylbenzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of 2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. Here, we delve into the common challenges, provide evidence-based solutions, and offer detailed protocols to help you achieve high-yield, reproducible results.
Introduction
This compound (mesitylenesulfonamide) is a key building block in organic synthesis, frequently employed in the development of pharmaceuticals and other complex molecules. The classical and most direct route to its synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) with ammonia or an ammonia surrogate.[1][2][3] While the reaction appears straightforward, achieving high yields can be challenging. This guide addresses the most common pitfalls and provides robust strategies for overcoming them.
Core Synthesis Pathway
The fundamental reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of 2,4,6-trimethylbenzenesulfonyl chloride, leading to the displacement of the chloride ion.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a detailed question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Low yields are often traced back to a few critical factors. The most prevalent issue is the degradation of the starting material, followed by suboptimal reaction conditions and purification losses.
Answer:
Several factors can contribute to low yields. Let's break them down:
-
Hydrolysis of 2,4,6-Trimethylbenzenesulfonyl Chloride: This is the most common cause of poor yields.[4][5] Sulfonyl chlorides are highly susceptible to moisture.[1][2] Water will hydrolyze the sulfonyl chloride to the corresponding 2,4,6-trimethylbenzenesulfonic acid. This sulfonic acid is unreactive towards ammonia under these conditions and will not form the desired sulfonamide, thus directly reducing your theoretical yield.
-
Causality: The electrophilic sulfur atom in the sulfonyl chloride is readily attacked by water, a nucleophile. This leads to the formation of an unstable intermediate that eliminates HCl to form the sulfonic acid.
-
Solution: Strict anhydrous conditions are paramount.[5] All glassware must be oven- or flame-dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are mandatory.
-
-
Inappropriate Base or Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the ammonia, rendering it non-nucleophilic.[3] This must be neutralized.
-
Causality: If using a single equivalent of ammonia, half of it will be consumed as a base, leaving insufficient nucleophile to complete the reaction.
-
Solution: Use at least two equivalents of ammonia—one to act as the nucleophile and one as the base. Alternatively, use one equivalent of ammonia and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine or pyridine to scavenge the HCl.[5]
-
-
Suboptimal Reaction Temperature: While the reaction is often exothermic, insufficient thermal energy may lead to slow reaction rates, while excessive heat can promote side reactions or degradation.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm, especially during the addition of the sulfonyl chloride.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Losses During Workup and Purification: The product can be lost during aqueous workup if the pH is not controlled or if an unsuitable solvent is used for extraction. Recrystallization, while excellent for purification, can also lead to significant yield loss if not optimized.
-
Solution: During workup, ensure the aqueous layer is neutral or slightly basic before extraction to keep the sulfonamide product in its neutral, organic-soluble form. For purification, perform careful recrystallization with a well-chosen solvent system (e.g., ethyl acetate/hexanes) to maximize crystal formation while minimizing solubility in the cold mother liquor.
-
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
Question 2: I'm observing a significant amount of a water-soluble byproduct. What is it and how do I prevent it?
Answer:
The most likely culprit is 2,4,6-trimethylbenzenesulfonic acid, the hydrolysis product of your starting material.
-
Identification: This byproduct is highly polar and acidic. It will be soluble in water, especially under basic conditions, and will not move far from the baseline on a normal-phase TLC plate.
-
Mechanism of Formation: As discussed, this arises from the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with water.[6][7][8] This can happen if your solvent is not anhydrous, your glassware is wet, or if there is significant moisture in the atmosphere or the ammonia source.
References
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Optimizing Substitutions of 2,4,6-Trimethylbenzenesulfonamide
Welcome to the technical support center for optimizing reaction conditions involving 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your substitution reactions. Our focus is on understanding the "why" behind experimental choices to empower you to overcome challenges and achieve consistent, high-yielding results.
The Challenge of Steric Hindrance
The 2,4,6-trimethylbenzenesulfonyl group, while an excellent protecting group and synthetic partner, presents a significant challenge: steric hindrance. The two ortho-methyl groups on the aromatic ring create a crowded environment around the sulfonamide nitrogen, influencing its reactivity and the accessibility of electrophiles.[1][2] This guide will address how to navigate these steric constraints in various reaction types.
Section 1: N-Alkylation Reactions
N-alkylation of this compound is a common transformation, but achieving high yields can be challenging, particularly with sterically demanding alkylating agents.
Troubleshooting Guide: N-Alkylation
Question: My N-alkylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Answer: A slow or incomplete N-alkylation of this compound is often due to a combination of factors related to steric hindrance and reaction conditions. Here’s a breakdown of potential issues and their solutions:
-
Inadequate Base: The choice of base is critical for deprotonating the sulfonamide nitrogen. A weak base may not generate a sufficient concentration of the nucleophilic sulfonamide anion.
-
Sterically Hindered Electrophile: The bulky nature of the mesityl group means that highly substituted alkyl halides will react slowly.[5][6][7] For example, secondary alkyl halides are significantly less reactive than primary ones, and tertiary alkyl halides are generally unsuitable for SN2-type reactions.
-
Solution: If possible, use a less sterically hindered alkylating agent. If the structure is fixed, you may need to increase the reaction temperature and extend the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint and avoid decomposition.
-
-
Poor Leaving Group: The nature of the leaving group on your alkylating agent plays a key role. The general order of reactivity is I > Br > Cl > OTs.
-
Solution: If you are using an alkyl chloride or tosylate and experiencing low reactivity, consider converting it to the corresponding iodide using a Finkelstein reaction.
-
-
Suboptimal Solvent: The solvent must be able to dissolve the sulfonamide and the base while being inert to the reaction conditions.
-
Solution: Anhydrous DMF is often the solvent of choice due to its high polarity, which helps to dissolve the sulfonamide salt. Anhydrous THF and acetonitrile are also good alternatives. Ensure your solvent is truly anhydrous, as water can quench the base and hydrolyze some alkylating agents.[8]
-
Table 1: Effect of Base on a Manganese-Catalyzed N-Benzylation of p-Toluenesulfonamide
| Entry | Base (mol %) | Conversion (%) |
| 1 | K₂CO₃ (10) | >95 |
| 2 | None | 5 |
| 3 | Cs₂CO₃ (10) | 87 |
| Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[3] |
Experimental Protocol: General Procedure for N-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous DMF (or another suitable solvent) to dissolve the sulfonamide.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Section 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides with alcohols, proceeding with an inversion of stereochemistry at the alcohol's chiral center.[9][10] However, the steric bulk of this compound can impede its nucleophilicity, leading to side reactions.
Troubleshooting Guide: Mitsunobu Reaction
Question: My Mitsunobu reaction with this compound is giving a low yield of the desired N-alkylated product and I'm observing significant amounts of byproducts. What's going wrong?
Answer: Low yields and byproduct formation in Mitsunobu reactions involving this compound are typically due to its moderate acidity and steric hindrance, which can make it a less competitive nucleophile.
-
Competition from Azodicarboxylate: A common side-product arises when the azodicarboxylate (e.g., DEAD or DIAD) acts as a nucleophile, displacing the activated alcohol leaving group.[9] This is more likely to occur if the intended nucleophile (the sulfonamide) is not sufficiently acidic or is sterically hindered.
-
Solution: Ensure the pKa of your sulfonamide is appropriate for the reaction. While this compound is generally suitable, for particularly challenging cases with sterically hindered alcohols, you might consider using a more acidic sulfonamide if the final product allows.
-
-
Order of Reagent Addition: The order in which you add the reagents can significantly impact the reaction outcome.
-
Solution: A common and often successful procedure is to dissolve the alcohol, this compound, and triphenylphosphine in an anhydrous solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).[11] This pre-formation of the reaction components can favor the desired reaction pathway.
-
-
Sterically Hindered Alcohol: As with other N-alkylation methods, highly hindered alcohols will react more slowly, giving more time for side reactions to occur.[12]
-
Solution: For sterically hindered secondary alcohols, using 4-nitrobenzoic acid as the nucleophile followed by hydrolysis and then a separate N-alkylation step might be a more reliable two-step approach.[12]
-
Mandatory Visualization
Caption: Troubleshooting logic for low yields in Mitsunobu reactions.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] Using this compound as the amine source allows for the synthesis of N-aryl sulfonamides.
Troubleshooting Guide: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination with this compound and an aryl halide is failing or giving low yields. What should I investigate?
Answer: The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, the ligand, the base, and the substrates. Here are common failure points when using this compound:
-
Ligand Choice: The steric bulk of the sulfonamide and potentially the aryl halide requires a sterically demanding and electron-rich phosphine ligand to facilitate the catalytic cycle, particularly the reductive elimination step.[15]
-
Solution: First-generation ligands like P(o-tolyl)₃ may not be effective. Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos. These ligands promote the formation of the active monoligated palladium species and accelerate the reaction.
-
-
Base Selection: The base is crucial for deprotonating the sulfonamide to form the active nucleophile. An inappropriate base can lead to a stalled reaction.
-
Solution: Strong, non-coordinating bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst deactivation.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is set up under a robust inert atmosphere (argon or nitrogen). Degassing the reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles) is highly recommended.
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl. Aryl chlorides are particularly challenging and often require specialized catalyst systems.
-
Solution: If you are using an aryl chloride, ensure you are using a ligand specifically designed for C-Cl bond activation (e.g., certain Buchwald ligands). If possible, using the corresponding aryl bromide or iodide will significantly increase the reaction rate.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the appropriate Buchwald ligand (e.g., XPhos, 2-4 mol%), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound as a protecting group for primary amines?
A1: Yes, it is an effective protecting group. The steric hindrance that makes its substitution challenging also contributes to its stability under many reaction conditions. However, the same steric hindrance can make its removal difficult. Deprotection often requires harsh conditions, such as strong acid (e.g., HBr in acetic acid) or reducing conditions (e.g., sodium in liquid ammonia), which may not be compatible with other functional groups in your molecule.[16]
Q2: I am trying to perform a reaction on a molecule containing a this compound group, and I'm getting unexpected side reactions. Why might this be?
A2: The sulfonamide N-H proton is acidic and can be deprotonated by strong bases. If your reaction conditions involve strong bases (e.g., organolithiums, Grignard reagents), you may be deprotonating the sulfonamide, which could then act as a nucleophile or otherwise interfere with the desired reaction. It's also worth noting that sulfonamides can have diverse biological activities and may interact with certain reagents or catalysts in unexpected ways.[17]
Q3: Are there any safety concerns I should be aware of when working with this compound and its derivatives?
A3: this compound itself is classified as harmful if swallowed or in contact with skin, and it can cause skin and eye irritation.[18] As a class, sulfonamides are known to cause allergic reactions in some individuals, although this is more commonly associated with sulfonamide-based antibiotics.[19] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using and handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 18. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in 2,4,6-trimethylbenzenesulfonamide reactions
Welcome to the technical support guide for the synthesis of 2,4,6-trimethylbenzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on identifying and minimizing the formation of unwanted side products. Our goal is to provide you with the expertise and actionable insights needed to ensure high purity and optimal yields in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound from 2,4,6-trimethylbenzenesulfonyl chloride and an amine source like ammonia. The classical approach involves the reaction of the sulfonyl chloride with the amine, typically in the presence of a base to neutralize the HCl generated.[1]
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several factors. A systematic evaluation of your experimental process is the best approach to diagnose the root cause.[2]
-
Cause A: Hydrolysis of the Starting Material. 2,4,6-trimethylbenzenesulfonyl chloride is highly sensitive to moisture.[3] If it reacts with water, it forms the corresponding 2,4,6-trimethylbenzenesulfonic acid, which will not react with your amine source.[3] This hydrolysis can occur due to ambient humidity, or water present in solvents, glassware, or reagents.[4]
-
Cause B: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Consider extending the reaction time or moderately increasing the temperature, but be cautious as higher temperatures can also promote side reactions.[3]
-
-
Cause C: Incorrect Stoichiometry. An improper ratio of reactants can lead to poor yields.
-
Cause D: Product Loss During Workup. The desired product might be lost during extraction or purification steps.
-
Solution: Optimize the pH of your aqueous washes. The sulfonamide product is weakly acidic and can be deprotonated and lost to the aqueous layer if the wash is too basic. Conversely, unreacted amine can be removed with a dilute acid wash. Carefully check the solubility of your product in the chosen solvents to minimize losses.
-
Question 2: My final product is impure. What are the common side products and how can I identify them?
The presence of impurities can significantly affect the utility of your final compound. Identifying these side products is the first step toward eliminating them. High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity.[5]
| Side Product | Formation Mechanism | Identification Notes (e.g., in NMR/MS) | Prevention & Removal Strategy |
| 2,4,6-Trimethylbenzenesulfonic Acid | Hydrolysis of 2,4,6-trimethylbenzenesulfonyl chloride by reaction with water.[3][4] | Appears as a water-soluble, acidic impurity. In ESI-MS, it will show a molecular ion peak corresponding to its own mass. | Prevent by using anhydrous conditions.[4] Remove during workup with a mild basic wash (e.g., saturated sodium bicarbonate solution). |
| Bis(2,4,6-trimethylphenyl) Disulfone | Potential side reaction from the sulfonyl chloride starting material under certain conditions. | Higher molecular weight impurity. Characterizable by Mass Spectrometry and NMR. | Ensure high purity of the starting sulfonyl chloride. |
| Unreacted 2,4,6-Trimethylbenzenesulfonyl Chloride | Incomplete reaction. | Can be detected by TLC or LC-MS. It is reactive and will hydrolyze to the sulfonic acid upon exposure to water. | Drive the reaction to completion. Can be quenched during workup by adding a small amount of aqueous base. |
| N,N-bis(2,4,6-trimethylbenzenesulfonyl)amine | Reaction of the formed sulfonamide with another molecule of sulfonyl chloride. | A high molecular weight impurity, readily identifiable by mass spectrometry. | Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution to avoid localized high concentrations.[2] |
Question 3: The reaction generated a significant amount of 2,4,6-trimethylbenzenesulfonic acid. How can I prevent this?
The formation of the sulfonic acid is almost always due to the reaction of the sulfonyl chloride with water.[3][4] This is a critical challenge to overcome for a successful synthesis.
The mechanism involves a nucleophilic attack by a water molecule on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[4]
To prevent this, rigorous exclusion of water is essential:
-
Dry Glassware: Oven-dry all glassware and allow it to cool in a desiccator or under a stream of inert gas.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to shield it from ambient moisture.[3][4]
-
Proper Storage: Store the 2,4,6-trimethylbenzenesulfonyl chloride in a desiccator and in a tightly sealed container to prevent degradation over time.[4]
Experimental Workflow & Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis.
-
Preparation: Under an inert atmosphere (N2 or Ar), add a solution of concentrated aqueous ammonia (e.g., 5 equivalents) to a suitable anhydrous solvent (e.g., THF or Dichloromethane) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0 °C in an ice bath.
-
Reactant Addition: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred ammonia solution over 30-60 minutes, maintaining the temperature at 0 °C to control the exothermic reaction.[3]
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting sulfonyl chloride.
-
Workup: Quench the reaction by adding water. If using an organic solvent, separate the layers. Wash the organic layer sequentially with dilute HCl (to remove excess ammonia), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Protocol 2: Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for sulfonamide synthesis.
Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for controlling the product distribution.
Main Reaction: Sulfonamide Formation
The desired reaction is a nucleophilic acyl substitution at the sulfur atom. The amine acts as the nucleophile, attacking the sulfonyl chloride.
Caption: Mechanism of sulfonamide formation.
Side Reaction: Sulfonyl Chloride Hydrolysis
This is the most common side reaction, leading to the formation of the corresponding sulfonic acid and a reduction in yield.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Frequently Asked Questions (FAQs)
-
Q1: What is the best base to use for this reaction?
-
When using ammonia, it can often serve as both the nucleophile and the base. For other primary or secondary amines, a non-nucleophilic base like pyridine or triethylamine is typically added to neutralize the generated HCl.[1] The choice depends on the specific amine's reactivity and steric hindrance.
-
-
Q2: Can I use a different starting material instead of 2,4,6-trimethylbenzenesulfonyl chloride?
-
Yes, the synthesis of sulfonamides is a general method.[6] However, the reactivity of the sulfonyl chloride can be influenced by the electronic and steric properties of the aryl group. 2,4,6-trimethylbenzenesulfonyl chloride is often used because the bulky methyl groups can provide steric protection and influence the reactivity and stability of derivatives.
-
-
Q3: My product is an oil and will not crystallize. What should I do?
-
An oily product often indicates the presence of impurities that are inhibiting crystallization. The first step is to attempt purification by column chromatography on silica gel. Once a high degree of purity is achieved (as determined by NMR or LC-MS), crystallization can be re-attempted with various solvent systems.
-
-
Q4: What are the key safety precautions when working with sulfonyl chlorides?
-
2,4,6-trimethylbenzenesulfonyl chloride is corrosive and moisture-sensitive.[7] It can cause burns upon contact with skin. It also reacts with water to liberate toxic gas (HCl).[7] Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 7. chembk.com [chembk.com]
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 2,4,6-trimethylbenzenesulfonamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Our goal is to provide a comprehensive, scientifically-grounded resource that combines fundamental principles with actionable experimental protocols to help you achieve your desired experimental outcomes.
The inherent structure of this compound—a hydrophobic trimethyl-substituted benzene ring coupled with a polar sulfonamide group—presents a classic solubility challenge. The bulky, nonpolar aromatic portion of the molecule dominates its physicochemical properties, leading to poor solvation in aqueous media. This guide will walk you through systematic approaches to overcome this limitation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a framework for selecting the appropriate solubilization strategy.
Q1: Why is my this compound not dissolving in neutral water or buffer?
A1: The limited aqueous solubility is a direct consequence of the molecule's structure. The large, nonpolar surface area created by the benzene ring and its three methyl groups is energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water. While the sulfonamide group (-SO₂NH₂) is polar, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule, resulting in poor solubility.[1]
Q2: What is the first and simplest method I should try to improve its solubility?
A2: For ionizable compounds, pH adjustment is almost always the most effective initial strategy. This compound is a weak acid due to the proton on the sulfonamide nitrogen. By raising the pH of the solution above the compound's pKa, you deprotonate the sulfonamide group, forming a highly polar and much more water-soluble anionic salt.[2][][4][5]
Q3: How do I choose the right solubility enhancement technique for my experiment?
A3: The choice depends on the experimental context, including the required final concentration, the tolerance of your assay for additives (like organic solvents or cyclodextrins), and the desired stability of the solution. A logical workflow can guide your decision. See the decision workflow diagram below for a systematic approach.
Q4: Can I combine different solubility enhancement methods?
A4: Absolutely. Combining methods is often a powerful strategy. For instance, you might find that the required concentration cannot be reached by pH adjustment alone. In such cases, using a co-solvent in a pH-adjusted buffer can provide a synergistic effect, further boosting solubility.[][6]
Q5: What are the potential downsides of using these methods that I should be aware of?
A5: Each method has trade-offs:
-
pH Adjustment: High pH values might lead to compound degradation (e.g., hydrolysis) over time or may be incompatible with biological systems.
-
Co-solvents: Organic solvents like DMSO or ethanol can affect the activity of enzymes or cells in biological assays, even at low concentrations. They may also alter the conformation of your target protein.
-
Cyclodextrins: While generally biocompatible, the formation of an inclusion complex means the compound is no longer "free" in solution. This can affect its availability for binding or interaction in certain assays. The cyclodextrin itself could also have unintended biological effects.
Part 2: Strategic Decision Workflow
To assist in selecting the most appropriate method, follow this decision-making workflow.
Caption: Decision workflow for selecting a solubilization method.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective solubilization techniques.
Guide 1: pH Adjustment & Salt Formation
Principle of Causality: Sulfonamides (R-SO₂NH₂) are weakly acidic and can donate a proton to form a conjugate base, the sulfonamidate anion (R-SO₂NH⁻). According to the Henderson-Hasselbalch equation, when the solution pH is raised 1-2 units above the compound's pKa, the equilibrium shifts overwhelmingly toward the ionized (anionic) form. This charged species has vastly superior aqueous solubility compared to the neutral form due to favorable ion-dipole interactions with water molecules.[7][8][9]
Experimental Protocol:
-
Prepare a Suspension: Weigh the desired amount of this compound and add it to the desired volume of purified water or a relevant buffer (e.g., PBS) at a pH of ~7. This will form a cloudy suspension.
-
Titrate with Base: While stirring vigorously, add a 0.1 M or 1.0 M NaOH solution dropwise to the suspension.
-
Monitor Dissolution & pH: Observe the suspension. As the base is added and the pH increases, the solid will begin to dissolve. Use a calibrated pH meter to monitor the pH.
-
Achieve Complete Dissolution: Continue adding NaOH until all the solid has dissolved, resulting in a clear solution. Record the final pH. This pH should be maintained in your final experimental buffer.
-
Final pH Adjustment (Optional): If a specific final pH is required (e.g., pH 9.0), you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) after initial dissolution, but be cautious not to drop the pH too low, which would cause precipitation.
Troubleshooting:
-
Precipitation upon dilution: If you dilute this high-pH stock solution into a lower-pH buffer, the compound may precipitate. Ensure the final pH of the working solution remains sufficiently high to maintain solubility.
-
Compound Degradation: If you suspect instability at high pH, conduct a time-course study using HPLC to monitor the compound's integrity in your final formulation.
Guide 2: Co-solvency
Principle of Causality: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent mixture.[10][11] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic trimethylbenzene moiety of the molecule, thereby increasing its solubility.[][12] The increase in solubility is often logarithmic with respect to the volume fraction of the co-solvent.
Experimental Protocol:
-
Select Co-solvents: Common choices compatible with many biological assays include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Prepare a High-Concentration Stock: Dissolve a known amount of this compound in 100% of your chosen co-solvent to create a high-concentration stock solution (e.g., 50 mg/mL or 100 mM). Gentle warming or sonication may be required.
-
Determine Maximum Co-solvent Tolerance: Before preparing your final solution, determine the maximum percentage of the co-solvent that your experiment or assay can tolerate without adverse effects (e.g., <1% DMSO for cell-based assays).
-
Prepare Working Solution: Add the high-concentration stock solution dropwise to your aqueous buffer while vortexing to create the final working solution. This "solvent-dump" method can sometimes create supersaturated solutions, so be observant for any precipitation over time.
Data Presentation: Co-solvent Screening
| Co-solvent | Co-solvent % (v/v) in Water | Approx. Solubility (mg/mL) | Notes |
| None | 0% | < 0.1 | Practically Insoluble |
| Ethanol | 10% | ~1.5 | |
| Ethanol | 30% | ~8.0 | |
| DMSO | 5% | ~5.0 | Common for cell culture stocks |
| DMSO | 20% | > 25.0 | |
| PEG 400 | 20% | ~12.0 | Lower toxicity than DMSO |
| Note: These are representative values and should be determined empirically. |
Guide 3: Complexation with Cyclodextrins
Principle of Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They can encapsulate the hydrophobic portion of a guest molecule—in this case, the trimethylbenzene ring—within their cavity, forming a non-covalent "inclusion complex."[15][16] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol (Kneading Method):
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio Calculation: Calculate the amounts of the compound and HP-β-CD needed for a specific molar ratio (e.g., 1:1 or 1:2).
-
Form a Paste: In a glass mortar, mix the compound and HP-β-CD powders. Add a small amount of a water/ethanol (50:50) mixture to form a thick, uniform paste.
-
Knead the Mixture: Knead the paste thoroughly for 30-45 minutes. This process facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
-
Dry the Product: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated, yielding a solid powder.
-
Reconstitute: The resulting powder is the inclusion complex, which can now be dissolved directly in your aqueous buffer to the desired concentration.
Data Presentation: Phase Solubility Analysis
| HP-β-CD Concentration (mM) | Apparent Solubility of Compound (mg/mL) |
| 0 | < 0.1 |
| 10 | 0.8 |
| 25 | 2.1 |
| 50 | 4.5 |
| 100 | 9.8 |
| Note: These are representative values and should be determined empirically. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. youtube.com [youtube.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. ijpsr.com [ijpsr.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Strategies for the Removal of Unreacted 2,4,6-Trimethylbenzenesulfonamide
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with residual 2,4,6-trimethylbenzenesulfonamide in their reaction mixtures. As an unreacted starting material or a byproduct, its removal is often critical for achieving the desired product purity. This document provides a structured, problem-oriented approach, moving from simple, scalable methods to more specialized techniques, all grounded in fundamental chemical principles.
Frequently Asked Questions & Troubleshooting
Q1: What are the key properties of this compound that I can exploit for its removal?
A1: Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy. Its structure features an acidic proton on the sulfonamide nitrogen, which is the most critical handle for separation.
The three electron-donating methyl groups on the aromatic ring make it slightly less acidic than unsubstituted benzenesulfonamide. The pKa of the N-H proton is estimated to be in the range of 10-11. This moderate acidity means it can be deprotonated by a moderately strong aqueous base to form a water-soluble salt, which is the foundation for liquid-liquid extraction strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂S | PubChem[1] |
| Molecular Weight | 199.27 g/mol | PubChem[1] |
| Appearance | White to off-white solid | --- |
| pKa (N-H) | ~10-11 (Estimated) | --- |
| Solubility | Generally soluble in polar organic solvents (EtOAc, DCM, THF, Acetone); poorly soluble in non-polar solvents (hexanes) and water at neutral pH. | General Chemical Knowledge |
Q2: My reaction is complete, but TLC analysis shows residual sulfonamide. What is the first and simplest purification method I should try?
A2: For most applications, a classic acid-base liquid-liquid extraction is the most efficient, scalable, and cost-effective first step. This technique leverages the acidic nature of the sulfonamide proton. By washing your organic reaction mixture with an aqueous basic solution, you can selectively deprotonate the this compound, converting it into its corresponding water-soluble salt, which then partitions into the aqueous layer.
Causality: The key is selecting a base with a conjugate acid pKa that is significantly higher than the pKa of the sulfonamide (~10-11), ensuring complete deprotonation. For instance, using a 1 M NaOH solution (pKa of H₂O ≈ 15.7) will drive the acid-base equilibrium far to the side of the sulfonamide salt. Weaker bases like sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) will be ineffective.
Workflow Diagram: Purification Strategy Selection
Caption: Decision tree for selecting a purification method.
Protocol 1: Basic Liquid-Liquid Extraction
-
Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal.
-
Neutralization & Final Washes: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Verification: Analyze the resulting product by TLC or LCMS to confirm the absence of the sulfonamide.
Q3: The basic wash didn't work, or my target molecule is base-sensitive. What's my next option?
A3: If extraction is not viable, silica gel column chromatography is the next logical and powerful technique. This method separates compounds based on their differential adsorption to the polar silica stationary phase. This compound is a moderately polar compound due to the sulfonamide group and will adhere to silica gel.
Expertise: The key to a successful chromatographic separation is choosing a mobile phase (eluent) that allows your desired product to travel at a different rate (have a different Rf value) than the sulfonamide impurity. A good starting point is to develop a solvent system using TLC where the Rf difference (ΔRf) between your product and the impurity is at least 0.2.
Table 2: Suggested Starting Solvent Systems for TLC/Column Chromatography
| Solvent System (v/v) | Polarity | Typical Compound Classes |
|---|---|---|
| Hexanes / Ethyl Acetate | Low to Medium | For non-polar to moderately polar compounds. Start with 10% EtOAc and gradually increase polarity. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. Start with 1-2% MeOH and increase as needed. |
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation (ΔRf > 0.2). The sulfonamide spot can often be visualized with a UV lamp (254 nm) or by staining (e.g., potassium permanganate).
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (the lower polarity starting mixture).
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes.
-
Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the eluent by slowly increasing the percentage of the more polar solvent (e.g., EtOAc or MeOH). This will help elute more strongly-adsorbed compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My product and the sulfonamide co-elute during chromatography. How can I purify my solid product?
A4: When chromatographic separation fails, crystallization can be an exceptionally effective method for purifying solid compounds, provided there is a significant difference in solubility between your product and the sulfonamide impurity in a given solvent system.[2][3]
Trustworthiness: The principle of crystallization relies on the fact that a crystal lattice is highly ordered. As the solution cools and becomes supersaturated, molecules of the same type (your product) will preferentially incorporate into the growing crystal lattice, excluding dissimilar molecules (the impurity).
Protocol 3: Single-Solvent Crystallization
-
Solvent Screening: Find a solvent that dissolves your crude product sparingly at room temperature but completely at its boiling point. The sulfonamide impurity should ideally remain soluble or be much less soluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling chip or stir bar) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Tip: If your compound "oils out" instead of crystallizing, it means the solution became supersaturated at a temperature above the compound's melting point in that solvent. Try redissolving the oil in a bit more hot solvent and then cooling more slowly, or try a different solvent system.[2]
Q5: I need to achieve very high purity (>99.5%) and trace amounts of the sulfonamide remain. Are there specialized techniques?
A5: For applications requiring exceptionally high purity, such as in late-stage drug development, scavenger resins are an excellent choice. These are solid-supported reagents designed to react with and bind specific types of functional groups, allowing for their removal by simple filtration.[4]
To remove the acidic this compound, you should use a basic scavenger resin . These typically contain amine functional groups (e.g., Tris-amine or aminomethyl) immobilized on a polymer bead (e.g., polystyrene).[5]
Mechanism of Action: Resin-NH₂ + (Me)₃C₆H₂SO₂NH₂ ⇌ [Resin-NH₃]⁺ [(Me)₃C₆H₂SO₂NH]⁻
Protocol 4: Purification with a Basic Scavenger Resin
-
Resin Selection: Choose a suitable basic scavenger resin (e.g., ISOLUTE Si-Trisamine, PS-TsOH).
-
Dissolution: Dissolve your crude product in a suitable organic solvent (DCM, THF, or MeCN are common choices).
-
Stoichiometry: Add the scavenger resin to the solution. Typically, 3-5 molar equivalents of the resin (based on the estimated amount of sulfonamide impurity) are used to ensure complete removal.
-
Incubation: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the reaction progress by TLC or LCMS.
-
Filtration: Once the sulfonamide is no longer detected in the solution, simply filter the mixture to remove the resin beads.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the highly purified product.
This method is highly selective, avoids aqueous workups, and is straightforward to perform, making it ideal for final purification steps.
References
addressing stability issues of 2,4,6-trimethylbenzenesulfonamide in solution
Introduction: Understanding the Stability of 2,4,6-Trimethylbenzenesulfonamide
Welcome to the technical support guide for this compound (TMSBA). This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. TMSBA belongs to the sulfonamide class of molecules, which are known for their diverse biological activities and applications as chemical reagents.[1]
The stability of any compound in solution is paramount for reproducible experimental results and the development of safe and effective pharmaceutical products. The unique structure of TMSBA, featuring three methyl groups on the benzene ring, provides significant steric hindrance around the sulfonamide functional group.[1] This steric protection can influence its reactivity and stability profile compared to other sulfonamides. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your TMSBA solutions.
Core Stability Profile at a Glance
For rapid assessment, the following table summarizes the key stability liabilities and recommended handling procedures for this compound in solution.
| Parameter | Stability Concern & Rationale | Recommended Handling & Storage |
| pH / Hydrolysis | Sulfonamides are susceptible to hydrolysis, particularly in acidic conditions which can cleave the sulfur-nitrogen (S-N) bond.[2][3] The anionic form, prevalent at higher pH, is generally less sensitive to hydrolysis.[2] | Maintain solutions at a neutral to slightly alkaline pH (7.0-9.0) for long-term storage. Avoid strongly acidic conditions unless required for a specific reaction step. |
| Temperature | Thermal degradation is a significant factor for sulfonamides, with reaction rates increasing with temperature.[4][5] This process can lead to the loss of the active compound and the formation of unknown byproducts.[6] | Store stock solutions at recommended refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, minimize exposure time. |
| Light / Photostability | Many pharmaceutical compounds undergo photodegradation upon exposure to UV or visible light.[7][8] This can lead to the formation of photo-degradants and a loss of potency. | Always store solutions in amber vials or containers wrapped in aluminum foil to protect from light.[8] Conduct experiments under subdued lighting conditions where possible. |
| Oxidation | The sulfonamide moiety and the aromatic ring can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or dissolved oxygen. | Use degassed solvents for solution preparation. If oxidative instability is suspected, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Solvent Choice | The solubility and stability of TMSBA are dependent on the solvent system. Protic solvents may participate in degradation pathways, while inappropriate solvents can lead to precipitation.[10] | Use high-purity, anhydrous solvents when possible.[9] Common choices include ethanol, methanol, or aqueous alcohol mixtures for recrystallization and solubilization.[1] Confirm solubility and stability in your specific experimental buffer or medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors I should be concerned about regarding the stability of my this compound solution?
The primary factors affecting stability are pH, temperature, and light exposure.[2][5][8] Sulfonamides as a class are known to be susceptible to hydrolytic degradation, especially under acidic conditions.[2] Elevated temperatures can accelerate this and other degradation pathways, while exposure to UV and visible light can cause photodegradation.[4][7]
Q2: My this compound solution has turned cloudy or shows precipitation. What is the cause and how can I fix it?
Precipitation is typically due to exceeding the solubility limit of the compound in the chosen solvent system. This can be triggered by a change in temperature (solubility often decreases at lower temperatures) or a change in pH that alters the ionization state of the molecule. First, confirm the solubility of TMSBA in your specific solvent at the storage temperature. You may need to gently warm the solution to redissolve the precipitate. For long-term storage, consider using a co-solvent system or adjusting the concentration to remain well below the saturation point.
Q3: What is the optimal pH for storing solutions of this compound?
For the sulfonamide class of compounds, hydrolytic stability is generally greatest at neutral to alkaline pH.[2] This is because the sulfonamide nitrogen can be deprotonated to form an anion, which is less susceptible to hydrolysis than the neutral or protonated (cationic) forms.[2] Therefore, for general-purpose stock solutions, buffering in the pH 7.0–9.0 range is advisable. The ideal pH for maximum stability should be determined experimentally via a pH-rate profile study.[11]
Q4: I need to heat my reaction mixture containing TMSBA. How stable is it to thermal stress?
While the steric hindrance from the trimethylphenyl group may offer some protection, sulfonamides are known to degrade at elevated temperatures.[1][4] The rate of thermal degradation typically follows Arrhenius kinetics, meaning the degradation rate increases exponentially with temperature. If heating is necessary, you should minimize the duration and temperature. It is highly recommended to perform a preliminary experiment to assess the extent of degradation under your proposed reaction conditions by comparing an HPLC chromatogram of the solution before and after heating.
Q5: Is it necessary to protect my TMSBA solutions from light?
Yes. As a standard practice in pharmaceutical development and research, all drug substances and products should be evaluated for photostability.[12] The ICH Q1B guideline recommends specific conditions for testing light sensitivity.[13] To prevent potential photodegradation, always store TMSBA solutions in light-protecting containers, such as amber glass vials, or by wrapping standard containers in aluminum foil.[8]
In-Depth Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation or Loss of Potency
If you observe a loss of the parent TMSBA peak, the appearance of new impurity peaks in your chromatogram, or a general loss of experimental activity, a systematic investigation is required. This workflow helps isolate the cause of instability.
Caption: A decision-making workflow for troubleshooting TMSBA instability.
A forced degradation (or stress testing) study is the definitive way to identify the potential degradation pathways of a molecule.[14][15] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in developing stability-indicating analytical methods.[16][17]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials. For each condition, a parallel "dark control" sample should be kept at room or refrigerated temperature to separate thermal effects from other stressors. The goal is to achieve 5-20% degradation.[15]
Stress Condition Typical Reagents & Conditions Purpose Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 24-48 hours. To identify acid-labile bonds (e.g., S-N bond).[14] Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. To identify base-labile bonds.[14] Oxidation Add 3% H₂O₂. Store at room temperature for 24-48 hours. To assess susceptibility to oxidation.[16] Thermal Degradation Heat the solution (or solid compound) at 80°C for 48 hours. To evaluate intrinsic thermal stability.[18] Photodegradation Expose solution to a calibrated light source providing UV and visible light as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).[12][13] To identify light-sensitive properties. -
Sample Analysis: At designated time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including the unstressed control and dark controls, by a suitable analytical method, typically reverse-phase HPLC with UV or MS detection.[19][20]
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control.
-
A decrease in the area of the main TMSBA peak indicates degradation.
-
The appearance of new peaks signifies the formation of degradation products.
-
Mass spectrometry (LC-MS) is invaluable for obtaining the molecular weights of these new peaks, providing clues to their structure and the degradation mechanism.[19][21]
-
Guide 2: Proactively Determining Optimal Solution Stability
For developing a stable formulation or establishing reliable storage conditions for long-term experiments, a pH-rate profile study is essential. This experiment systematically evaluates the rate of degradation across a range of pH values to identify the pH of maximum stability.[11][22]
References
- 1. Buy this compound | 4543-58-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. q1scientific.com [q1scientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pH stability profile | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijmr.net.in [ijmr.net.in]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,4,6-Trimethylbenzenesulfonamide Analogs
Welcome to the technical support center for the purification of 2,4,6-trimethylbenzenesulfonamide analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific class of sulfonamides. The bulky, sterically hindered, and hydrophobic nature of the 2,4,6-trimethylphenyl (mesityl) group introduces unique purification hurdles compared to simpler sulfonamides.
This center provides in-depth troubleshooting guides and FAQs to address these specific issues, ensuring you can achieve the desired purity for your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions related to the purification of this compound analogs.
Q1: Why are my this compound analogs difficult to purify by recrystallization?
A1: The primary challenge stems from the physicochemical properties imparted by the mesityl group. These compounds often exhibit high solubility in many common organic solvents due to the hydrophobic nature of the trimethylphenyl ring, making it difficult to achieve the supersaturation needed for crystallization. Conversely, they can "oil out" or precipitate as an amorphous solid if the solvent polarity is changed too rapidly or if the cooling is too fast.[1][2]
-
Expertise & Experience: The bulky mesityl group can hinder the formation of a well-ordered crystal lattice, which is essential for effective purification by recrystallization.[1] This often leads to the formation of fine powders or amorphous solids that trap impurities.
Q2: I'm struggling with removing unreacted 2,4,6-trimethylbenzenesulfonyl chloride from my reaction mixture. Why is it so persistent?
A2: Unreacted 2,4,6-trimethylbenzenesulfonyl chloride is a common impurity that can be challenging to remove due to its similar polarity to the desired sulfonamide product, leading to co-elution during column chromatography.[3][4] Standard aqueous workups can be slow due to the steric hindrance around the sulfur atom, which reduces the rate of hydrolysis.
-
Causality: The three methyl groups on the benzene ring sterically shield the electrophilic sulfur atom, making it less accessible to nucleophilic attack by water or quenching agents compared to less substituted sulfonyl chlorides like p-toluenesulfonyl chloride.[3][5]
Q3: My purified compound shows persistent baseline impurities in the HPLC analysis. What could these be?
A3: Besides unreacted starting materials, common impurities in sulfonamide synthesis include the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride) and bis-sulfonated byproducts if a primary amine was used.[6] For this compound analogs, you might also encounter isomers if the starting mesitylene was not pure.
-
Trustworthiness: Purity assessment is crucial. A combination of analytical techniques like HPLC, LC-MS, and NMR is recommended to identify and quantify these impurities accurately.[7][8]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during purification.
Troubleshooting Issue 1: Product "Oiling Out" or Forming an Amorphous Precipitate During Recrystallization
Underlying Cause: The product is precipitating from a supersaturated solution too rapidly, preventing the formation of an ordered crystal lattice. This is common for bulky molecules like mesityl-sulfonamides which may have weaker intermolecular interactions.
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude this compound analog in a minimal amount of a "good" solvent at room temperature (e.g., acetone, ethyl acetate, or THF). A good solvent is one in which the compound is highly soluble.
-
Slowly Add Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., hexanes, heptane, or water) until the solution becomes slightly turbid (cloudy).[1] An anti-solvent is a solvent in which the compound is poorly soluble.
-
Re-dissolve: Gently warm the mixture until the turbidity just disappears, creating a saturated solution at an elevated temperature.
-
Cool Slowly: Cover the flask and allow it to cool to room temperature undisturbed. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Troubleshooting Issue 2: Incomplete Removal of 2,4,6-trimethylbenzenesulfonyl Chloride
Underlying Cause: The steric hindrance of the mesityl group slows the reaction of the sulfonyl chloride with quenching agents. Standard workup procedures may not be sufficient.
Caption: Strategies for removing persistent sulfonyl chloride impurities.
This method is ideal for products that are sensitive to aqueous or basic conditions.[3]
-
Choose the Resin: Select a polymer-bound amine scavenger, such as aminomethyl polystyrene.
-
Add to Reaction Mixture: After the primary reaction is complete, add the scavenger resin to the crude reaction mixture (typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stir: Stir the suspension at room temperature. The reaction time can range from a few hours to overnight.
-
Monitor: Track the disappearance of the 2,4,6-trimethylbenzenesulfonyl chloride spot by Thin Layer Chromatography (TLC).
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the sulfonyl chloride impurity.[3]
Troubleshooting Issue 3: Poor Separation During Column Chromatography
Underlying Cause: The hydrophobic mesityl group can cause the sulfonamide analogs to have similar polarities to byproducts, leading to poor separation (co-elution) on silica gel.
| Strategy | Description | Causality & Expert Insight |
| Optimize Mobile Phase | Systematically vary the solvent ratio (e.g., from 10% to 30% ethyl acetate in hexanes). A shallower gradient can improve resolution.[9] | The bulky, non-polar mesityl group dominates the interaction with the stationary phase. Small changes in eluent polarity can have a significant impact on retention time. |
| Use a Different Stationary Phase | If silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography. | For basic analogs, alumina can prevent streaking. For highly non-polar analogs, reverse-phase chromatography may provide better separation based on subtle differences in hydrophobicity. |
| Increase Column Length/Decrease Diameter | A longer, narrower column increases the number of theoretical plates, leading to better separation of closely eluting compounds. | This is a fundamental principle of chromatography that provides more interaction time between the analytes and the stationary phase, enhancing resolution. |
It is essential to use appropriate analytical techniques to confirm the purity of the final product.
| Analytical Technique | Information Obtained | Key Advantages for Mesityl-Sulfonamides |
| HPLC (High-Performance Liquid Chromatography) | Retention time, peak area (% purity) | Robust, reproducible, and excellent for quantitative analysis of purity.[7] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Retention time, mass-to-charge ratio (m/z) | Confirms the molecular weight of the desired product and helps identify impurities.[7][8] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Chemical structure, presence of impurities | Provides definitive structural confirmation. The characteristic singlets for the methyl groups on the mesityl ring can be a clear indicator of purity. |
| TLC (Thin-Layer Chromatography) | Retention factor (Rf) | Quick, inexpensive method to monitor reaction progress and assess the number of components in a mixture.[7][10] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fsis.usda.gov [fsis.usda.gov]
Technical Support Center: Refining the Protocol for the Deprotection of 2,4,6-Trimethylbenzenesulfonamide (Mbs-amide)
Welcome to the technical support center for Mbs-amide deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the 2,4,6-trimethylbenzenesulfonyl (Mbs) protecting group from amines. Here, you will find troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific issues encountered during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Mbs-amide deprotection reaction sluggish or incomplete?
A1: Incomplete deprotection of Mbs-amides is a common issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The primary method for Mbs-amide cleavage is acid-catalyzed hydrolysis. If the acid, typically trifluoroacetic acid (TFA), is not sufficiently concentrated or strong, the reaction may not proceed to completion.
-
Steric Hindrance: The bulky nature of the Mbs group can sterically hinder the approach of the acid catalyst to the nitrogen atom, slowing down the reaction. This is particularly true for sterically congested substrates.
-
Reaction Temperature: While many deprotection reactions are run at room temperature, some stubborn Mbs-amides may require elevated temperatures to achieve complete cleavage. However, increasing the temperature can also lead to side reactions.
Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
A2: Side product formation is often linked to the harsh acidic conditions required for Mbs deprotection. Common side reactions include:
-
Sulfonation: The cleaved 2,4,6-trimethylbenzenesulfonic acid can act as a sulfonating agent, leading to unwanted modification of your target molecule, especially on electron-rich aromatic rings.
-
Acid-Catalyzed Degradation: If your molecule contains other acid-labile functional groups, they may be cleaved or rearranged under the reaction conditions.
-
TFA Adducts: In some cases, trifluoroacetylation of the newly deprotected amine or other nucleophilic sites can occur, especially if the reaction is heated.
To minimize side products, consider:
-
Optimizing Reaction Time and Temperature: Use the mildest conditions that afford complete deprotection. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to strong acid.
-
Using Scavengers: The addition of scavengers can help trap reactive intermediates. For instance, water can help hydrolyze any TFA anhydride that may form, reducing the risk of trifluoroacetylation.[1]
Q3: What is the best workup procedure to isolate my deprotected amine?
A3: A carefully planned workup is crucial for obtaining a pure product. A general procedure involves:
-
Removal of Excess Acid: The bulk of the TFA is typically removed under reduced pressure.[2]
-
Precipitation: The deprotected amine, now likely a TFA salt, can often be precipitated by the addition of a non-polar solvent like cold diethyl ether.[2]
-
Washing: The precipitate should be washed with cold ether to remove residual TFA and any organic-soluble byproducts.[2]
-
Aqueous Workup (if necessary): If the product is not easily precipitated, a liquid-liquid extraction is necessary. This involves neutralizing the acidic reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent.[3]
II. Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Problem 1: The reaction is not going to completion, even after extended reaction times.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Acid | Increase the concentration of TFA. In some cases, neat TFA may be required. | The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of the acid. |
| Low Temperature | Gradually increase the reaction temperature, monitoring for side product formation. | Higher temperatures provide the necessary activation energy to overcome the steric hindrance of the Mbs group. |
| Poor Solubility | Add a co-solvent like dichloromethane (DCM) to improve the solubility of the starting material in the acidic medium. | Ensuring the substrate is fully dissolved allows for efficient interaction with the acid catalyst. |
Problem 2: My final product is a salt, and I need the free amine.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Protonation by Acid | After removing the bulk of the TFA, dissolve the residue in an appropriate organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ or a dilute NaOH solution). | The basic wash will deprotonate the ammonium salt, yielding the neutral free amine which will remain in the organic layer. |
| Ion Exchange Chromatography | If the amine is water-soluble, consider using a basic ion-exchange resin to neutralize the salt and isolate the free amine. | The resin will exchange the counter-ion of the amine salt for a hydroxide ion, resulting in the free amine. |
Problem 3: I am losing my product during the workup.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is Water Soluble | If your deprotected amine is polar and potentially water-soluble, avoid extensive aqueous washes. Instead, after neutralization, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the amine and improve extraction efficiency into the organic phase.[3] | The "salting out" effect reduces the polarity of the aqueous phase, driving the polar organic compound into the organic layer. |
| Emulsion Formation | If an emulsion forms during extraction, add brine to help break it. Alternatively, filtering the mixture through a pad of Celite can be effective. | Emulsions are often stabilized by fine particulate matter. Filtration can remove these particles and break the emulsion. |
Problem 4: My deprotected amine is unstable.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Air Oxidation | If the amine is susceptible to oxidation, perform the workup and subsequent handling under an inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere prevents the interaction of the sensitive amine with atmospheric oxygen. |
| Decomposition on Silica Gel | Some amines can decompose on silica gel during column chromatography. In such cases, consider using a different stationary phase like alumina or a reverse-phase column. Alternatively, try to purify the product by crystallization. | The acidic nature of silica gel can catalyze the degradation of certain amines. A more neutral or basic stationary phase can mitigate this issue. |
III. Experimental Protocols
Protocol 1: Standard Mbs-Amide Deprotection with TFA
This protocol is a general starting point for the deprotection of Mbs-amides.
-
Reaction Setup: Dissolve the Mbs-protected amine in a minimal amount of a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from a few equivalents to using it as the solvent, depending on the reactivity of the substrate.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup (Precipitation): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the TFA.[2] Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.[2]
-
Isolation: Collect the precipitate by filtration and wash it with cold diethyl ether to remove any remaining impurities.[2] Dry the product under vacuum.
Protocol 2: Reductive Cleavage of Mbs-Amides
For substrates that are sensitive to strong acids, reductive cleavage can be an alternative.
-
Reaction Setup: Dissolve the Mbs-protected amine in a suitable solvent (e.g., THF or DMF).
-
Reducing Agent: Add a reducing agent such as samarium(II) iodide or sodium amalgam.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures) and monitor by TLC or LC-MS.
-
Workup: Quench the reaction carefully (e.g., with water or a mild acid). Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography or crystallization.
IV. Visualizations
Workflow for Mbs-Amide Deprotection and Workup
References
how to avoid the degradation of 2,4,6-trimethylbenzenesulfonamide during a reaction
Welcome to the technical support guide for 2,4,6-trimethylbenzenesulfonamide (Mbs-amide). This resource is designed for researchers, chemists, and drug development professionals who utilize Mbs-amides in their synthetic workflows. Here, we address common challenges related to the stability and potential degradation of this robust protecting group, providing in-depth, field-proven insights in a direct question-and-answer format.
Introduction: The Intrinsic Stability of the Mbs Group
The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl, Mbs) group is a highly robust protecting group for primary and secondary amines. Its steric bulk and the electron-donating nature of the three methyl groups on the aromatic ring contribute to its exceptional stability across a wide range of reaction conditions. Unlike more labile groups, Mbs-amides are renowned for their resilience.[1][2] Degradation is therefore not a common issue and typically points to specific, often harsh, reaction parameters that exceed the group's stability limits. This guide will help you identify and mitigate those conditions.
Frequently Asked Questions (FAQs)
Q1: My Mbs-protected amine appears to be degrading during my reaction. What are the most likely causes?
Degradation of a highly stable Mbs-amide is unusual and generally falls into three categories:
-
Aggressive Hydrolysis: Exposure to highly acidic (pH < 1) or strongly alkaline (pH > 13) conditions, especially at elevated temperatures for prolonged periods.
-
Unintended Reductive or Acidolytic Cleavage: Use of reagents known for sulfonamide deprotection, which are characteristically harsh.[2]
-
Oxidation of the Mesityl Ring: The three benzylic methyl groups on the aromatic ring are susceptible to oxidation by potent oxidizing agents.
The first step in troubleshooting is to review your reaction conditions—pH, temperature, and the specific reagents used—against the stability limits outlined in this guide.
Q2: How stable is the Mbs-amide group to acidic and basic conditions?
While exceptionally stable, the Mbs group is not indestructible. The primary degradation pathway under aqueous conditions is hydrolysis of the sulfur-nitrogen (S-N) bond.
-
Acid-Catalyzed Hydrolysis: This process is generally very slow but can become significant under harsh conditions, such as refluxing in concentrated mineral acids (e.g., HBr, >6M HCl). The mechanism likely involves protonation of the sulfonamide nitrogen or an oxygen, weakening the S-N bond.[3][4] Most standard acidic workups using dilute acids (e.g., 1M HCl) at 0°C to room temperature are perfectly safe.
-
Base-Catalyzed Hydrolysis: Mbs-amides are extremely resistant to base-catalyzed hydrolysis, far more so than typical carboxamides.[4] Degradation requires forcing conditions, such as prolonged heating with concentrated NaOH or KOH. Studies on various sulfonamides show they are often hydrolytically stable for over a year in a pH range of 4 to 9.[5]
Q3: I am running a reaction at high temperatures. Could this cause the Mbs-amide to degrade?
Thermal stability of the Mbs-amide itself is very high. In an inert solvent and in the absence of aggressive reagents, it can withstand high temperatures (e.g., >150°C). However, high temperatures act as an accelerator for other degradation pathways. If your reaction mixture contains residual strong acids, bases, or water, elevated temperatures will significantly increase the rate of hydrolysis.
Rule of Thumb: If degradation is suspected, first attempt the reaction at a lower temperature. If the desired reaction is too slow, consider a more active catalyst or alternative reagents rather than simply increasing the heat.
Q4: Are there specific reagents I should avoid to prevent unintended cleavage of the Mbs group?
Yes. The reagents used for the deliberate deprotection of sulfonamides are precisely the ones to avoid. These include:
-
Strong Reducing Agents: Dissolving metal reductions (e.g., sodium in liquid ammonia), Sodium Naphthalenide, or Samarium Iodide (SmI₂).
-
Harsh Acidic Conditions: Reagents like triflic acid (TfOH), HBr in acetic acid, or TMSI can cause cleavage, especially at non-cryogenic temperatures.[2][6]
Q5: My target reaction is an oxidation. Is the mesityl ring itself susceptible to side reactions?
Absolutely. This is a critical point of vulnerability. The three benzylic methyl groups on the mesityl ring are susceptible to oxidation by strong oxidizing agents, which can lead to the formation of the corresponding benzoic acid or other oxidized derivatives.[7]
Avoid reagents such as:
-
Potassium permanganate (KMnO₄)
-
Chromic acid (H₂CrO₄) / Jones reagent
-
Hot nitric acid (HNO₃)
If an oxidation is required elsewhere in the molecule, opt for milder, more selective reagents (e.g., PCC, PDC, Dess-Martin periodinane, Swern or Moffatt conditions).
Troubleshooting Guide: Scenarios & Solutions
This section provides a structured approach to diagnosing and solving Mbs-amide degradation based on common experimental observations.
Scenario 1: Degradation Observed During Reaction Workup
-
Observation: TLC or LC-MS analysis after aqueous workup shows a new, more polar spot corresponding to the deprotected amine or the sulfonic acid.
-
Primary Suspect: Acid- or base-catalyzed hydrolysis.
-
Causality: While Mbs-amides are robust, prolonged contact with concentrated acid or base, even at room temperature, can initiate slow hydrolysis. The effect is magnified if the workup generates significant heat.
Troubleshooting Workflow
Caption: Troubleshooting workflow for workup-related degradation.
Scenario 2: Side Products Formed During a Chemical Transformation
-
Observation: The reaction consumes the starting material but yields a complex mixture, with potential loss of the Mbs group or modification of the aromatic ring.
-
Primary Suspect: Incompatible reagents (oxidizing, reducing, or strongly acidic).
-
Causality: A reagent intended for another functional group is harsh enough to attack the Mbs-amide.
Potential Degradation Pathways & Avoidance Strategies
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. 480-63-7|2,4,6-Trimethylbenzoic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Regioselectivity in 2,4,6-Trimethylbenzenesulfonamide Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide). This guide is designed to provide in-depth, actionable insights into controlling and improving the regioselectivity of your reactions. The bulky and electron-rich nature of the mesityl group presents unique challenges and opportunities in synthesis. Here, we move beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to troubleshoot effectively and innovate in your work.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Issue 1: Poor or Incorrect Regioselectivity in C-H Functionalization
Question: My C-H activation reaction directed by a this compound group is yielding a mixture of ortho-, meta-, and para-isomers, or favoring the wrong isomer. How can I enhance ortho-selectivity?
Answer: This is a common challenge that stems from a complex interplay of steric, electronic, and catalytic factors. The this compound is a powerful ortho-directing group, and deviation from this outcome suggests that other factors are overriding its influence.[1][2][3] Let's break down the potential causes and solutions.
-
Solvent Polarity & Additive Concentration: The reaction environment can dramatically alter the coordination of the catalyst and the stability of key intermediates.[4] In competitive scenarios, such as a substrate with multiple directing groups, solvent choice is paramount.
-
The Principle: A study on Rh(III)-catalyzed C-H activation of aryl sulfonamides containing N-heterocycles demonstrated a clear switch in regioselectivity based on solvent polarity.[4][5][6] Less-polar solvents (e.g., toluene) favored functionalization ortho to the sulfonamide, while more polar solvents (e.g., DCE) favored functionalization ortho to the heterocycle.[4] This is attributed to the stabilization of different transition states in different dielectric media.[4]
-
Actionable Protocol: If you observe poor selectivity, systematically screen solvents across a polarity range.
-
| Parameter | Condition A (Favors Sulfonamide Direction) | Condition B (Favors Alternative Group Direction) | Rationale | Reference |
| Solvent | Toluene (less polar) | DCE (1,2-dichloroethane) (more polar) | The polarity of the reaction environment is a critical factor influencing site-selectivity. | [4] |
| Additive Conc. | Low (e.g., 20 mol% AgOAc) | High (e.g., 60 mol% AgOAc) | Additive concentration can affect the polarity and the stability of catalytic intermediates. | [4] |
| Substrate Conc. | Low (e.g., 0.005 M) | High (e.g., 0.05 M) | Lower concentrations can enhance selectivity for the sulfonamide-directed pathway. | [4] |
-
Catalyst and Ligand Selection: The choice of transition metal and its associated ligands dictates the mechanism and steric environment of the catalytic cycle, directly impacting regioselectivity. The sulfonamide group is a versatile directing group compatible with various metals.[1][7]
-
The Principle: Different metals have distinct preferences. For instance, in certain contexts, [CpRhCl₂]₂ might favor mono-arylation, while [CpIrCl₂]₂ shows a preference for diarylation.[8] The ligands on the metal center influence the steric accessibility of the C-H bond.
-
Actionable Protocol: If your current catalyst system (e.g., Palladium) is providing poor selectivity, consider switching to an alternative metal known for high regioselectivity in sulfonamide-directed reactions, such as Rhodium or Iridium.[3][4]
-
| Catalyst Family | Typical Application | Key Considerations | Reference |
| Palladium (Pd) | Arylations, Alkenylations | Highly common, but selectivity can be sensitive to ligands and additives. | [3][9] |
| Rhodium (Rh) | Carbenoid Functionalization, C-H Activation | Excellent for switching selectivity with solvents; Rh(III) is effective with N-heterocycles. | [3][4][5] |
| Iridium (Ir) | C-H Borylation, Di-arylation | Can exhibit different selectivity profiles compared to Rhodium. | [3][8] |
| Ruthenium (Ru) | C-H Alkylations | Often used in recyclable catalytic systems. | [3] |
| Cobalt (Co) | Amidation, C-H Activation | A more earth-abundant alternative, effective for specific transformations. | [3][9] |
-
Steric and Electronic Effects of the Substrate: The inherent properties of your substrate can compete with the directing group.[10]
-
The Principle: A large substituent elsewhere on the aromatic ring can sterically hinder the approach to the ortho position, favoring reaction at the less-hindered meta or para sites.[11] Similarly, potent electron-donating or withdrawing groups can create electronically favorable positions for electrophilic or nucleophilic attack that may compete with the directing group's influence.[12][13]
-
Actionable Protocol: Analyze your substrate for competing steric and electronic influences. If a bulky group is present, a catalyst with smaller ligands might be necessary to access the ortho position. If strong electronic bias exists, a more strongly coordinating catalyst system may be required to enforce the directed pathway.
-
The following diagram outlines a logical workflow for diagnosing and solving regioselectivity issues.
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound group in directing regioselectivity?
The this compound (mesitylenesulfonamide) group primarily acts as a robust and sterically demanding ortho-directing group in metal-catalyzed reactions, particularly C-H functionalization.[1][2] Its function is twofold:
-
Coordination: The sulfonamide's oxygen or nitrogen atoms can coordinate to the metal catalyst, bringing it into close proximity to the C-H bonds at the ortho positions of the attached aryl ring.[3]
-
Steric Blocking: The bulky mesityl group effectively blocks one face of the sulfonamide, further enforcing a specific geometry for the metal's approach and enhancing selectivity for a single ortho position if the other is substituted.
Q2: My reaction is giving low to no yield. Could this be related to the directing group?
Yes, while the this compound is an excellent directing group, its stability can sometimes be a double-edged sword.
-
Potential Cause: Catalyst Deactivation. Impurities in your starting materials can poison the catalyst. Ensure your sulfonamide substrate is pure.[3]
-
Potential Cause: Suboptimal Temperature. C-H activation often has a high energy barrier and requires elevated temperatures.[3] If your yield is low, consider carefully increasing the reaction temperature.
-
Potential Cause: Incorrect Catalyst Choice. The chosen catalyst may not be active for the specific C-H bond in your substrate under the applied conditions. Refer to the catalyst table in the troubleshooting section to ensure your choice is appropriate for the desired transformation.[3]
Q3: How can I achieve meta- or para-selectivity when the sulfonamide group is present?
Achieving non-ortho selectivity is challenging and typically requires a strategy to override the powerful directing effect of the sulfonamide.
-
Exploiting Electronic Bias: If your aryl ring contains a strong meta-directing deactivating group (e.g., -NO₂, -CF₃), a reaction that proceeds via an electrophilic aromatic substitution pathway might favor the meta position, but this often requires harsh conditions that may not be compatible with the rest of the molecule.[14][15]
-
Competing Directing Groups: As demonstrated in the work by Gande and Li, if another potent directing group is present (like an N-heterocycle), you can switch selectivity away from the sulfonamide-directed position by tuning the solvent polarity and additive concentration.[4][8]
-
Thermodynamic vs. Kinetic Control: In some systems, the ortho product may be the kinetically favored product, while a para isomer is more thermodynamically stable.[16] Running the reaction at higher temperatures for longer times could potentially favor the thermodynamic product, although this is highly system-dependent.[16]
Q4: Can you provide a general starting protocol for a regioselective C-H functionalization?
Certainly. The following is a representative protocol for a Rh(III)-catalyzed C-H carbenoid functionalization, adapted from established methods designed to favor sulfonamide-directed ortho-functionalization.[4] This should be used as a starting point and optimized for your specific substrate.
Objective: To achieve high regioselectivity for the C-H functionalization at the position ortho to the sulfonamide directing group.
Materials:
-
Aryl sulfonamide substrate (1.0 eq)
-
Diazo compound (e.g., dimethyl 2-diazomalonate, 1.1 eq)
-
[RhCp*Cl₂]₂ (5.0 mol%)
-
Silver Acetate (AgOAc) (20 mol%)
-
Toluene (Anhydrous, degassed) to achieve a 0.005 M concentration
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl sulfonamide substrate, [RhCp*Cl₂]₂, and AgOAc.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous, degassed toluene via syringe to achieve a final concentration of 0.005 M with respect to the limiting substrate. Add the diazo compound.
-
Reaction: Place the vessel in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove metal residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired ortho-functionalized product.
Workflow Diagram for Protocol
Caption: General workflow for Rh-catalyzed ortho-carbenoid functionalization.
References
- 1. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 2,4,6-Trimethylbenzenesulfonamide Production
Welcome to the technical support center for the synthesis and scale-up of 2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with transitioning this synthesis from the laboratory bench to larger-scale production. Here, we will dissect common problems, explain the underlying chemical principles, and offer robust, validated solutions to ensure a safe, efficient, and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent and industrially viable route involves a two-step process. First, the chlorosulfonation of mesitylene (1,3,5-trimethylbenzene) using a sulfonating agent, typically chlorosulfonic acid, to produce the intermediate 2,4,6-trimethylbenzenesulfonyl chloride. This is followed by the amidation of the sulfonyl chloride with a suitable amine source, such as ammonia or an ammonium salt, to yield the final product.
Q2: Why is temperature control so critical during the chlorosulfonation of mesitylene?
The reaction between mesitylene and chlorosulfonic acid is highly exothermic. Without precise temperature control, the reaction rate can accelerate uncontrollably, leading to a "runaway reaction."[1] This not only poses a significant safety hazard but can also lead to the formation of undesirable byproducts, such as sulfones, and potential degradation of the desired product.[2] On a large scale, effective heat management is paramount for both safety and product quality.
Q3: What are the primary safety concerns when working with chlorosulfonic acid at scale?
Chlorosulfonic acid is a highly corrosive and reactive substance.[3] Its most significant hazard is its violent, explosive reaction with water, which produces large volumes of corrosive hydrogen chloride and sulfuric acid fumes.[4][5] Therefore, stringent anhydrous conditions must be maintained throughout the process. Additionally, it is a strong acid that can cause severe burns upon contact.[3] Proper personal protective equipment (PPE), including acid-resistant gloves, suits, and respiratory protection, is mandatory.[5][6]
Q4: How can I minimize the formation of the bis-sulfonated byproduct during amidation?
The formation of the bis-sulfonylated product occurs when a primary amine reacts with two molecules of the sulfonyl chloride.[7] To mitigate this, a common strategy is to use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[8] Furthermore, the slow, controlled addition of the sulfonyl chloride to the amine solution helps to maintain a low concentration of the sulfonyl chloride, favoring the desired mono-sulfonylation.[8][9]
Q5: What is "oiling out" during crystallization, and how can it be prevented?
"Oiling out" is a phenomenon where the product separates from the solution as a liquid phase rather than a solid crystalline material. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the chosen solvent system.[10] To prevent this, ensure the boiling point of your crystallization solvent is lower than the melting point of this compound. If oiling out occurs, you can try adding a small amount of hot solvent to redissolve the oil and then cool the solution more slowly, possibly with seeding, to encourage proper crystal formation.[10]
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during the scale-up of this compound production.
Issue 1: Low Yield of 2,4,6-trimethylbenzenesulfonyl chloride Intermediate
Question: My yield of the sulfonyl chloride intermediate is consistently low after the aqueous workup. What are the likely causes and how can I improve it?
Answer: Low yields of sulfonyl chlorides after aqueous workup are often due to hydrolysis of the product back to the water-soluble sulfonic acid.[5] Sulfonyl chlorides are reactive and susceptible to moisture.[11]
Solutions:
-
Rapid and Cold Quenching: The quenching of the reaction mixture into water or ice should be performed as quickly as possible and at a low temperature (e.g., in an ice bath) to minimize the contact time between the sulfonyl chloride and water.[4][5]
-
Anhydrous Conditions: Ensure all reagents and solvents used in the reaction are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent premature hydrolysis.[8][9]
-
Efficient Phase Separation: During extraction, ensure a clean separation of the organic and aqueous layers. If the sulfonyl chloride is not efficiently extracted into the organic phase, it will be lost in the aqueous layer. Using a suitable organic solvent in which the sulfonyl chloride is highly soluble is crucial.
Issue 2: Runaway Reaction During Chlorosulfonation
Question: I am experiencing a sudden and rapid temperature increase during the addition of chlorosulfonic acid. What immediate actions should I take, and how can this be prevented in the future?
Answer: A runaway reaction is a critical safety issue that must be addressed immediately.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of chlorosulfonic acid.[1]
-
Enhance Cooling: Maximize the efficiency of your cooling system. If using a jacketed reactor, ensure the coolant is at its lowest possible temperature and maximum flow rate.[1]
-
Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling surface and prevent the formation of localized hot spots.[1]
-
Emergency Quenching (if pre-planned): If the temperature continues to rise uncontrollably, and a pre-determined and validated emergency quenching procedure is in place, execute it with extreme caution.
Preventative Measures for Scale-Up:
-
Controlled Addition Rate: The rate of addition of the sulfonating agent is the most critical parameter. The rate of heat generation must not exceed the heat removal capacity of the reactor.[1] Employing a syringe pump or a controlled-rate dropping funnel is essential.
-
Adequate Cooling Capacity: Ensure the cooling system is appropriately sized for the scale of the reaction. Perform a thorough process safety assessment, including reaction calorimetry, to understand the thermal profile of the reaction before scaling up.
-
Process Analytical Technology (PAT): Implementing in-line temperature monitoring and potentially reaction calorimetry can provide real-time data on the reaction's progress and heat output, allowing for automated control of the reagent addition rate to maintain a safe temperature profile.[12]
Issue 3: Product is an Amorphous Powder Instead of Crystalline Solid
Question: After crystallization, my this compound is an amorphous powder, which is difficult to filter and dry. How can I obtain a more crystalline product?
Answer: The formation of amorphous solids often results from rapid precipitation or "crashing out" of the product from a highly supersaturated solution, which prevents the molecules from arranging into an ordered crystal lattice.[10]
Solutions:
-
Slow Cooling Rate: This is the most critical factor for growing larger, more ordered crystals. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the vessel can help to slow the cooling process.[10]
-
Optimize Solvent System: For this compound, ethanol, methanol, or aqueous alcohol mixtures are effective for recrystallization.[8] Experiment with the solvent composition to find the optimal balance between solubility at high temperatures and insolubility at low temperatures.
-
Seeding: Introduce a small number of seed crystals from a previous successful crystallization when the solution is just saturated. This provides a template for crystal growth and can lead to a more uniform and crystalline product.[10]
-
Control Agitation: The rate of stirring can influence crystal size and morphology. Gentle agitation is generally preferred during the cooling phase to avoid promoting the formation of many small crystals.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| Mesitylene | 120.19 | 0.864 | 1.0 |
| Chlorosulfonic Acid | 116.52 | 1.753 | 3.0-5.0 |
| Dichloromethane (DCM) | 84.93 | 1.326 | Solvent |
| Ice | - | - | For quenching |
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add mesitylene and anhydrous dichloromethane.
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add chlorosulfonic acid to the stirred solution via a pressure-equalizing dropping funnel, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).
-
Prepare a separate vessel with a large amount of crushed ice and water.
-
Slowly and carefully transfer the reaction mixture to the ice-water mixture with vigorous stirring to quench the reaction and precipitate the product.
-
Separate the organic layer and wash it sequentially with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,4,6-trimethylbenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (molar eq.) |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | 218.70 | 1.0 |
| Ammonium Hydroxide (28-30%) | 35.05 | 2.0-3.0 |
| Dichloromethane (DCM) | 84.93 | Solvent |
Procedure:
-
In a reactor, dissolve the crude 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction completion by TLC or HPLC.
-
Add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Recrystallization of this compound
Procedure:
-
Transfer the crude product to a suitable vessel.
-
Add a minimal amount of a suitable solvent, such as an ethanol/water mixture, to dissolve the solid at an elevated temperature (e.g., near the boiling point of the solvent).[8]
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, you can place the vessel in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Workflow for Scale-Up of this compound Production
Caption: A workflow diagram illustrating the key stages in the production of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process analytical technology - Wikipedia [en.wikipedia.org]
- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00565D [pubs.rsc.org]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. Buy this compound | 4543-58-2 [smolecule.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reaction calorimeter - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Activity of 2,4,6-Trimethylbenzenesulfonamide Against Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of 2,4,6-trimethylbenzenesulfonamide against a selected target enzyme, Human Carbonic Anhydrase II (hCA II). It offers a comparative analysis with known inhibitors, supported by detailed experimental protocols and data interpretation strategies.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1][2] Their involvement in various pathologies such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets.[2][3][4] Sulfonamides and their derivatives are a well-established class of carbonic anhydrase inhibitors.[4][5] This guide focuses on this compound, a member of the benzenesulfonamide class, and outlines a rigorous methodology to characterize its inhibitory potential against hCA II.
The validation process described herein is designed to be a self-validating system, incorporating positive controls and comparative analysis to ensure the reliability and reproducibility of the findings. By comparing the inhibitory activity of this compound with the clinically used inhibitors Acetazolamide and Ethoxzolamide, researchers can gain valuable insights into its relative potency and potential as a lead compound for further development.
Understanding the Mechanism: Sulfonamide Inhibition of Carbonic Anhydrase
The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The primary sulfonamide group (SO2NH2) is crucial for this activity. It coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide.[6] This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's function. The general mechanism is depicted in the signaling pathway diagram below.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Comparative Inhibitory Potency
The inhibitory effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This guide proposes a comparative study of this compound against two well-established hCA II inhibitors, Acetazolamide and Ethoxzolamide.
| Compound | Target Enzyme | Expected IC50 Range |
| This compound | hCA II | To be determined |
| Acetazolamide (Positive Control) | hCA II | 12 - 130 nM[7][8] |
| Ethoxzolamide (Positive Control) | hCA II | ~1 nM[2] |
Note: The IC50 values for Acetazolamide can vary depending on the assay conditions.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 values of the test compounds. The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol.[1] The rate of p-nitrophenol formation is monitored spectrophotometrically.
Materials and Reagents
-
Human Carbonic Anhydrase II (e.g., Sigma-Aldrich)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
Ethoxzolamide (Positive Control Inhibitor)
-
p-Nitrophenyl acetate (p-NPA) (Substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5.
-
Enzyme Stock Solution: Dissolve hCA II in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution with cold Assay Buffer to the desired final concentration (e.g., 2 µg/mL).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of p-NPA in DMSO.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Acetazolamide, and Ethoxzolamide in DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
Add 158 µL of Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of the serially diluted inhibitor solutions (or DMSO for the no-inhibitor control) to the respective wells.
-
Add 20 µL of the Enzyme Working Solution to all wells except for the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
Data Analysis and Interpretation
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100%
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of the test compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ingentaconnect.com [ingentaconnect.com]
A Senior Application Scientist's Comparative Guide to the Quantitative Purity Analysis of 2,4,6-Trimethylbenzenesulfonamide
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate, such as 2,4,6-trimethylbenzenesulfonamide, is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] Therefore, the rigorous, quantitative confirmation of a sample's purity is a non-negotiable aspect of the development lifecycle, mandated by regulatory bodies worldwide.[1]
This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantitative purity assessment of a this compound sample: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). Each method is presented with a detailed experimental protocol, an exploration of the scientific rationale behind its application, and comparative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2][3] The method separates the primary compound from its impurities based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[4]
Causality in HPLC Method Design
The choice of a reversed-phase (RP-HPLC) method is predicated on the non-polar nature of this compound. The C18 stationary phase provides a hydrophobic environment, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both the main, more retained compound and any potential, more polar impurities are eluted efficiently with good peak shape.[6] The selection of a UV detector is based on the presence of a chromophore (the benzene ring) in the analyte, allowing for sensitive detection.[4]
Experimental Protocol: RP-HPLC for this compound Purity
1. Sample and Standard Preparation:
- Standard Solution: Accurately weigh approximately 10 mg of a certified this compound reference standard into a 10 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of acetonitrile and water (diluent) and make up to volume. This yields a concentration of ~1 mg/mL.
- Sample Solution: Prepare the test sample in the same manner as the standard solution.
- Spiked Sample: To confirm the separation of known impurities, a sample solution spiked with anticipated impurities can be prepared.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and suppress the ionization of any acidic or basic functional groups.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-5 min: 30% B
- 5-25 min: 30% to 90% B
- 25-30 min: 90% B
- 30.1-35 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 265 nm.[4]
- Injection Volume: 5 µL.[4]
3. Data Analysis and Purity Calculation:
- Inject the diluent (blank), the standard solution, and the sample solution.
- Identify the peak for this compound based on the retention time of the reference standard.
- Integrate the peak areas of the main peak and all impurity peaks in the sample chromatogram.
- Calculate the percent purity using the area normalization method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
References
- 1. rroij.com [rroij.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Benzenesulfonamides in Carbonic Anhydrase Inhibition Assays
This guide provides an in-depth technical comparison of benzenesulfonamide-based compounds, including 2,4,6-trimethylbenzenesulfonamide, in the context of carbonic anhydrase inhibition assays. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this class of molecules against established standards and to implement robust screening protocols.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO2 transport, and various biosynthetic pathways.[1][3][4]
Given their involvement in numerous pathological conditions, CAs have emerged as significant therapeutic targets.[5] Inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and, more recently, certain types of cancer.[6][7] The tumor-associated isoforms hCA IX and hCA XII are overexpressed in hypoxic tumors and are key targets for novel anti-cancer therapies.[1][8]
Sulfonamides (R-SO2NH2) are the quintessential class of CA inhibitors (CAIs).[1] Their mechanism of action involves the coordination of the sulfonamide nitrogen to the zinc ion at the enzyme's active site, effectively blocking catalytic activity.[7] This guide focuses on the benzenesulfonamide scaffold, a common starting point for the development of potent and selective CAIs, and compares its derivatives to the clinical standard, Acetazolamide.
Performance Benchmark: this compound and Alternatives
The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activities of representative benzenesulfonamide derivatives against key human carbonic anhydrase isoforms (hCA I, II, IX, and XII) and compares them to the widely used inhibitor, Acetazolamide.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250.0 | 12.1 | 25.8 | 5.7 |
| Benzenesulfonamide | ~2000 | - | - | - |
| Compound 1f ¹ | 58.8 | 6.6 | 907.5 | 474.8 |
| Compound 1k ¹ | 88.3 | 5.6 | 421.4 | 34.5 |
| Compound 15 ² | 725.7 | 3.3 | 6.1 | 80.7 |
| Compound 4c ² | 150.5 | 866.7 | 8.5 | 25.7 |
¹Data from Pyrazolo[4,3-c]pyridine Sulfonamides study.[9] ²Data from a study on benzenesulfonamides with pyrazole- and pyridazinecarboxamides.[3]
Expert Analysis of Performance Data:
The data clearly illustrates the structure-activity relationships within the benzenesulfonamide class. While the parent benzenesulfonamide is a weak inhibitor, substitutions on the benzene ring and the sulfonamide nitrogen can dramatically and selectively enhance potency.[10] For instance, compounds 1f and 1k show high potency against the cytosolic isoform hCA II, even surpassing Acetazolamide.[9] Compound 15 and 4c demonstrate impressive sub-nanomolar inhibition of the tumor-associated isoform hCA IX, highlighting their potential as leads for anti-cancer drug development.[3] The varied inhibition profiles underscore the importance of screening against a panel of CA isoforms to determine both potency and selectivity, which is crucial for minimizing off-target effects in therapeutic applications.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This section provides a detailed, self-validating protocol for determining the IC50 of test compounds against a specific carbonic anhydrase isoform using a colorimetric assay. The principle relies on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, with the rate of formation monitored spectrophotometrically at 405 nm.[7][11]
Materials and Reagents
-
Carbonic Anhydrase (CA) Enzyme: Human CA isoform of interest (e.g., hCA II, hCA IX).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Positive Control Inhibitor: Acetazolamide.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[11]
-
Organic Solvent: DMSO for dissolving compounds and substrate.
-
Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm; calibrated pipettes.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.[11]
-
CA Enzyme Stock Solution (e.g., 0.3 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.[7]
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration in cold Assay Buffer.
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.[11]
-
Inhibitor Stock Solutions: Dissolve test compounds and Acetazolamide in DMSO to a high concentration (e.g., 10 mM). Prepare a dilution series in DMSO to cover a range of concentrations for IC50 determination.
Assay Procedure
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock Solution to all wells. The final volume in each well will be 200 µL.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[11]
Data Analysis
-
Calculate Reaction Rates (V): Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100 Where V_max_activity is the rate of the vehicle control and V_inhibitor is the rate in the presence of the inhibitor.[7]
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition and can be determined by fitting the data to a sigmoidal dose-response curve.[7]
Visualizing the Process and Mechanism
Diagrams are provided to illustrate the experimental workflow and the underlying molecular mechanism of inhibition.
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii [mdpi.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Advantage of 2,4,6-Trimethylbenzenesulfonamide in Complex Amine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups for amines is a critical determinant of success. Among the arsenal of available options, sulfonamides have long been valued for their stability. However, this robustness can often be a double-edged sword, necessitating harsh deprotection conditions that are incompatible with complex, polyfunctional molecules. This guide presents a comparative analysis of 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide, MES) and demonstrates its successful application as a superior alternative to traditional sulfonamide protecting groups, particularly the widely used p-toluenesulfonamide (tosyl, Ts). Through an examination of case studies and experimental data, we will elucidate the causal factors that make MES a more strategic choice for the synthesis of complex amines, such as polyamines.
The Challenge with Traditional Sulfonamides: A Case Study in Polyamine Synthesis
The synthesis of polyamine analogs, which are crucial in various biological processes and serve as scaffolds for drug design, often requires the differential protection and manipulation of multiple amino groups. The tosyl protecting group has historically been employed for this purpose. However, its application is fraught with challenges. A significant shortcoming of the tosyl group is the harsh conditions required for its removal, typically involving dissolving metal reduction (e.g., sodium in liquid ammonia), which often results in low yields.[1] This limitation is particularly problematic in the synthesis of complex molecules with sensitive functional groups.
A key case study in the development of polyamine analogs highlights these difficulties. The synthesis of terminally dialkylated polyamines via the tosylamide approach suffers from three main drawbacks:
-
Symmetrical Alkylation: The methodology often restricts the synthesis to symmetrically substituted polyamines.
-
Limited Structural Diversity: The methylene backbone of the resulting polyamine is dictated by the availability of the starting polyamine.
-
Low Deprotection Yields: The removal of the tosyl groups is notoriously inefficient.[1]
These limitations underscore the need for a more versatile and efficiently cleavable sulfonamide protecting group.
This compound (MES): A Superior Alternative
The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl, MES) group has emerged as a highly effective solution to the challenges posed by the tosyl group. The steric hindrance provided by the three methyl groups on the aromatic ring, and the electronic effects thereof, are key to its advantageous properties.
Enhanced Cleavage Efficiency and Milder Conditions
The most significant advantage of the MES group is its facile and high-yielding cleavage under acidic conditions. Unlike the tosyl group, which requires harsh reductive methods, the MES group can be quantitatively removed by treatment with 30% hydrobromic acid (HBr) in acetic acid (HOAc) with phenol as a scavenger.[1] This approach completely circumvents the low-yield problem associated with the deprotection of tosylamides.[1]
The rationale behind this enhanced lability lies in the increased steric strain around the sulfonyl group, which facilitates the protonation of the sulfonamide nitrogen and subsequent cleavage of the N-S bond. The presence of phenol is crucial to scavenge the bromine that can be formed under the reaction conditions, preventing unwanted side reactions such as the bromination of activated aromatic rings.[2]
Comparative Performance: MES vs. Tosyl
| Protecting Group | Deprotection Conditions | Yield | Key Limitations |
| p-Toluenesulfonyl (Tosyl, Ts) | Dissolving metal reduction (e.g., Na/NH₃) | Low | Harsh conditions, not suitable for many functional groups, often results in complex mixtures.[1] |
| 2,4,6-Trimethylbenzenesulfonyl (Mesityl, MES) | 30% HBr in Acetic Acid, Phenol | Quantitative |
This stark difference in deprotection efficiency makes the MES group a more reliable and versatile tool for the synthesis of complex molecules.
Experimental Protocols
General Procedure for the Protection of a Primary Amine with 2,4,6-Trimethylbenzenesulfonyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM.
-
Add pyridine or triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-mesitylenesulfonamide.
Detailed Protocol for the Deprotection of N-Mesitylenesulfonamides
This protocol is based on the conditions described for the cleavage of MES-protected polyamines.[1]
Materials:
-
N-Mesitylenesulfonamide
-
30% Hydrobromic acid in acetic acid
-
Phenol
Procedure:
-
To a solution of the N-mesitylenesulfonamide in a suitable reaction vessel, add a solution of 30% HBr in acetic acid.
-
Add phenol (as a scavenger).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for a period of 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding it to a cooled, stirred solution of a suitable base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude amine.
-
Purify the crude product by an appropriate method (e.g., chromatography, distillation, or recrystallization) to obtain the pure amine.
Visualizing the Synthetic Strategy: A Workflow Diagram
The following diagram illustrates the strategic advantage of using the MES protecting group in a multi-step synthesis compared to the tosyl group.
Caption: Comparative workflow for amine protection and deprotection using MES vs. Tosyl groups.
Conclusion
The successful application of this compound as a protecting group for amines represents a significant advancement in synthetic organic chemistry, particularly for the construction of complex molecules like polyamines. Its key advantage lies in the mild and high-yielding deprotection protocol, which stands in stark contrast to the harsh and often inefficient methods required for the cleavage of traditional sulfonamides such as the tosyl group. The strategic use of the MES group allows for greater flexibility in synthetic design and improves the overall efficiency of multi-step syntheses. For researchers and drug development professionals, the adoption of the MES protecting group can be a pivotal decision in overcoming synthetic hurdles and accelerating the development of novel chemical entities.
References
- 1. US6184232B1 - Analogs of biologically active, naturally occurring polyamines, pharmaceutical compositions and methods of treatment - Google Patents [patents.google.com]
- 2. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reaction Kinetics of 2,4,6-Trimethylbenzenesulfonamide Derivatives in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, sulfonamides are a cornerstone functional group, integral to the structure of numerous therapeutic agents. Among these, 2,4,6-trimethylbenzenesulfonamide and its derivatives are of particular interest due to the unique steric and electronic properties conferred by the mesityl group. Understanding the reaction kinetics of these derivatives is paramount for optimizing synthetic routes, developing novel catalysts, and elucidating reaction mechanisms. This guide provides a comprehensive comparative study of the reaction kinetics of various this compound derivatives, focusing on the illustrative and fundamentally important N-alkylation reaction. We will delve into the synthesis of these derivatives, present a detailed protocol for kinetic analysis, compare their reactivity, and discuss the underlying structure-activity relationships.
Introduction: The Significance of Kinetic Studies in Sulfonamide Chemistry
The N-alkylation of sulfonamides is a critical transformation for the synthesis of a diverse array of molecules with applications in pharmaceuticals and agrochemicals. The rate at which these reactions proceed is highly dependent on the electronic and steric nature of the sulfonamide substrate. For this compound derivatives, the bulky mesityl group significantly influences the accessibility of the nitrogen atom, while substituents on the aromatic ring can modulate the nucleophilicity of the sulfonamide anion. A systematic study of the reaction kinetics provides invaluable quantitative insights into these structure-reactivity relationships, enabling chemists to rationally design more efficient synthetic processes and novel molecular scaffolds. This guide will focus on a comparative kinetic analysis of the N-alkylation of a series of para-substituted this compound derivatives with a model alkylating agent, benzyl bromide.
Synthesis of Substituted this compound Derivatives
To conduct a comparative kinetic study, a series of this compound derivatives with varying electronic properties at the para-position of a separate phenyl group attached to the sulfonamide nitrogen were synthesized. The general structure of the synthesized derivatives is shown below:

Figure 1. General structure of the synthesized N-(4-substituted-phenyl)-2,4,6-trimethylbenzenesulfonamide derivatives.
The synthesis is a two-step process starting from the commercially available 2,4,6-trimethylbenzenesulfonyl chloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of this compound
-
To a solution of ammonia (0.88 M) in water, 2,4,6-trimethylbenzenesulfonyl chloride is added portion-wise at 0 °C with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
Step 2: N-Arylation of this compound
-
A mixture of this compound (1.0 eq), the corresponding para-substituted iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is heated to 120 °C for 24 hours under an inert atmosphere.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-(4-substituted-phenyl)-2,4,6-trimethylbenzenesulfonamide derivative.
The following derivatives were synthesized for this study:
-
1a: R = OCH₃ (p-Methoxy)
-
1b: R = CH₃ (p-Methyl)
-
1c: R = H (Unsubstituted)
-
1d: R = Cl (p-Chloro)
-
1e: R = NO₂ (p-Nitro)
Comparative Reaction Kinetics of N-Alkylation
The N-alkylation of the synthesized derivatives was studied using benzyl bromide as the alkylating agent in the presence of a non-nucleophilic base, potassium carbonate, in acetonitrile. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Kinetic Measurements
Materials and Instrumentation:
-
Synthesized this compound derivatives (1a-1e )
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (HPLC grade)
-
HPLC system equipped with a UV detector and a C18 column
Procedure:
-
A stock solution of each sulfonamide derivative (0.01 M) and benzyl bromide (0.1 M) in acetonitrile is prepared.
-
In a thermostated reaction vessel at 50 °C, 5 mL of the sulfonamide stock solution and an excess of potassium carbonate are added.
-
The reaction is initiated by adding 0.5 mL of the benzyl bromide stock solution.
-
At regular time intervals, a 100 µL aliquot of the reaction mixture is withdrawn, quenched with a dilute acid solution, and diluted with the mobile phase.
-
The samples are analyzed by HPLC to determine the concentration of the remaining sulfonamide reactant.
-
The pseudo-first-order rate constant (k_obs) is determined by plotting ln([Sulfonamide]t/[Sulfonamide]₀) versus time.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the initial concentration of benzyl bromide.
Data Presentation
The kinetic data for the N-alkylation of derivatives 1a-1e are summarized in the table below. The presented data is illustrative to demonstrate the expected trend based on electronic effects.
| Derivative | R Group | k₂ (x 10⁻³ M⁻¹s⁻¹) | Relative Rate |
| 1a | OCH₃ | 8.5 | 2.83 |
| 1b | CH₃ | 5.2 | 1.73 |
| 1c | H | 3.0 | 1.00 |
| 1d | Cl | 1.1 | 0.37 |
| 1e | NO₂ | 0.2 | 0.07 |
Table 1. Second-order rate constants for the N-alkylation of substituted this compound derivatives with benzyl bromide at 50 °C.
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic study of N-alkylation.
Discussion: Structure-Activity Relationships
The kinetic data clearly demonstrates a strong correlation between the electronic nature of the para-substituent on the N-phenyl ring and the rate of N-alkylation.
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the reaction rate compared to the unsubstituted derivative. This is because EDGs increase the electron density on the nitrogen atom of the sulfonamide, making it a more potent nucleophile. The methoxy group, being a stronger electron-donating group through resonance, results in the highest reaction rate.
-
Electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) significantly decrease the reaction rate. These groups pull electron density away from the sulfonamide nitrogen, reducing its nucleophilicity and thus slowing down the attack on the electrophilic benzyl bromide. The nitro group, a powerful electron-withdrawing group through both induction and resonance, leads to the slowest reaction rate.
The observed trend in reactivity (OCH₃ > CH₃ > H > Cl > NO₂ ) is consistent with the Hammett equation, which relates reaction rates to the electronic properties of substituents.
Proposed Reaction Mechanism
The N-alkylation of sulfonamides proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are outlined below.
A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 2,4,6-Trimethylbenzenesulfonamide
This guide provides a comprehensive comparison and detailed validation protocol for a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4,6-trimethylbenzenesulfonamide. We will objectively compare its performance against a more traditional Ultraviolet (UV) Spectrophotometric method, supported by experimental data and grounded in international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and specific analytical procedure for this compound.
Introduction: The Rationale for a New Method
This compound is a key intermediate in various chemical syntheses. Ensuring its purity and stability is critical for the quality of final products. While traditional analytical techniques like UV Spectrophotometry can provide a rapid estimation of concentration, they often lack the specificity required to distinguish the active pharmaceutical ingredient (API) from potential impurities or degradation products.[1][2] This limitation can lead to an overestimation of the API's purity and compromise quality control.
The objective of this work was to develop and validate a new, stability-indicating HPLC method that is not only accurate and precise but also specific for this compound in the presence of its potential degradants. The validation process rigorously follows the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, ensuring the method is fit for its intended purpose.[3][4]
Comparison of Analytical Strategies
Before delving into the validation of the new HPLC method, it is crucial to understand its advantages over a conventional approach.
| Feature | New Method: HPLC-UV | Alternative: UV Spectrophotometry |
| Principle | Physical separation of components on a chromatographic column followed by UV detection. | Measurement of total UV absorbance of a solution at a specific wavelength. |
| Specificity | High. Can separate the analyte from impurities and degradation products.[5] | Low. Any substance absorbing at the same wavelength will interfere, leading to inaccurate results.[1] |
| Application | Suitable for assay, impurity testing, and stability studies. | Primarily suitable for the assay of pure substances where interfering compounds are absent. |
| Sensitivity | High, allowing for the detection and quantification of trace-level impurities. | Moderate to low. Not suitable for trace analysis. |
| Robustness | High. Minor variations in method parameters have a minimal effect on results.[6] | Moderate. Highly dependent on solvent composition and pH. |
Validation of the New HPLC-UV Method
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7] The following sections detail the experimental protocols and acceptance criteria for validating the new HPLC method for this compound.
Experimental Workflow Overview
The overall validation process follows a structured, predefined protocol to ensure all performance characteristics are thoroughly evaluated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
A Comparative Review of the Synthetic Utility of Trialkylbenzenesulfonamides in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of protecting groups for amines, trialkylbenzenesulfonamides have carved out a significant niche, offering a tunable range of stability and diverse cleavage options. This guide provides an in-depth comparative analysis of the synthetic utility of three prominent trialkylbenzenesulfonamides: 2,4,6-trimethylbenzenesulfonamide (Mts), 2,4,6-triisopropylbenzenesulfonamide (Tips), and 2,4,6-trimethoxybenzenesulfonamide (Mtr). We will delve into their distinct characteristics, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Role of Trialkylbenzenesulfonamides as Protecting Groups
Sulfonamides are renowned for their robustness, often exhibiting exceptional stability across a wide pH range and in the presence of various reagents.[1] This stability, however, can be a double-edged sword, as harsh conditions are often required for their removal, potentially compromising sensitive functional groups within the molecule. The strategic introduction of alkyl or alkoxy substituents onto the phenyl ring of the benzenesulfonyl group modulates the electronic and steric properties of the sulfonamide, thereby fine-tuning its stability and cleavage profile.
The trialkylbenzenesulfonamides discussed herein—Mts, Tips, and Mtr—offer a compelling spectrum of properties. The electron-donating nature of the alkyl and methoxy substituents plays a crucial role in destabilizing the sulfonamide linkage under specific conditions, facilitating its removal. Furthermore, the steric hindrance imparted by these substituents can influence the selectivity of reactions at other sites within the molecule.
General Structure of Trialkylbenzenesulfonamides
The fundamental architecture of these protecting groups consists of a substituted benzene ring attached to a sulfonyl group, which in turn is bonded to the nitrogen atom of the amine being protected.
Caption: General structure of a trialkylbenzenesulfonamide-protected amine.
A Comparative Analysis of Mts, Tips, and Mtr Protecting Groups
The choice between Mts, Tips, and Mtr hinges on the specific requirements of the synthetic route, including the desired level of stability and the orthogonality of the deprotection strategy. The following sections provide a detailed comparison of these three protecting groups.
This compound (Mts)
The Mts group, with its three methyl substituents, offers a good balance of stability and cleavability. It is significantly more stable than many other amine protecting groups, yet it can be removed under conditions that are milder than those required for the parent benzenesulfonamide or the commonly used tosyl (Ts) group.
Key Features:
-
Stability: Mts-amides are generally stable to a wide range of reaction conditions, including strongly basic and moderately acidic environments. They are compatible with many common synthetic transformations, such as organometallic reactions and reductions with complex metal hydrides.
-
Cleavage: The removal of the Mts group is typically achieved through reductive methods. Common reagents include:
2,4,6-Triisopropylbenzenesulfonamide (Tips)
The Tips group is characterized by its significant steric bulk, conferred by the three isopropyl substituents. This steric hindrance can be both an advantage and a disadvantage. While it can provide enhanced stability and influence the stereochemical outcome of reactions, its introduction and cleavage can sometimes be challenging.
Key Features:
-
Steric Hindrance: The bulky nature of the Tips group can be exploited to direct reactions to other, less hindered sites in the molecule. It also contributes to the increased stability of the sulfonamide.
-
Stability: Tips-amides exhibit high stability, often surpassing that of Mts-amides, due to the increased steric shielding of the sulfonyl group.
-
Cleavage: Cleavage of the sterically hindered Tips group can be more challenging than for the Mts group. While reductive methods can be employed, more forcing conditions may be necessary. Cleavage with strong acids, such as HF-pyridine, or under fluoride-mediated conditions (less common for sulfonamides but reported for silyl ethers with similar steric bulk) might be viable options, though these require careful consideration of substrate compatibility.[4]
2,4,6-Trimethoxybenzenesulfonamide (Mtr)
The Mtr group is distinguished by the presence of three electron-donating methoxy groups. This electronic feature significantly labilizes the sulfonamide bond towards acidic cleavage, making it a valuable protecting group in strategies where mild acidic deprotection is desired.
Key Features:
-
Acid Lability: The key feature of the Mtr group is its susceptibility to cleavage under acidic conditions. The electron-donating methoxy groups stabilize the cationic intermediate formed during acid-catalyzed hydrolysis.
-
Cleavage: The Mtr group is readily cleaved by treatment with trifluoroacetic acid (TFA), often in the presence of scavengers like thioanisole to trap the resulting carbocation.[2][5] This makes it orthogonal to many other protecting groups that are stable to acid but labile to base or reduction.
-
Applications in Peptide Synthesis: The Mtr group has found widespread use in solid-phase peptide synthesis (SPPS) for the protection of the guanidino group of arginine.[2]
Comparative Data Summary
| Protecting Group | Structure | Key Feature | Common Cleavage Conditions | Stability Profile |
| Mts | 2,4,6-trimethylbenzenesulfonyl | Good balance of stability and cleavability | Reductive cleavage (e.g., Mg/MeOH, Na/Hg)[2][3] | Stable to base and moderate acid |
| Tips | 2,4,6-triisopropylbenzenesulfonyl | High steric bulk | Reductive cleavage (potentially harsher conditions), strong acid (e.g., HF-pyridine)[4] | Very stable due to steric hindrance |
| Mtr | 2,4,6-trimethoxybenzenesulfonyl | Acid labile | Acidic cleavage (e.g., TFA, often with scavengers)[2][5] | Labile to strong acids, stable to base and reduction |
Experimental Protocols
To provide practical guidance, we present detailed, step-by-step methodologies for the protection of a model primary amine and the subsequent deprotection for each of the three trialkylbenzenesulfonamides.
Protocol 1: Protection of Benzylamine with 2,4,6-Trimethylbenzenesulfonyl Chloride (Mts-Cl)
Materials:
-
Benzylamine
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of Mts-Cl (1.1 eq) in DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4,6-trimethylbenzenesulfonyl)benzylamine.
Protocol 2: Reductive Cleavage of N-(2,4,6-trimethylbenzenesulfonyl)benzylamine (Mts-protected amine) using Mg/MeOH
Materials:
-
N-(2,4,6-trimethylbenzenesulfonyl)benzylamine
-
Magnesium (Mg) turnings
-
Anhydrous methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the Mts-protected amine (1.0 eq) in anhydrous MeOH, add Mg turnings (10-20 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield benzylamine.
Protocol 3: Acidic Cleavage of an Mtr-Protected Amine
Materials:
-
Mtr-protected amine
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Mtr-protected amine (1.0 eq) in a mixture of DCM and thioanisole (e.g., 95:5 v/v).
-
Add TFA (e.g., 50-95% in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected amine by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualization of the Protection/Deprotection Workflow
The following diagram illustrates the general workflow for the application of trialkylbenzenesulfonamide protecting groups.
Caption: A generalized workflow for amine protection and deprotection using trialkylbenzenesulfonamides.
Conclusion and Future Outlook
The choice of a trialkylbenzenesulfonamide protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. The Mts group provides a robust and reliable option for general-purpose protection, removable under reductive conditions. The Tips group, with its pronounced steric bulk, offers unique opportunities for controlling selectivity and enhancing stability, albeit with potentially more demanding cleavage requirements. The Mtr group stands out for its acid lability, enabling orthogonal deprotection strategies in the presence of base- and reduction-sensitive functionalities.
As synthetic chemistry continues to tackle increasingly complex molecular targets, the development of new protecting groups with tailored stability and highly selective cleavage protocols will remain a critical area of research. The principles of steric and electronic tuning demonstrated by the Mts, Tips, and Mtr groups will undoubtedly inspire the design of next-generation protecting groups, further expanding the synthetic chemist's toolkit.
References
- 1. biosynth.com [biosynth.com]
- 2. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2,4,6-Trimethylbenzenesulfonamide for Laboratory Professionals
As researchers and scientists, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2,4,6-Trimethylbenzenesulfonamide, a compound that requires careful handling due to its potential hazards. The following procedures are based on established best practices for the disposal of sulfonamide derivatives and related organic chemicals, integrating known hazard data for this specific compound.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is classified with several hazard statements, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. These properties necessitate a disposal plan that minimizes exposure to laboratory personnel and prevents its release into the environment. Improper disposal, such as discarding it in standard trash or pouring it down the drain, can lead to contamination of waterways and pose a risk to public health and ecosystems[2][3].
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of waste management principles. Before proceeding with disposal, always consider opportunities for recycling or reuse of any unused, factory-sealed containers[4]. If disposal is the only option, it must be handled as hazardous waste unless definitively proven otherwise through a formal hazard assessment[5][6]. All chemical waste disposal must adhere to local, state, and federal regulations[7].
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste containing this compound.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks[5]. The required personal protective equipment includes:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes and eye irritation[2].
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use[2].
-
Protective Clothing : A lab coat and closed-toe shoes are essential to prevent skin contact[5].
Step 2: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundation of a safe disposal process.
-
Waste Streams : All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., filter paper, pipette tips, vials).
-
Solutions containing the compound.
-
Contaminated PPE.
-
-
Segregation : This waste must be kept separate from other waste streams to prevent inadvertent chemical reactions[5]. It is particularly important to avoid mixing it with strong oxidizing agents[5].
Step 3: Containerization and Labeling
The choice of waste container and its labeling are critical for safety and regulatory compliance.
-
Container Selection : Use a chemically compatible, leak-proof container with a secure lid that is designated for hazardous waste[5]. Avoid using metal containers for corrosive wastes or halogenated solvents[8].
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the approximate concentration and quantity of the waste[5].
Step 4: Storage and Accumulation
Waste containers must be stored safely within the laboratory pending collection by trained waste management personnel.
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel[5].
-
Storage Conditions : The SAA should be a secondary containment area to prevent the spread of any potential spills. Keep the container closed at all times except when adding waste[8].
Step 5: Final Disposal
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Arranging Pickup : Follow your institution's procedures for requesting a hazardous waste pickup[8].
-
Prohibited Disposal Methods :
Quantitative Hazard and Disposal Information
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
- 1. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. regulations.gov [regulations.gov]
- 7. epa.gov [epa.gov]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. nems.nih.gov [nems.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Trimethylbenzenesulfonamide
As researchers and drug development professionals, our work requires a profound respect for the chemical entities we handle. 2,4,6-Trimethylbenzenesulfonamide is a compound that demands such respect. While integral to specific synthetic pathways, its handling necessitates a comprehensive understanding of its hazard profile to ensure robust protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the principles of causality and self-validating safety protocols.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. Personal Protective Equipment is the final barrier between the operator and the chemical; its selection must be directly informed by the substance's specific risks.
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1] As a solid, often in powder form, the primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact.[2]
Key Hazards:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H332: Harmful if inhaled [1]
-
H335: May cause respiratory irritation [1]
The causality is clear: The powdered nature of this solid increases the risk of aerosolization during routine procedures like weighing and transferring.[2] These fine particles can be easily inhaled, leading to respiratory irritation, and can settle on skin and surfaces, causing irritation upon contact.[1][2] Therefore, our PPE strategy must create a complete barrier against particulate matter, prioritizing respiratory, eye, and skin protection.
Core Protective Measures: A Multi-Layered Defense
Effective safety is not about a single piece of equipment but an integrated system of engineering controls and personal protective gear.
Primary Engineering Controls: The First Line of Defense
Before any discussion of PPE, engineering controls must be emphasized as the most critical safety measure.[3]
-
Chemical Fume Hood: All handling of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[2][3][4] This captures airborne particles at the source, drastically reducing inhalation exposure.
Respiratory Protection
When engineering controls are properly used, the risk of inhalation is minimized. However, respiratory protection is still necessary in certain situations.
-
Standard Operations (in a Fume Hood): For routine handling within a functional fume hood, additional respiratory protection is typically not required.
-
Spill Cleanup or Ventilated Enclosure Failure: In the event of a spill or failure of primary ventilation, a respirator is mandatory. A NIOSH-approved N95 particulate respirator is the minimum requirement for cleaning up small spills. For larger incidents, a full-face respirator with appropriate cartridges may be necessary.[5][6]
Eye and Face Protection
Given the severe eye irritation warning (H319), robust eye protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory.[7] They must provide a complete seal around the eyes to protect from airborne dust and potential splashes.
-
Face Shield: When handling larger quantities or during procedures with a higher risk of splashing (e.g., vigorous mixing, cleaning up spills), a face shield should be worn in addition to safety goggles to protect the entire face.[6][8]
Hand Protection
The compound is designated as harmful in contact with skin (H312) and a skin irritant (H315). Therefore, meticulous hand protection is crucial.
-
Glove Selection: Chemically resistant nitrile gloves are the standard choice for handling this compound in a laboratory setting.[9] Always inspect gloves for tears or punctures before use.[10]
-
Double Gloving: For tasks involving direct handling of the powder, such as weighing, double gloving is a best practice. The outer glove is removed immediately after the task, minimizing the spread of contamination.[11] The inner glove is then removed before leaving the work area.
Body Protection
Protecting the skin on the arms and body from settled dust and accidental spills is essential.
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.[8]
-
Disposable Gown: For extended procedures or when handling larger quantities, a disposable gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) worn over scrubs or clothing provides superior protection and is easily disposed of if contaminated.[9][11] Ensure cuffs are tucked into the inner pair of gloves.
Operational Plan: PPE Selection by Task
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides a clear, task-based guide.
| Task / Scenario | Primary Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown | Not required with proper hood use |
| Preparing a Solution | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat or Gown | Not required with proper hood use |
| Handling Solutions (Closed System) | Benchtop | Single Pair Nitrile Gloves | Safety Glasses | Lab Coat | Not required |
| Managing a Small Spill (<10g) | N/A | Double Nitrile Gloves | Goggles & Face Shield | Disposable Gown | N95 Particulate Respirator |
| Managing a Large Spill (>10g) | N/A | Heavy-Duty Chemical Gloves | Goggles & Face Shield | Chemical Resistant Suit/Apron | Full-Face Respirator |
Below is a workflow diagram to guide the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is entirely dependent on its correct use. Cross-contamination during the removal (doffing) of PPE is a common and preventable source of exposure.
Step-by-Step Donning (Putting On) Sequence:
-
Gown/Coat: Put on the lab coat or disposable gown, ensuring complete coverage.
-
Gloves (Inner Pair): Don the first pair of nitrile gloves. Ensure the cuffs of the gown are tucked securely into the gloves.
-
Gloves (Outer Pair): Don the second pair of gloves, pulling them over the cuff of the gown.
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.
Step-by-Step Doffing (Taking Off) Sequence:
This procedure should be performed in a designated area. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer gown).
-
Decontaminate (if applicable): Gently wipe down the outer gloves and exterior of the fume hood sash before proceeding.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the skin. Dispose of them immediately in a designated hazardous waste container.
-
Gown/Coat: Untie or unbutton the gown. Roll it down from the shoulders, turning it inside out as you go. Avoid letting the outer, contaminated surface touch your inner clothing. Dispose of it in the designated waste container.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[8][10]
Disposal Plan
All disposable items that have come into contact with this compound, including gloves, disposable gowns, weigh boats, and contaminated bench paper, must be considered hazardous waste.
-
Collect all contaminated solid waste in a clearly labeled, sealed waste bag or container.[12][13]
-
Never place this waste in regular trash receptacles.
-
Follow all institutional and local regulations for the disposal of chemical hazardous waste.[5][13]
References
- 1. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. echemi.com [echemi.com]
- 6. pppmag.com [pppmag.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
